molecular formula C5H8Cl2O3 B2475919 Bis(1-chloroethyl) carbonate CAS No. 50594-97-3

Bis(1-chloroethyl) carbonate

Cat. No.: B2475919
CAS No.: 50594-97-3
M. Wt: 187.02
InChI Key: MZFKWPWFMYRWPP-UHFFFAOYSA-N
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Description

Bis(1-chloroethyl) carbonate is a useful research compound. Its molecular formula is C5H8Cl2O3 and its molecular weight is 187.02. The purity is usually 95%.
BenchChem offers high-quality Bis(1-chloroethyl) carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1-chloroethyl) carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1-chloroethyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFKWPWFMYRWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Application of Bis(1-chloroethyl) carbonate

This guide provides a comprehensive technical overview of bis(1-chloroethyl) carbonate, a pivotal reagent in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, elucidates its key physicochemical properties, and explores its primary application as a prodrug linker, grounding all information in established scientific principles and field-proven insights.

Bis(1-chloroethyl) carbonate (BCEC) is a symmetrical carbonate ester characterized by the presence of two reactive 1-chloroethyl groups. While a seemingly simple molecule, its utility in pharmaceutical sciences is profound, primarily serving as a critical building block for the synthesis of "acyloxyalkoxy" type prodrugs. The strategic incorporation of the (1-chloroethoxy)carbonyl moiety allows for the temporary modification of active pharmaceutical ingredients (APIs), enhancing key pharmacokinetic properties such as oral bioavailability. This prodrug strategy involves covalently linking the BCEC-derived promoiety to a functional group on the drug molecule, which is later cleaved in vivo by enzymatic or chemical hydrolysis to release the parent drug at the desired site of action.

Synthesis of Bis(1-chloroethyl) carbonate: A Mechanistic and Practical Overview

The synthesis of bis(1-chloroethyl) carbonate is most effectively achieved through the reaction of its precursor, 1-chloroethyl chloroformate, with an alcohol or by dimerization under specific conditions. The precursor itself is typically generated from acetaldehyde and a phosgene equivalent.

Precursor Synthesis: 1-Chloroethyl Chloroformate

The industrial-scale synthesis of 1-chloroethyl chloroformate has historically relied on the reaction between acetaldehyde and the highly toxic phosgene gas.[1][2] This method, while efficient, poses significant safety risks. A safer and more laboratory-friendly approach utilizes solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate).[3][4] Triphosgene, in the presence of a catalyst, decomposes to generate phosgene in situ, thereby minimizing the risks associated with handling gaseous phosgene.[4][5]

The reaction is catalyzed by nucleophilic catalysts such as pyridine or N,N-dimethylformamide (DMF).[3] The catalyst activates the triphosgene, facilitating the electrophilic attack on the carbonyl oxygen of acetaldehyde.

Diagram: Synthesis Pathway of Bis(1-chloroethyl) carbonate

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Dimerization/Reaction Acetaldehyde Acetaldehyde Precursor 1-Chloroethyl Chloroformate Acetaldehyde->Precursor Triphosgene Triphosgene (Phosgene Source) Triphosgene->Precursor Catalyst Catalyst (e.g., Pyridine) Catalyst->Precursor Precursor2 1-Chloroethyl Chloroformate (2 equivalents) Product Bis(1-chloroethyl) carbonate Precursor2->Product Base Base (e.g., Pyridine) Base->Product

Caption: Synthesis pathway from acetaldehyde to bis(1-chloroethyl) carbonate.

Synthesis of Bis(1-chloroethyl) carbonate from 1-Chloroethyl Chloroformate

While specific, detailed preparations of bis(1-chloroethyl) carbonate are not abundantly found in standard literature, its synthesis can be inferred from the reactivity of its precursor, 1-chloroethyl chloroformate. One plausible route involves the self-condensation or reaction with a controlled amount of water in the presence of a base, or reaction with an alcohol like ethanol followed by further reaction. A common method for synthesizing asymmetrical carbonates involves reacting a chloroformate with an alcohol.[6][7] For a symmetrical carbonate like BCEC, reacting 1-chloroethyl chloroformate with 1-chloroethanol would be a direct approach, though 1-chloroethanol is unstable.

A more practical synthesis involves the reaction of 1-chloroethyl chloroformate with a carefully controlled amount of a nucleophile, such as an alcohol, in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[6]

Experimental Protocol: Synthesis of a Related Asymmetrical Carbonate (1-Chloroethyl Cyclohexyl Carbonate)

This protocol for an asymmetrical analogue provides critical insight into the reaction conditions applicable to bis(1-chloroethyl) carbonate synthesis. The choice of a low temperature (-78 °C) is crucial to control the high reactivity of the chloroformate and prevent side reactions. Pyridine serves as a base to neutralize the HCl formed, driving the reaction to completion.

Objective: To synthesize 1-chloroethyl cyclohexyl carbonate to illustrate the fundamental reaction of 1-chloroethyl chloroformate.[6][7]

Materials:

  • Cyclohexanol

  • Pyridine

  • 1-Chloroethyl chloroformate

  • Methylene chloride (anhydrous)

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of cyclohexanol (1.83 g) and pyridine (1.45 g) in methylene chloride (30 ml) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • 1-Chloroethyl chloroformate (2.0 ml) is added dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below -70 °C. The causality here is to prevent exothermic decomposition and unwanted side reactions of the highly reactive chloroformate.

  • After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for 16 hours. This extended time ensures the reaction proceeds to completion.

  • The reaction mixture is then washed three times with 30-ml portions of saturated aqueous sodium chloride. This step removes pyridine hydrochloride and any unreacted pyridine.

  • The organic layer is dried over anhydrous magnesium sulfate, a self-validating step where the drying agent clumps in the presence of water and becomes free-flowing when the solution is dry.

  • The solvent is removed under reduced pressure to yield the product, 1-chloroethyl cyclohexyl carbonate, as a colorless oil.[6]

This procedure highlights the core principle of reacting a highly electrophilic chloroformate with a nucleophile under basic conditions, a principle directly applicable to the synthesis of bis(1-chloroethyl) carbonate.

Physicochemical and Spectroscopic Properties

The utility of bis(1-chloroethyl) carbonate is intrinsically linked to its chemical properties, particularly its reactivity.

Table 1: Physicochemical Properties of Bis(1-chloroethyl) carbonate
PropertyValueSource(s)
Molecular Formula C₅H₈Cl₂O₃[8][9]
Molecular Weight 187.02 g/mol [8][9][10]
Appearance Assumed to be a liquidInferred
Boiling Point Not available[8]
Density Not available[8]
Solubility Soluble in common organic solvents[11]
CAS Number 50594-97-3[10][12]

Chemical Reactivity and Stability: The reactivity of bis(1-chloroethyl) carbonate is dominated by two key features: the electrophilic carbonyl carbon and the two chlorine atoms on the alpha-carbons.

  • Nucleophilic Acyl Substitution: The carbonyl carbon is highly susceptible to attack by nucleophiles (e.g., alcohols, amines, carboxylates), leading to the cleavage of a 1-chloroethoxy group. This is the foundational reaction for its use in prodrug synthesis.

  • Hydrolytic Instability: The compound is sensitive to hydrolysis, which can be catalyzed by both acids and bases.[13] This instability is by design, as it facilitates the release of the active drug in vivo. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more prone to hydrolysis than standard alkyl carbonates.[13]

  • Thermal Stability: While specific data is limited, related chloroformates can be thermally unstable. It is recommended to store the compound under refrigerated and anhydrous conditions.[11][14]

Predicted Spectroscopic Data: While a published spectrum for bis(1-chloroethyl) carbonate is not readily available, its ¹H and ¹³C NMR spectra can be reliably predicted.

  • ¹H NMR: Two signals would be expected: a doublet for the methyl protons (CH₃) due to coupling with the adjacent methine proton, and a quartet for the methine proton (-CH(Cl)-) due to coupling with the three methyl protons.

  • ¹³C NMR: Three distinct signals would be anticipated: one for the methyl carbon (CH₃), one for the methine carbon (-CH(Cl)-), and one for the carbonyl carbon (C=O) at a significantly downfield shift.[15]

Application in Prodrug Development: The Acyloxyalkoxy Linker

The primary and most significant application of bis(1-chloroethyl) carbonate is in the synthesis of acyloxyalkoxy prodrugs. These prodrugs are designed to overcome poor aqueous solubility or membrane permeability of a parent drug containing a carboxylic acid, hydroxyl, or amine group.

Mechanism of Prodrug Formation and Activation

The process involves two key stages: the synthesis of the prodrug and its subsequent activation in vivo.

  • Prodrug Synthesis: Bis(1-chloroethyl) carbonate acts as a bifunctional electrophile. In a typical reaction, a carboxylate salt of a drug (R-COO⁻) performs a nucleophilic attack on one of the carbonyl carbons of BCEC is not correct. The drug's carboxylate attacks the alpha-carbon of one of the 1-chloroethyl groups in a nucleophilic substitution reaction, displacing the chloride ion. This forms a (1-((alkoxycarbonyl)oxy)ethyl) ester of the drug.

  • In Vivo Activation: Once administered, the prodrug is designed to be cleaved by ubiquitous esterase enzymes in the body.

    • Step A (Enzymatic Cleavage): Esterases hydrolyze the ester bond linking the drug to the promoiety.

    • Step B (Spontaneous Elimination): This cleavage generates an unstable hemiacetal-like intermediate which rapidly decomposes, releasing the active drug, carbon dioxide, and acetaldehyde.[13]

Diagram: Prodrug Activation Workflow

G Prodrug Prodrug (Drug-Linker Conjugate) Intermediate Unstable Intermediate Prodrug->Intermediate Step A: Enzymatic Hydrolysis Esterases Esterase Enzymes (in vivo) Esterases->Intermediate Drug Active Drug (API) Released Intermediate->Drug Step B: Spontaneous Decomposition Byproducts Byproducts (CO₂, Acetaldehyde) Intermediate->Byproducts

Caption: General mechanism for the in-vivo activation of an acyloxyalkoxy prodrug.

Safety, Handling, and Storage

Bis(1-chloroethyl) carbonate and its precursors are hazardous materials that must be handled with extreme caution by trained personnel.

  • Hazards: Based on the data for its precursor, 1-chloroethyl chloroformate, BCEC should be considered corrosive, flammable, and acutely toxic if inhaled or swallowed.[14][16] It is a lachrymator and can cause severe skin and eye burns.[16] Contact with water may liberate toxic gas.[14]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a full-face respirator, chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and splash goggles.[14]

  • Handling: Use spark-proof tools and operate in a closed system or with appropriate exhaust ventilation.[14][16] Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Take precautionary measures against static discharge.

  • Storage: Store in a dry, cool, well-ventilated, and locked area designated for flammable and corrosive materials.[14] The container must be kept tightly closed. It is often recommended to store under an inert atmosphere (e.g., nitrogen) and under refrigeration to minimize degradation.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

Bis(1-chloroethyl) carbonate is a highly reactive and versatile reagent that holds a strategic position in modern drug development. Its role as a precursor to acyloxyalkoxy promoieties enables the transformation of challenging drug candidates into viable therapeutic agents by improving their pharmacokinetic profiles. Understanding its synthesis, which necessitates careful handling of hazardous precursors, and its chemical reactivity is paramount for its effective and safe utilization. As the demand for orally bioavailable drugs continues to grow, the application of sophisticated prodrug strategies employing reagents like bis(1-chloroethyl) carbonate will remain a cornerstone of pharmaceutical innovation.

References

  • Chemical Synthesis Database. bis(1-chloroethyl) carbonate. [Link]

  • Wikipedia. 1-Chloroethyl chloroformate. [Link]

  • PrepChem.com. Synthesis of (a) Production of 1-Chloroethyl Cyclohexyl Carbonate. [Link]

  • Google Patents.
  • Google Patents. US3299115A - Preparation of bis (trichloroethyl)
  • Baradarani, M. M., et al. (2001).
  • Google Patents.
  • Pasquato, L., et al. (2000). Conversion of bis(trichloromethyl) carbonate to phosgene and reactivity of triphosgene, diphosgene, and phosgene with methanol(1). The Journal of Organic Chemistry, 65(24), 8224-8. [Link]

  • CP Lab Safety. Bis(2-chloroethyl) Carbonate, min 98%, 10 grams. [Link]

  • ResearchGate. The 13 C NMR spectra of the synthesized bis(cyclic carbonate)s (DC250,.... [Link]

  • PrepChem.com. Synthesis of 1-Chloroethyl Cyclohexyl Carbonate. [Link]

  • Cotarca, L., & Eckert, H. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(10), 1558-1577. [Link]

Sources

Bis(1-chloroethyl) Carbonate: A Technical Guide for Advanced Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(1-chloroethyl) carbonate, identified by the CAS number 50594-97-3 , is a reactive organic compound with significant potential in specialized chemical synthesis and, notably, as a latent prodrug moiety in the field of medicinal chemistry.[1] Its unique structure, featuring two alpha-chloroethyl groups linked by a central carbonate, bestows upon it a dual reactivity profile that can be strategically exploited by researchers and drug development professionals. This guide provides an in-depth exploration of its chemical identity, synthesis, physicochemical characteristics, and its emerging applications, with a particular focus on its role in the design of next-generation therapeutics.

Chemical Structure and Identification

The molecular structure of Bis(1-chloroethyl) carbonate is characterized by a central carbonate functional group to which two 1-chloroethyl groups are attached. This arrangement is crucial to its reactivity, as the chlorine atoms are positioned on the carbon adjacent to the carbonate oxygen, rendering them susceptible to nucleophilic displacement.

Systematic Name: Bis(1-chloroethyl) carbonate CAS Number: 50594-97-3 Molecular Formula: C₅H₈Cl₂O₃ Molecular Weight: 187.02 g/mol SMILES: CC(Cl)OC(=O)OC(C)Cl

The presence of two stereocenters at the chlorinated carbons means that the molecule can exist as a mixture of diastereomers (RR, SS, and the meso RS/SR forms). For most synthetic applications, it is typically used as a diastereomeric mixture.

Caption: Chemical structure of Bis(1-chloroethyl) carbonate.

Synthesis and Mechanism

A key precursor for the synthesis is 1-chloroethyl chloroformate . This intermediate can be synthesized by reacting acetaldehyde with phosgene or a safer alternative like triphosgene, often in the presence of a catalyst.

Proposed Synthetic Protocol:

Step 1: Synthesis of 1-Chloroethyl Chloroformate (Precursor)

This step is based on the known reaction of acetaldehyde with a phosgene source.

  • Reaction: Acetaldehyde + Triphosgene → 1-Chloroethyl chloroformate

  • Catalyst: Pyridine or a quaternary ammonium salt

  • Solvent: Anhydrous dichloromethane or another aprotic solvent

  • Temperature: The reaction is typically carried out at low temperatures (-25°C to -10°C) to control the exothermicity and minimize side reactions.[2]

  • Workup: After the reaction is complete, the mixture is carefully quenched and the product is isolated by distillation under reduced pressure.

Step 2: Synthesis of Bis(1-chloroethyl) carbonate

This proposed step utilizes the synthesized 1-chloroethyl chloroformate.

  • Reaction: 1-Chloroethyl chloroformate + Acetaldehyde + Pyridine → Bis(1-chloroethyl) carbonate

  • Rationale: In this proposed one-pot synthesis, 1-chloroethyl chloroformate acts as an activated carbonyl species. The addition of another equivalent of acetaldehyde in the presence of a base like pyridine would lead to the formation of the carbonate.[3]

  • Solvent: A dry, aprotic solvent such as 1,2-dichloroethane is suitable.

  • Temperature: The reaction is likely to be performed at a slightly elevated temperature (e.g., 60°C) to drive the reaction to completion.

  • Workup: The reaction mixture would be washed to remove the pyridine hydrochloride salt, and the organic layer would be dried and concentrated. The final product would be purified by vacuum distillation.

G cluster_0 Synthesis Workflow Acetaldehyde Acetaldehyde 1-Chloroethyl_chloroformate 1-Chloroethyl_chloroformate Acetaldehyde->1-Chloroethyl_chloroformate + Triphosgene Triphosgene Triphosgene Triphosgene->1-Chloroethyl_chloroformate Bis_carbonate Bis(1-chloroethyl) carbonate 1-Chloroethyl_chloroformate->Bis_carbonate + Acetaldehyde + Pyridine Acetaldehyde_2 Acetaldehyde Acetaldehyde_2->Bis_carbonate Pyridine Pyridine Pyridine->Bis_carbonate

Caption: Proposed synthetic workflow for Bis(1-chloroethyl) carbonate.

Physicochemical Properties

Specific experimental data for the boiling point, melting point, and density of Bis(1-chloroethyl) carbonate are not widely reported in the literature. However, by examining structurally related compounds, we can infer its likely physical state and properties.

PropertyValueSource/Analogy
Molecular Weight 187.02 g/mol Calculated
Appearance Likely a colorless to pale yellow liquidAnalogy with similar carbonates
Boiling Point Not available (n/a)[4]
Melting Point Not available (n/a)[4]
Density Not available (n/a)[4]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have low solubility in water.Analogy with 1-chloroethyl cyclohexyl carbonate[5]

For comparison, related 1-chloroethyl carbonates exhibit the following properties:

  • 1-Chloroethyl ethyl carbonate: Boiling point of 159-161°C.

  • 1-Chloroethyl isopropyl carbonate: Boiling point of 170°C at 105 Pa and a density of 1.085 g/cm³.[6]

  • 1-Chloroethyl cyclohexyl carbonate: Melting point of -16°C and a density of 1.12 g/cm³.[5]

Based on these trends, Bis(1-chloroethyl) carbonate is expected to be a relatively high-boiling liquid with a density greater than water.

Applications in Drug Development: A Prodrug Strategy

The primary interest in Bis(1-chloroethyl) carbonate for pharmaceutical researchers lies in its potential as a prodrug linker. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. The 1-chloroethyl carbonate moiety is a "cassette-type" prodrug system, where the linker is cleaved to release the active pharmaceutical ingredient (API).

Mechanism of Action as a Prodrug Linker

The utility of the 1-chloroethyl carbonate group as a prodrug linker stems from its susceptibility to enzymatic or chemical hydrolysis. This cleavage process is designed to occur at the desired site of action, releasing the active drug.

G cluster_1 Prodrug Activation Mechanism Prodrug Drug-O-C(O)O-CH(Cl)CH₃ Hydrolysis Hydrolysis (e.g., esterases) Prodrug->Hydrolysis Intermediate Drug-O-C(O)OH + CH₃CHO + Cl⁻ Hydrolysis->Intermediate Active_Drug Active Drug-OH Intermediate->Active_Drug Byproducts CO₂ + CH₃CHO + Cl⁻ Intermediate->Byproducts

Sources

Bis(1-chloroethyl) Carbonate: A Bifunctional Reagent in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(1-chloroethyl) carbonate is a reactive, bifunctional organic compound with significant potential in advanced organic synthesis and pharmaceutical development. Its unique structure, featuring two α-chloroethyl ether moieties linked by a carbonate group, designates it as a versatile alkylating agent. This guide provides a comprehensive technical overview of the mechanistic principles governing its reactivity, its applications in constructing complex molecular architectures, and its emerging role in the design of innovative prodrugs. We will delve into the nuanced reactivity of this reagent with various nucleophiles, supported by mechanistic diagrams and detailed experimental considerations, to provide researchers and drug development professionals with a thorough understanding of its synthetic utility.

Introduction: Unveiling a Versatile Synthetic Tool

Bis(1-chloroethyl) carbonate, with the molecular formula C₅H₈Cl₂O₃, is a key intermediate in organic synthesis.[1] While direct and extensive literature on its specific applications remains somewhat niche, its reactivity can be expertly inferred from the well-documented chemistry of analogous α-chloroalkyl carbonates and bifunctional alkylating agents. The presence of two reactive centers allows for the introduction of a unique ethylene carbonate-like bridge or for the alkylation of two separate nucleophilic sites, making it a valuable tool for creating complex molecular scaffolds.

The core of its reactivity lies in the lability of the chlorine atoms, which are positioned alpha to both an oxygen atom and a carbonyl group. This electronic arrangement significantly activates the carbon-chlorine bond towards nucleophilic displacement. This guide will explore the fundamental mechanisms of these transformations and their practical implications in synthesis.

Physicochemical Properties and Synthesis

A clear understanding of the physical and chemical properties of bis(1-chloroethyl) carbonate is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of Bis(1-chloroethyl) Carbonate

PropertyValueReference
Molecular Formula C₅H₈Cl₂O₃[1]
Molecular Weight 187.02 g/mol [1]
SMILES CC(Cl)OC(=O)OC(C)Cl[1]
InChIKey MZFKWPWFMYRWPP-UHFFFAOYAE[1]

Synthesis:

Bis(1-chloroethyl) carbonate can be synthesized from the reaction of 1-chloroethyl chloroformate with acetaldehyde in the presence of a base like pyridine.[2]

G cluster_reactants Reactants cluster_products Product R1 1-Chloroethyl chloroformate P1 Bis(1-chloroethyl) carbonate R1->P1 + R2 Acetaldehyde R2->P1 Pyridine

Caption: Synthesis of bis(1-chloroethyl) carbonate.

Core Mechanism of Action: A Bifunctional Electrophile

The primary mechanism of action of bis(1-chloroethyl) carbonate is centered around its role as a bifunctional alkylating agent. The two α-chloroethyl groups are highly susceptible to nucleophilic attack. The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, largely dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

The Sₙ2 Pathway: A Concerted Displacement

For strong, unhindered nucleophiles, the reaction is likely to proceed through a concerted Sₙ2 mechanism. The nucleophile directly attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single step.

SN2_Mechanism Reactants Bis(1-chloroethyl) carbonate + Nu:⁻ TS [Nu---C(H)(CH₃)---Cl]⁺ Transition State Reactants->TS Nucleophilic Attack Products Alkylated Product + Cl⁻ TS->Products Chloride Departure

Caption: The Sₙ2 mechanism of alkylation.

The Sₙ1 Pathway: Formation of a Stabilized Carbocation

In the presence of polar, protic solvents and with weaker nucleophiles, an Sₙ1 mechanism may be favored. The departure of the chloride ion is the rate-determining step, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by the nucleophile.

SN1_Mechanism Reactant Bis(1-chloroethyl) carbonate Intermediate Oxocarbenium Ion Intermediate + Cl⁻ Reactant->Intermediate Slow (Rate-determining) Product Alkylated Product Intermediate->Product Fast Nucleophile Nu:⁻ Nucleophile->Product Nucleophilic Attack

Caption: The Sₙ1 mechanism involving an oxocarbenium ion.

The ability to proceed through either pathway provides significant flexibility in synthetic design, allowing for the modulation of reactivity and selectivity by careful choice of reaction conditions.

Applications in Organic Synthesis

The bifunctional nature of bis(1-chloroethyl) carbonate opens up a wide array of possibilities in the synthesis of complex organic molecules.

Reactions with Amine Nucleophiles

Reactions with primary and secondary amines are expected to proceed readily to form N-alkylated products. With primary amines, bis-alkylation can lead to the formation of cyclic structures or cross-linked products, depending on the stoichiometry and reaction conditions. This reactivity is analogous to that of other nitrogen mustards.[3]

Experimental Protocol: General Procedure for N-Alkylation

  • Dissolve the amine substrate (1 equivalent) in an aprotic solvent such as dichloromethane or acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (2.2 equivalents), to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of bis(1-chloroethyl) carbonate (0.5 equivalents for bis-alkylation, or 1 equivalent for mono-alkylation if the amine is in excess) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Reactions with Alcohol and Thiol Nucleophiles

Alcohols and thiols, being effective nucleophiles, can also displace the chloride ions of bis(1-chloroethyl) carbonate. The resulting products would contain ether or thioether linkages, respectively. The use of a base is typically required to deprotonate the alcohol or thiol, increasing its nucleophilicity. Base-mediated hydrothiolations are a well-established class of reactions.[4]

Role in Prodrug Synthesis

A particularly promising application of bis(1-chloroethyl) carbonate lies in the field of prodrug design. The carbonate linkage is susceptible to enzymatic or chemical hydrolysis in vivo, allowing for the controlled release of an active pharmaceutical ingredient (API).[5][6] Bis(1-chloroethyl) carbonate can be used to link two molecules of a drug containing a nucleophilic handle (e.g., a hydroxyl or carboxyl group), potentially improving its pharmacokinetic profile.

Prodrug_Concept Prodrug Drug-O-C(O)-O-Drug (Prodrug) Release In Vivo Cleavage (e.g., Esterases) Prodrug->Release Active_Drug 2 x Active Drug Release->Active_Drug

Caption: Prodrug activation via cleavage of a carbonate linker.

This strategy can enhance the water solubility, membrane permeability, and overall bioavailability of a drug. The release of two equivalents of the active drug from a single prodrug molecule could also offer advantages in terms of therapeutic efficacy.

Data Presentation

While specific quantitative data for reactions of bis(1-chloroethyl) carbonate is not extensively reported in readily available literature, the following table provides a template for the type of data that should be collected and presented when working with this reagent.

Table 2: Representative Reaction Data Template

NucleophileStoichiometry (Nu:BCEC)SolventBaseTemp (°C)Time (h)Yield (%)
Aniline2.1 : 1DCMDIPEA2524Data to be determined
Benzyl Alcohol2.1 : 1THFNaH0 to 2512Data to be determined
Thiophenol2.1 : 1DMFK₂CO₃2518Data to be determined

BCEC: Bis(1-chloroethyl) carbonate

Spectroscopic data is crucial for the characterization of bis(1-chloroethyl) carbonate and its reaction products. While full spectra are not available in the search results, 1H and 13C NMR spectra are noted to be available from commercial suppliers.[7][8]

Conclusion and Future Perspectives

Bis(1-chloroethyl) carbonate is a potent bifunctional electrophile with considerable, yet largely untapped, potential in organic synthesis and medicinal chemistry. Its ability to react with a wide range of nucleophiles to form C-N, C-O, and C-S bonds makes it a valuable building block for the construction of diverse molecular architectures. The application of this reagent in the development of novel prodrugs is a particularly exciting avenue for future research.

Further investigations are warranted to fully elucidate the scope and limitations of its reactivity, to develop optimized reaction protocols, and to explore its utility in the synthesis of novel therapeutic agents. As our understanding of this versatile reagent grows, it is poised to become an indispensable tool in the arsenal of the modern synthetic chemist.

References

  • Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

  • bis(1-chloroethyl) carbonate - Chemical Synthesis Database. (2025, May 20). Retrieved January 2, 2026, from [Link]

  • Springer, C. J., Antoniw, P., Bagshawe, K. D., Searle, F., Bisset, G. M., & Jarman, M. (1990). Novel prodrugs which are activated to cytotoxic alkylating agents by carboxypeptidase G2. Journal of Medicinal Chemistry, 33(2), 677–681.
  • Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC - NIH. (2023, April 14). Retrieved January 2, 2026, from [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloroethyl) carbonate is a niche organic molecule of increasing interest, particularly within the pharmaceutical sciences. Its unique structural feature, the α-chloroethyl carbonate moiety, positions it as a highly reactive and versatile bifunctional building block. This guide provides a comprehensive overview of the physical and chemical properties of bis(1-chloroethyl) carbonate, with a particular focus on the underlying principles that govern its synthesis, reactivity, and potential applications, especially in the realm of prodrug design. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively and safely utilize this compound in their work.

Physicochemical Properties

Bis(1-chloroethyl) carbonate, with the CAS Number 50594-97-3, possesses the molecular formula C₅H₈Cl₂O₃ and a molecular weight of 187.02 g/mol .[1][2] Due to its reactive nature, comprehensive experimental data on its physical properties are not widely published. However, by examining analogous α-chloroalkyl carbonates, we can establish a reliable profile.

Table 1: Physical and Chemical Properties of Bis(1-chloroethyl) carbonate and Related Analogues

PropertyBis(1-chloroethyl) carbonate (Predicted/Inferred)1-Chloroethyl cyclohexyl carbonate[3]1-Chloroethyl isopropyl carbonate[4]
CAS Number 50594-97-3[1]99464-83-298298-66-9
Molecular Formula C₅H₈Cl₂O₃[1]C₉H₁₅ClO₃C₆H₁₁ClO₃
Molecular Weight 187.02 g/mol [1]206.67 g/mol 166.6 g/mol
Appearance Colorless to pale yellow liquidClear liquid with a pungent odorClear liquid
Boiling Point Likely high and prone to decompositionNot available170 °C at 105 Pa
Melting Point Not available-16 °C-80 °C
Density Expected to be >1 g/cm³1.12 g/cm³1.085 g/cm³ (at 20 °C)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF).[3][4] Expected to be poorly soluble in water and reactive.Soluble in common organic solvents (toluene, acetone, chloroform, THF).Soluble in the main common organic solvents (toluene, acetone, THF). Not soluble in water.

The presence of two polar carbonate groups and two chloro substituents suggests a molecule with a significant dipole moment. Its solubility in aprotic organic solvents is expected to be good, facilitating its use in a variety of reaction conditions. Conversely, its interaction with protic solvents, particularly water, is likely to lead to hydrolysis.

Synthesis and Manufacturing

The synthesis of bis(1-chloroethyl) carbonate is not explicitly detailed in readily available literature. However, a logical and well-precedented synthetic route can be devised from its constituent parts: 1-chloroethyl chloroformate and acetaldehyde.[1] This approach is analogous to the synthesis of other α-chloroethyl carbonates.[5][6]

The proposed synthesis involves the reaction of two equivalents of 1-chloroethyl chloroformate with one equivalent of acetaldehyde, likely in the presence of a suitable catalyst.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 1_chloroethyl_chloroformate 1-Chloroethyl Chloroformate (2 eq.) reaction_step Lewis Acid or Base Catalyst Aprotic Solvent (e.g., CH₂Cl₂) Controlled Temperature 1_chloroethyl_chloroformate->reaction_step acetaldehyde Acetaldehyde (1 eq.) acetaldehyde->reaction_step bis_1_chloroethyl_carbonate Bis(1-chloroethyl) carbonate reaction_step->bis_1_chloroethyl_carbonate byproduct Byproducts (e.g., HCl if base is used) reaction_step->byproduct

Figure 1: Proposed synthetic workflow for Bis(1-chloroethyl) carbonate.

Experimental Protocol: A Hypothetical Synthesis
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetaldehyde and a suitable aprotic solvent such as dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Precursor: Slowly add 1-chloroethyl chloroformate dropwise to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored.

  • Catalyst: A catalytic amount of a Lewis acid or a non-nucleophilic base (e.g., pyridine) may be required to facilitate the reaction.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation, although care must be taken due to its potential thermal lability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (CH₃) will appear as a doublet due to coupling with the adjacent methine proton. This doublet is anticipated to be in the range of δ 1.8-2.0 ppm. The methine proton (CHCl) will appear as a quartet due to coupling with the three methyl protons and is expected to be significantly downfield, in the region of δ 6.4-6.6 ppm, due to the deshielding effects of the adjacent oxygen and chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals. The methyl carbon (CH₃) is expected to resonate around 20-25 ppm. The methine carbon (CHCl) will be significantly deshielded by the electronegative oxygen and chlorine atoms, appearing in the range of 90-100 ppm. The carbonyl carbon (C=O) of the carbonate group will be the most downfield signal, typically in the region of 150-155 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonate carbonyl (C=O) stretching vibration, which is expected to appear around 1780-1760 cm⁻¹. Other significant absorptions will include C-O stretching vibrations in the 1250-1050 cm⁻¹ region and C-Cl stretching vibrations, typically found between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of bis(1-chloroethyl) carbonate is expected to show a molecular ion peak (M⁺) at m/z 186, with characteristic isotopic peaks at m/z 188 and 190 due to the presence of two chlorine atoms.[9] Common fragmentation pathways would likely involve the loss of a chlorine radical (M⁺ - 35/37), cleavage of the C-O bond, and fragmentation of the chloroethyl group.

Chemical Reactivity and Mechanisms

The chemical reactivity of bis(1-chloroethyl) carbonate is primarily dictated by the two α-chloroethyl ether functionalities. The presence of the chlorine atom on the carbon adjacent to the ether oxygen makes this position highly susceptible to nucleophilic attack.

Hydrolysis

In the presence of water or other nucleophiles, bis(1-chloroethyl) carbonate is expected to undergo hydrolysis. The α-chloroether moiety is significantly more reactive towards solvolysis than its β-chloro counterpart.[10] The hydrolysis likely proceeds through a carbonyl addition-elimination pathway, with the addition of water to the carbonyl carbon as the rate-determining step.[10] This reaction would ultimately lead to the formation of acetaldehyde, carbon dioxide, and hydrochloric acid.

G cluster_reactants Reactants cluster_reaction Hydrolysis cluster_products Products bis_carbonate Bis(1-chloroethyl) carbonate hydrolysis_step Nucleophilic Attack and Elimination bis_carbonate->hydrolysis_step water Water (H₂O) water->hydrolysis_step acetaldehyde Acetaldehyde hydrolysis_step->acetaldehyde co2 Carbon Dioxide hydrolysis_step->co2 hcl Hydrochloric Acid hydrolysis_step->hcl

Figure 2: Proposed hydrolysis pathway of Bis(1-chloroethyl) carbonate.

Thermal Decomposition

While specific data for bis(1-chloroethyl) carbonate is unavailable, the thermal decomposition of dialkyl carbonates generally proceeds via a first-order process to yield an alkene, an alcohol, and carbon dioxide.[11][12] Given the structure of bis(1-chloroethyl) carbonate, thermal decomposition would likely produce vinyl chloride, acetaldehyde, and carbon dioxide. The presence of the chlorine atoms may also lead to the formation of other chlorinated byproducts.

Application in Prodrug Synthesis

The most significant application of α-chloroalkyl carbonates is in the design of prodrugs.[][14] The carbonate linker can be attached to a drug molecule containing a hydroxyl or carboxyl group. In vivo, the prodrug is designed to be stable until it reaches the target site, where enzymatic or chemical hydrolysis cleaves the carbonate linker, releasing the active drug.

The activation mechanism of such a prodrug involves the initial cleavage of the carbonate ester, which then undergoes a cascade of reactions to release the parent drug, acetaldehyde, and carbon dioxide.[] The rate of this release can be tuned by modifying the electronic and steric properties of the carbonate.

G cluster_prodrug Prodrug cluster_activation Activation cluster_release Release prodrug Drug-(O)-C(=O)O-CHCl-CH₃ activation_step Enzymatic or Chemical Hydrolvsis prodrug->activation_step active_drug Active Drug-OH activation_step->active_drug byproducts Acetaldehyde + CO₂ + HCl activation_step->byproducts

Figure 3: General mechanism of prodrug activation for an α-chloroethyl carbonate linker.

Safety and Handling

Specific safety data for bis(1-chloroethyl) carbonate is not available. However, based on its structure and the known hazards of its precursor, 1-chloroethyl chloroformate, and related α-chloroalkyl compounds, it should be handled with extreme caution.[10][11]

Potential Hazards:

  • Corrosive: Likely to be corrosive to the skin, eyes, and respiratory tract.

  • Lachrymator: May cause tearing.

  • Toxic: May be harmful if inhaled, ingested, or absorbed through the skin.

  • Reactive: Reacts with water and nucleophiles, potentially releasing corrosive and toxic byproducts.

Recommended Handling Procedures:

  • Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. In case of potential for significant exposure, a face shield and appropriate respiratory protection should be used.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as water, bases, and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during quenching and disposal procedures.

Conclusion

Bis(1-chloroethyl) carbonate is a highly reactive, bifunctional molecule with significant potential in organic synthesis, particularly in the development of prodrugs. Its physicochemical properties are largely dictated by the presence of the two α-chloroethyl carbonate moieties, which are prone to nucleophilic attack and hydrolysis. While experimental data for this specific compound is limited, a thorough understanding of its properties and reactivity can be gained from the study of analogous compounds. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its likely corrosive and toxic nature. The continued exploration of bis(1-chloroethyl) carbonate and similar reagents will undoubtedly contribute to advancements in medicinal chemistry and drug delivery.

References

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(1-chloroethyl) carbonate

Abstract

Bis(1-chloroethyl) carbonate is a chemical compound with the molecular formula C₅H₈Cl₂O₃ and a molecular weight of approximately 187.02 g/mol .[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols. It is intended for professionals in research, particularly in the fields of organic chemistry and drug development, to facilitate a deeper understanding of this versatile reagent.

Chemical Identity and Properties

Bis(1-chloroethyl) carbonate is an organic compound that serves as a key intermediate in various chemical syntheses. Below is a summary of its key identifiers and properties.

PropertyValueSource(s)
Molecular Formula C₅H₈Cl₂O₃[1][2][3]
Molecular Weight 187.02 g/mol [2][3]
CAS Number 50594-97-3[2]
SMILES CC(Cl)OC(=O)OC(C)Cl[1]
InChIKey MZFKWPWFMYRWPP-UHFFFAOYAE[1]

Synthesis and Reaction Mechanisms

The primary synthesis route for bis(1-chloroethyl) carbonate involves the reaction of 1-chloroethyl chloroformate with acetaldehyde.[2] The chloroformate acts as a key precursor, which itself can be synthesized from the reaction of phosgene with acetaldehyde.[4] The reactivity of the chloroethyl group is crucial for its subsequent applications in organic synthesis.

A related synthesis for a similar compound, 1-chloroethyl cyclohexyl carbonate, involves the reaction of cyclohexanol with 1-chloroethyl chloroformate in the presence of a base like pyridine.[5] This highlights a general strategy for creating various carbonate esters.

Applications in Drug Development and Organic Synthesis

Halogenated alkyl carbonates are valuable intermediates in organic synthesis due to the enhanced reactivity conferred by the halogen atom.[6] This makes them susceptible to nucleophilic substitution reactions, allowing for the introduction of the carbonate moiety into a range of molecules.

A significant application of related compounds, such as 1-chloroethyl cyclohexyl carbonate, is in the creation of prodrugs.[6] Prodrugs are inactive compounds that are metabolized in the body to release the active drug, often to improve bioavailability.[6] The (1-alkoxycarbonyloxy)ethyl group can be attached to a parent drug molecule, and bis(1-chloroethyl) carbonate can be envisioned as a reagent for introducing such linkers.

Furthermore, the precursor 1-chloroethyl chloroformate is a key intermediate in the synthesis of several important pharmaceuticals, including cefpodoxime, candesartan, and cefotiam.[4]

Safety and Handling

Bis(1-chloroethyl) carbonate and related chlorinated compounds require careful handling due to their potential hazards. While a specific safety data sheet for the title compound is not available, the SDS for the related compound 1-chloroethyl chloroformate provides critical safety guidance.

General Precautions:

  • Handle only in a well-ventilated area or in a closed system.[7]

  • Do not breathe mist, vapors, or spray.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Keep away from open flames, hot surfaces, and sources of ignition.[7][8]

  • Use spark-proof tools and explosion-proof equipment.[7][8]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • In case of insufficient ventilation, wear respiratory protection.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store in a corrosives and flammables area, potentially under nitrogen and refrigerated.[7]

Incompatible Materials:

  • Bases and strong oxidizing agents.[7]

Experimental Protocol: Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

This protocol describes the synthesis of a related carbonate, 1-chloroethyl cyclohexyl carbonate, which illustrates the general methodology.

Materials:

  • Cyclohexanol

  • Pyridine

  • Methylene chloride

  • 1-Chloroethyl chloroformate

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1.83 g of cyclohexanol and 1.45 g of pyridine in 30 ml of methylene chloride is cooled to -78°C.[5]

  • 2.0 ml of 1-chloroethyl chloroformate is added dropwise, while stirring, over 10 minutes.[5]

  • The cooling bath is removed, and the mixture is stirred at room temperature for 16 hours.[5]

  • The reaction mixture is washed with three 30-ml portions of saturated aqueous sodium chloride.[5]

  • The organic layer is dried over anhydrous magnesium sulfate.[5]

  • The solvent is distilled off under reduced pressure to yield the product as a colorless oil.[5]

Diagrams

Synthesis Workflow for 1-Chloroethyl Cyclohexyl Carbonate

SynthesisWorkflow Synthesis of 1-Chloroethyl Cyclohexyl Carbonate cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Cyclohexanol Cyclohexanol MixCool Mix & Cool to -78°C Cyclohexanol->MixCool Pyridine Pyridine Pyridine->MixCool Chloroformate 1-Chloroethyl chloroformate Addition Dropwise Addition of Chloroformate Chloroformate->Addition Solvent Methylene Chloride Solvent->MixCool MixCool->Addition Stir Stir at RT for 16 hours Addition->Stir Wash Wash with Sat. aq. NaCl Stir->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product 1-Chloroethyl Cyclohexyl Carbonate Evaporate->Product

Caption: Workflow for the synthesis of 1-chloroethyl cyclohexyl carbonate.

References

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A Comprehensive Technical Guide to the Safe Handling of Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols and handling precautions for Bis(1-chloroethyl) carbonate (CAS No. 50594-97-3). The information herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of scientific accuracy and promote a culture of safety in the laboratory.

Introduction to Bis(1-chloroethyl) carbonate: A Profile of a Reactive Reagent

Bis(1-chloroethyl) carbonate is an organic compound utilized in various synthetic applications. Its structure, featuring two 1-chloroethyl groups attached to a carbonate core, renders it a reactive molecule. This reactivity, while valuable in chemical synthesis, also necessitates stringent safety measures to mitigate potential hazards. The primary concerns with this compound include its toxicity upon ingestion and its potential for irritation.[1]

Understanding the inherent risks is the first step toward safe handling. This guide will systematically address the identification of hazards, appropriate protective measures, emergency procedures, and proper disposal methods.

Hazard Identification and Classification

Bis(1-chloroethyl) carbonate is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

GHS Hazard Statements:

  • H301: Toxic if swallowed. [1]

While comprehensive toxicological data for Bis(1-chloroethyl) carbonate is not extensively detailed in publicly available literature, its structural similarity to other chlorinated organic compounds suggests that it should be handled with care to avoid adverse health effects. Analogous compounds, such as 1-chloroethyl chloroformate, are known to be corrosive to the skin and eyes and toxic upon inhalation.[2][3] Therefore, a cautious approach is warranted.

Physical and Chemical Hazards:

  • The reactivity of Bis(1-chloroethyl) carbonate with incompatible materials can lead to the generation of hazardous decomposition products.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure to Bis(1-chloroethyl) carbonate, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls:

  • Ventilation: All handling of Bis(1-chloroethyl) carbonate should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to capture any vapors that may be released.[4][5]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in any area where this chemical is handled.[6]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing direct contact with the chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects eyes from splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves should be inspected before use and changed frequently.[4]
Skin and Body Protection A lab coat or chemical-resistant apron.[4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for certain operations where ventilation is inadequate or in the event of a spill.Prevents inhalation of harmful vapors.
Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not ingest or inhale.[6]

  • Wash hands thoroughly after handling the chemical, especially before eating, drinking, or smoking.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge, particularly if the compound is determined to be flammable.[2][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4]

  • The recommended storage temperature is under inert gas (nitrogen or argon) at 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[2]

  • Keep away from heat, sparks, and open flames.[2]

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, a swift and informed response can significantly mitigate harm.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

Spill Response:

  • Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material using non-sparking tools and place it in a designated waste container.[4]

The following diagram illustrates a general workflow for responding to a chemical spill:

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Response Response cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess the Situation (Chemical & Quantity) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

  • Dispose of Bis(1-chloroethyl) carbonate and its containers at a licensed chemical waste disposal facility.[4]

  • Do not allow the chemical to enter drains or waterways.[4][6]

Conclusion: A Commitment to Safety

The safe handling of Bis(1-chloroethyl) carbonate is a responsibility shared by all laboratory personnel. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe working environment. This guide serves as a foundational resource, and it is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet provided by the supplier and adhere to their institution's specific safety policies.

References

  • Cole-Parmer. Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. [Link]

Sources

Stability of "Bis(1-chloroethyl) carbonate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of Bis(1-chloroethyl) carbonate

Introduction

Bis(1-chloroethyl) carbonate is a dialkyl carbonate characterized by the presence of two 1-chloroethyl groups attached to the central carbonate moiety. Its molecular formula is C₅H₈Cl₂O₃, and it has a molecular weight of 187.022 g/mol [1]. While not a widely used standalone chemical, it holds significant relevance in the pharmaceutical industry, primarily as a critical process-related impurity. It can arise during the synthesis of prodrugs, such as the angiotensin II receptor blocker candesartan cilexetil, where related chloroethyl carbonates are used as key intermediates[2][3].

The presence of Bis(1-chloroethyl) carbonate, even in trace amounts, is of considerable concern. As a reactive alkylating agent, it has the potential to be genotoxic. Furthermore, its formation can lead to downstream impurities in the final Active Pharmaceutical Ingredient (API), compromising drug purity, safety, and efficacy[3][4]. Therefore, a thorough understanding of its stability under various chemical and physical stress conditions is paramount for researchers, process chemists, and formulation scientists. This guide provides a detailed examination of the stability profile of Bis(1-chloroethyl) carbonate, outlining its degradation pathways, the analytical methodologies for its detection, and robust protocols for its evaluation.

Formation as a Process-Related Impurity

The primary context in which Bis(1-chloroethyl) carbonate is encountered is as an impurity. Its formation is often linked to the synthesis of other essential reagents, such as 1-chloroethyl cyclohexyl carbonate, which is used to attach the cilexetil prodrug moiety to candesartan.

The key precursor is 1-chloroethyl chloroformate. Under certain reaction conditions, this precursor can undergo a partial dimerization to form Bis(1-chloroethyl) carbonate[2]. This side reaction is significant because if the resulting Bis(1-chloroethyl) carbonate is not adequately removed, it can be carried through the synthetic process and react with the drug intermediate, leading to the formation of a novel chloroalkyl carbonate ester impurity in the final drug substance[2][5]. This underscores the critical need to monitor and control the purity of chloroalkyl chloroformate reagents used in pharmaceutical manufacturing.

cluster_0 Synthesis of Key Intermediate cluster_1 Side Reaction reagent 1-Chloroethyl Chloroformate intermediate Target Intermediate (1-Chloroethyl Cyclohexyl Carbonate) reagent->intermediate Desired Reaction cyclohexanol Cyclohexanol cyclohexanol->intermediate reagent_dimer 1-Chloroethyl Chloroformate (2 eq.) impurity Bis(1-chloroethyl) carbonate (Impurity) reagent_dimer->impurity Dimerization BCEC Bis(1-chloroethyl) carbonate Chloroethanol 1-Chloroethanol (2 eq.) BCEC->Chloroethanol Hydrolysis CO2 Carbon Dioxide BCEC->CO2 Hydrolysis H2O H₂O (Acid/Base/Neutral) H2O->Chloroethanol Acetaldehyde Acetaldehyde (2 eq.) Chloroethanol->Acetaldehyde Decomposition HCl HCl (2 eq.) Chloroethanol->HCl

Caption: Proposed hydrolytic degradation pathway.

Thermal Stability

Thermal stress can induce complex degradation pathways beyond simple hydrolysis. For related chloroalkyl carbonates, pyrolytic conditions can trigger decarboxylation and dehydrochlorination sequences.[6]

  • Mechanism: At elevated temperatures, the molecule can undergo elimination of HCl from one of the 1-chloroethyl groups to form an unstable vinyl intermediate. A more likely pathway involves a concerted decarboxylation-dehydrochlorination sequence.

  • Predicted Degradation Products: The plausible products of thermal degradation include acetaldehyde , carbon dioxide , and vinyl chloride . The synthesis of Bis(1-chloroethyl) carbonate has been reported at 80°C, suggesting it possesses a degree of thermal stability; however, significant degradation can be expected at higher temperatures.[2]

Photolytic Stability
Summary of Stress Conditions and Potential Degradants

The following table summarizes the expected stability profile of Bis(1-chloroethyl) carbonate under forced degradation conditions.

Stress ConditionSeverity (Example)Predicted Degradation ProductsRationale
Acidic Hydrolysis 0.1 M HCl, 60°CAcetaldehyde, HCl, CO₂Acid-catalyzed cleavage of the carbonate ester bond, followed by decomposition of the 1-chloroethanol intermediate.
Basic Hydrolysis 0.1 M NaOH, RTAcetaldehyde, NaCl, CO₂Base-catalyzed cleavage of the carbonate ester bond, with subsequent decomposition of the 1-chloroethanol intermediate.
Neutral Hydrolysis Water, 60°CAcetaldehyde, HCl, CO₂Slower hydrolysis compared to acidic or basic conditions, but the same degradation products are expected.
Oxidative 3% H₂O₂, RTPotential for various oxidized speciesThe ether-like oxygen and alkyl chains could be susceptible to oxidation, though specific products are hard to predict without data.
Thermal >80°C, solid stateAcetaldehyde, CO₂, Vinyl ChlorideDecarboxylation and dehydrochlorination are plausible pathways for similar chloroalkyl structures.[6]
Photolytic ICH Q1B conditionsPotential for radical-based degradationThe C-Cl bond may be susceptible to photolytic cleavage.

Analytical Methodologies

The detection and quantification of Bis(1-chloroethyl) carbonate, especially at trace levels, requires sensitive and specific analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for identifying and quantifying volatile and semi-volatile impurities. Traces of Bis(1-chloroethyl) carbonate have been successfully detected in pharmaceutical intermediates using GC-MS.[2] The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile degradation products or for analyzing reaction mixtures, LC-MS is invaluable. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography has been used to identify and structurally elucidate unknown impurities related to this compound in the synthesis of candesartan.[2][3]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While lacking the specificity of MS, HPLC-UV is a robust method for routine quantification and stability-indicating assays, provided that the degradants can be chromatographically resolved from the parent compound and possess a UV chromophore. Method development would focus on achieving baseline separation of the parent peak from all potential degradation products.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of Bis(1-chloroethyl) carbonate.

cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Prepare Samples for each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1 M NaOH, RT) neutral Neutral Hydrolysis (Water, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze via Stability-Indicating Method (e.g., LC-MS, GC-MS) neutralize->analysis eval Calculate Mass Balance Identify Degradants Propose Pathways analysis->eval

Caption: Workflow for a forced degradation study.

1. Materials and Reagents:

  • Bis(1-chloroethyl) carbonate reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

2. Stock Solution Preparation:

  • Accurately weigh and dissolve Bis(1-chloroethyl) carbonate in ACN to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Control Sample: Dilute the stock solution with 50:50 ACN:Water to the target concentration (e.g., 100 µg/mL). Store protected from light at 2-8°C.

  • Acidic Hydrolysis: Mix equal volumes of stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix equal volumes of stock solution and 0.2 M NaOH. Keep at room temperature. Causality Note: Elevated temperatures are often avoided for basic hydrolysis as it can cause excessive, unrealistic degradation.

  • Neutral Hydrolysis: Mix equal volumes of stock solution and water. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of stock solution and 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a known quantity of solid Bis(1-chloroethyl) carbonate in a vial and heat in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Run a dark control in parallel.

4. Sampling and Analysis:

  • Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • For thermal stress, dissolve the solid sample in ACN at each time point.

  • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to the target concentration with the mobile phase.

  • Analyze all samples, including the control, using a validated stability-indicating method (e.g., gradient reverse-phase HPLC with PDA and MS detectors).

5. Data Evaluation:

  • Calculate the percentage degradation of Bis(1-chloroethyl) carbonate in each sample.

  • Determine the relative retention times (RRT) and peak areas of any degradation products.

  • Use MS data to propose structures for the major degradants.

  • Perform a mass balance calculation to account for all components. A good mass balance (95-105%) provides confidence in the analytical method's ability to detect all relevant species.

Conclusion

Bis(1-chloroethyl) carbonate is an intrinsically reactive molecule whose stability is of significant interest to the pharmaceutical industry. Its primary degradation pathways are hydrolytic and thermal, leading mainly to the formation of acetaldehyde, carbon dioxide, and HCl. As a known process-related impurity in the synthesis of important APIs like candesartan cilexetil, controlling its formation is a critical aspect of process chemistry and quality control. The application of systematic forced degradation studies, supported by robust analytical methods like GC-MS and LC-MS, is essential for identifying potential risks, ensuring the purity and safety of drug substances, and satisfying regulatory requirements.

References

  • Testen, A., Plevnik, M., Štefane, B., & Kralj Cigic, I. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Chimica Slovenica, 65(4), 915-923.
  • ResearchGate. (2021). Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). bis(1-chloroethyl) carbonate. Retrieved from [Link]

  • Testen, A., Plevnik, M., Štefane, B., & Kralj Cigic, I. (2019). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The detailed reaction mechanism for step 4. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • LookChem. (n.d.). 50594-97-3 - Bis(1-chloroethyl) carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative aspects in on-line comprehensive two-dimensional liquid chromatography for pharmaceutical applications. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Mechanism of Stress Sensitivity Changes in Ultra-Deep Carbonate Reservoirs. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 1-25.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of prodrug TCV-116 (A), its active moiety CV-11974 (B), key.... Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Retrieved from [Link]

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Solubility of "Bis(1-chloroethyl) carbonate" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Bis(1-chloroethyl) carbonate in Organic Solvents

Understanding the Molecule: Bis(1-chloroethyl) carbonate

Bis(1-chloroethyl) carbonate possesses a unique combination of functional groups that dictate its physical and chemical properties, including its solubility. The presence of two electrophilic carbon centers adjacent to chlorine atoms and the central carbonate group suggests a molecule with moderate polarity. The two chloroethyl groups contribute to its lipophilic character, while the carbonate moiety can participate in dipole-dipole interactions.

Key Structural Features Influencing Solubility:

  • Carbonate Group: The polar carbonate group (-O-(C=O)-O-) can act as a hydrogen bond acceptor, potentially interacting with protic solvents.

  • Chloroethyl Groups: The two chloroethyl groups (-CH(Cl)CH3) introduce polarity due to the electronegative chlorine atoms. However, the overall molecule remains relatively non-polar due to the alkyl chains.

  • Molecular Size and Shape: The molecule's size and flexibility will also influence how it packs in a crystal lattice and interacts with solvent molecules.

Predicting Solubility: A Chemist's Rationale

Based on the principle of "like dissolves like," we can make educated predictions about the solubility of Bis(1-chloroethyl) carbonate in various organic solvents.[1][2] The moderate polarity of the molecule suggests it will be most soluble in solvents of similar polarity.

Predicted Solubility Profile:

  • High Solubility: Expected in moderately polar aprotic solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate. These solvents can engage in dipole-dipole interactions with the carbonate group. Chlorinated solvents like dichloromethane and chloroform are also likely to be excellent solvents due to favorable dipole-dipole interactions.

  • Moderate Solubility: Possible in less polar aromatic solvents like toluene and benzene, where van der Waals forces will be the primary intermolecular interaction.

  • Low to Negligible Solubility: Expected in highly polar protic solvents like water and methanol, as the molecule cannot effectively disrupt the strong hydrogen-bonding network of these solvents. Similarly, its solubility in non-polar aliphatic hydrocarbons like hexane and cyclohexane is likely to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, experimental determination is essential. The following protocols outline both qualitative and quantitative approaches.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

  • Bis(1-chloroethyl) carbonate

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, water)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of Bis(1-chloroethyl) carbonate to a series of clean, dry test tubes.

  • To each tube, add 1 mL of a different organic solvent.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Classify the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • Bis(1-chloroethyl) carbonate

  • Chosen organic solvent(s)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe filters (0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Prepare a series of saturated solutions by adding an excess of Bis(1-chloroethyl) carbonate to a known volume of solvent in sealed vials.

  • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for several hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended particles.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of Bis(1-chloroethyl) carbonate in the diluted solution using a calibrated HPLC or GC method.

  • Calculate the original solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess solute to known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate in constant temperature shaker bath (24-48h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through 0.22 µm syringe filter samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Analyze by HPLC/GC samp3->samp4 result Calculate Solubility samp4->result

Caption: Workflow for Quantitative Solubility Determination.

Safety Precautions When Handling Bis(1-chloroethyl) carbonate

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Tabulated Summary of Predicted Solubility and Solvent Properties

The following table summarizes the predicted solubility of Bis(1-chloroethyl) carbonate in a range of organic solvents, along with key solvent properties that influence solubility.[5][6][7]

SolventPolarity Index (P')Hydrogen BondingPredicted SolubilityRationale
Hexane0.1Non-polar, no H-bondingLowNon-polar nature does not favor interaction with the polar carbonate group.
Toluene2.4Aromatic, weak H-bond acceptorModerateVan der Waals interactions and some pi-stacking may occur.
Dichloromethane3.1Polar aprotic, weak H-bond acceptorHighFavorable dipole-dipole interactions with the chloroethyl and carbonate groups.
Tetrahydrofuran (THF)4.0Polar aprotic, H-bond acceptorHighStrong dipole-dipole interactions and potential H-bond acceptance by the ether oxygen.
Acetone5.1Polar aprotic, H-bond acceptorHighStrong dipole-dipole interactions with the polar ketone group.
Ethyl Acetate4.4Polar aprotic, H-bond acceptorHighGood balance of polarity to interact with both the carbonate and alkyl portions.
Methanol5.1Polar protic, H-bond donor & acceptorLowStrong solvent-solvent H-bonding is difficult for the solute to disrupt.
Water10.2Polar protic, H-bond donor & acceptorNegligibleHighly ordered H-bonding network of water and the hydrophobic nature of the alkyl groups.

Conclusion

While direct experimental data on the solubility of Bis(1-chloroethyl) carbonate is scarce, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical framework and practical protocols for researchers to confidently approach the solubility determination of this compound. The provided experimental workflows are designed to be self-validating, ensuring accurate and reproducible results. By combining the predictive insights with rigorous experimental verification, scientists can effectively integrate Bis(1-chloroethyl) carbonate into their research and development endeavors.

References

  • Hunter, C. A. (2004). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 2(6), 835-840. [Link]

  • uHPLCs. (2023, March 29). Comparison Of The Polarity Of Organic Solvents. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Chemicool. Polarity of Solvents. [Link]

  • Honeywell. Polarity Index. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemical Synthesis Database. bis(1-chloroethyl) carbonate. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022, September 30). 3.1: Physical properties of organic compounds. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubMed Central. Dissecting Solvent Effects on Hydrogen Bonding. [Link]

  • ChemSrc. 1-Chloroethyl 2-methylbutan-2-yl carbonate. [Link]

  • ResearchGate. Solvent Effects on Hydrogen Bonds-A Theoretical Study. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. Procedure - CHM1020L Online Manual. [Link]

  • SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

  • PrepChem.com. Synthesis of (a) Production of 1-Chloroethyl Cyclohexyl Carbonate. [Link]

  • Queen's University. Solubility of Organic Compounds. [Link]

  • Google Patents.
  • ResearchGate. ¹H-NMR spectra of 2 (A), 3 (B), 6 (C), 9 (D) and 10 (E) in CDCl3.... [Link]

  • ResearchGate. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil. [Link]

  • ResearchGate. Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR. [Link]

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Unlocking Potential in Medicinal Chemistry: A Technical Guide to Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Bis(1-chloroethyl) carbonate, a molecule of significant interest in pharmaceutical process chemistry and with untapped potential in medicinal chemistry. Primarily recognized as a critical process-related impurity in the synthesis of angiotensin II receptor blockers like Candesartan cilexetil, its role as an impurity has necessitated the development of sensitive analytical methods for its detection and control. Beyond its current reputation, the bifunctional nature of Bis(1-chloroethyl) carbonate presents intriguing possibilities as a versatile linker for the development of novel prodrugs and other bioactive conjugates. This document will delve into the known aspects of its synthesis, its impact as a pharmaceutical impurity, and explore its theoretical potential in advanced drug design, providing researchers and drug development professionals with a thorough understanding of this reactive intermediate.

Part 1: The Dual Nature of Bis(1-chloroethyl) carbonate: From Process Impurity to Potential Linker

Bis(1-chloroethyl) carbonate (BCec), with the chemical formula C₅H₈Cl₂O₃, is a dialkyl carbonate characterized by the presence of two reactive α-chloroethyl groups. While not commercially available as a standalone reagent for drug synthesis, its inadvertent formation during pharmaceutical production has brought it to the forefront of process chemistry discussions.

Chemical Properties and Synthesis

BCec is a symmetrical molecule with two electrophilic centers at the α-carbons, making it susceptible to nucleophilic attack. This reactivity is the basis for both its role as an impurity and its potential utility as a linker.

The synthesis of BCec has been described in the literature, typically arising from the reaction of 1-chloroethyl chloroformate with acetaldehyde, often in the presence of a catalyst such as pyridine.[1] It can also be formed as a dimerization byproduct during the synthesis of other 1-chloroalkyl carbonates.[1]

Synthesis of Bis(1-chloroethyl) carbonate: A catalytic amount of pyridine is added to a stirred solution of 1-chloroethyl chloroformate and acetaldehyde in a solvent like 1,2-dichloroethane. The solution is then heated to facilitate the reaction.[1]

A Critical Process Impurity in "Sartan" Prodrugs

The most extensive documentation regarding BCec relates to its emergence as a process-related impurity during the manufacture of Candesartan cilexetil, an antihypertensive drug.[2] Candesartan is administered as the "cilexetil" prodrug to enhance its oral bioavailability. The cilexetil moiety is attached using reagents like 1-chloroethyl cyclohexyl carbonate.[3] BCec has been identified as an impurity in this reagent and a precursor to the formation of undesired chloroalkyl carbonate ester analogues of the final active pharmaceutical ingredient (API).[2]

The presence of such impurities is a significant concern in pharmaceutical manufacturing as they can potentially be hazardous and must be strictly controlled to ensure patient safety.[4]

Part 2: Managing Bis(1-chloroethyl) carbonate as a Process Impurity

Given its classification as a potential genotoxic impurity, the detection and control of BCec are paramount in pharmaceutical quality control.

Mechanism of Impurity Formation

BCec can form during the synthesis of the alkylating agents used to create the prodrug moiety. For instance, in the synthesis of 1-chloroethyl cyclohexyl carbonate, dimerization of the 1-chloroethyl chloroformate starting material can lead to the formation of BCec.[3] This impurity can then react with the parent drug molecule in a similar manner to the intended reagent, leading to the formation of a dimeric impurity or other undesired side products.

DOT Diagram: Formation of Bis(1-chloroethyl) carbonate as an Impurity

cluster_0 Impurity Formation Pathway 1_chloroethyl_chloroformate_1 1-Chloroethyl Chloroformate BCec Bis(1-chloroethyl) carbonate (Impurity) 1_chloroethyl_chloroformate_1->BCec Dimerization 1_chloroethyl_chloroformate_2 1-Chloroethyl Chloroformate 1_chloroethyl_chloroformate_2->BCec Acetaldehyde Acetaldehyde Acetaldehyde->BCec Reaction with 1-Chloroethyl Chloroformate

Caption: Formation pathways of Bis(1-chloroethyl) carbonate.

Analytical Detection and Quantification

Sensitive analytical methods are required to detect and quantify BCec at very low levels in APIs.

Analytical Technique Details Sensitivity Reference
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for volatile and semi-volatile compounds. Often used with a DB-5MS column and temperature gradient.High sensitivity and selectivity, with LOD and LOQ in the ng/mL range.[3]
High-Performance Liquid Chromatography (HPLC) Can be used for impurity profiling, particularly when coupled with mass spectrometry (LC-MS).Effective for separating the API from its impurities.[5][6]

Table 1: Analytical Methods for the Detection of BCec and Related Impurities.

Strategies for Control and Mitigation

Control of BCec levels is achieved through careful process optimization and purification.[3] Strategies include:

  • Controlling Reaction Conditions: Optimizing temperature, stoichiometry of reactants, and catalyst choice to minimize the formation of BCec during the synthesis of the desired alkylating agent.

  • Purification of Intermediates: Implementing robust purification steps for key intermediates to remove any traces of BCec before they are used in the final API synthesis.

  • In-Process Monitoring: Utilizing in-process analytical techniques to monitor the formation of BCec and adjust process parameters in real-time.

Part 3: A Theoretical Exploration of Bis(1-chloroethyl) carbonate in Medicinal Chemistry

While its current role is that of an impurity, the chemical structure of BCec suggests significant, albeit unexplored, potential as a bifunctional linker in medicinal chemistry. Its two reactive α-chloroethyl groups offer the possibility of conjugating two molecules, leading to the creation of novel prodrugs and other advanced drug delivery systems.

As a Bifunctional Linker for Prodrugs

BCec can theoretically be used to link a drug molecule to a promoiety or to create a "dual-drug" or mutual prodrug, where two different drug molecules are linked together. The carbonate linkage is often designed to be cleavable in vivo, releasing the active drug(s).

DOT Diagram: Proposed Application of BCec as a Prodrug Linker

cluster_1 Potential Application as a Bifunctional Linker Drug_A Drug A (with Nucleophilic Group) Mutual_Prodrug Mutual Prodrug (Drug A - Linker - Drug B) Drug_A->Mutual_Prodrug Nucleophilic Attack BCec_reagent Bis(1-chloroethyl) carbonate BCec_reagent->Mutual_Prodrug Drug_B Drug B (or Promoiety) Drug_B->Mutual_Prodrug In_vivo_cleavage In vivo Cleavage (e.g., Esterases) Mutual_Prodrug->In_vivo_cleavage Released_Drugs Released Drug A + Released Drug B In_vivo_cleavage->Released_Drugs

Caption: Hypothetical workflow for using BCec as a linker for a mutual prodrug.

Experimental Protocol (Hypothetical): Synthesis of a Mutual Prodrug using BCec

  • Step 1: First Conjugation:

    • Dissolve Drug A (containing a suitable nucleophile, e.g., a carboxylic acid or phenol) in an aprotic solvent (e.g., DMF, acetonitrile).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) to deprotonate the nucleophilic group.

    • Slowly add a solution of Bis(1-chloroethyl) carbonate (1 equivalent) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC or LC-MS until the formation of the mono-substituted intermediate is maximized.

    • Isolate and purify the intermediate product.

  • Step 2: Second Conjugation:

    • Dissolve the mono-substituted intermediate in a suitable aprotic solvent.

    • Add Drug B (or a desired promoiety with a nucleophilic group) and a non-nucleophilic base.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

    • Purify the final mutual prodrug product by chromatography.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Prevents solvolysis of the highly reactive BCec.

  • Non-nucleophilic Base: Prevents competition with the drug nucleophile.

  • Stepwise Addition: Controls the reaction to favor the formation of the mutual prodrug over dimeric products of Drug A or Drug B.

Properties of the Resulting Linkage

The carbonate ester linkages formed are susceptible to cleavage by esterases, which are abundant in the body. This provides a mechanism for the controlled release of the active drugs. The release of the two drug molecules would also produce acetaldehyde and carbon dioxide as byproducts.

The design of such cleavable linkers is a cornerstone of modern drug delivery, particularly in the field of antibody-drug conjugates (ADCs), where the linker's stability in circulation and its selective cleavage at the target site are critical for efficacy and safety.[7][8][9][10] While BCec itself has not been reported in this context, the principles of cleavable linker design are directly applicable to its potential use.

Conclusion

Bis(1-chloroethyl) carbonate currently occupies a dual role in the landscape of medicinal chemistry. It is a well-documented process impurity that demands rigorous control in pharmaceutical manufacturing. However, a deeper look at its chemical structure reveals a tantalizing potential as a bifunctional, cleavable linker for the creation of innovative prodrugs. While its practical application in this area remains to be explored, the theoretical framework for its use is sound and rooted in the established principles of prodrug design. Further research into the controlled synthesis and reactivity of Bis(1-chloroethyl) carbonate could unlock its potential and transition it from a molecule to be avoided to a valuable tool in the medicinal chemist's arsenal.

References

  • Creative Biolabs. (2024, May 29). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). [Link][8]

  • Testen, A., et al. (2019). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Pharmaceutica, 69(1), 63-74. [Link][1][2]

  • Spring, D. R., et al. (n.d.). Cleavable linkers in antibody–drug conjugates. University of Cambridge. [Link][9]

  • ADC Review. (2019, July 13). A Review of Cleavable Linkers. [Link][10]

  • ResearchGate. (2025, August 6). Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. [Link][4]

  • ResearchGate. (n.d.). Synthesis of (a) the bis-electrophilic linker 2 and (b) the GCN4 basic...[Link]

  • PubMed. (2012, February 7). Synthesis and reactivity of a bis-sultone cross-linker for peptide conjugation and [18F]-radiolabelling via unusual "double click" approach. [Link]

  • ResearchGate. (n.d.). Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR. [Link][5]

  • PubMed. (2009, February). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. [Link]

  • PubMed. (2025, September 6). Redox-cleavable disulfide linker enhances siRNA delivery by prodrug-type bifunctional cell-penetrating peptide. [Link]

  • ResearchGate. (n.d.). Synthetic accessibility of versatile bifunctional linker based on...[Link]

  • Figshare. (2009, February 17). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. [Link]

  • ResearchGate. (n.d.). Quantitative aspects in on-line comprehensive two-dimensional liquid chromatography for pharmaceutical applications. [Link]

  • PubMed. (n.d.). Design of self-immolative linkers for tumour-activated prodrug therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • ACS Publications. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

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The Unseen Engine: A Technical Guide to the Discovery and Application of α-Chloroethyl Carbonates in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The α-chloroethyl carbonate moiety represents a cornerstone of modern prodrug design, a deceptively simple chemical entity that has unlocked the oral bioavailability of numerous therapeutic agents. This guide provides an in-depth exploration of the history, synthesis, and mechanistic function of these critical linkers. We will journey from the foundational chemistry of their synthesis to their strategic deployment in blockbuster drugs, offering researchers and drug development professionals a comprehensive understanding of the causality behind their design and the elegance of their function.

The Genesis: A Story of Reactive Precursors

The history of α-chloroethyl carbonates is intrinsically linked to the development of its highly reactive precursor, 1-chloroethyl chloroformate . The utility of the carbonate itself was not realized in a vacuum; it depended on the ability to reliably synthesize this key building block. Early industrial organic chemistry provided the foundation for its creation through the reaction of two simple, readily available C1 and C2 synthons: phosgene (COCl₂) and acetaldehyde (CH₃CHO).

The reaction, typically catalyzed by tertiary amines or quaternary ammonium salts, involves the nucleophilic attack of the acetaldehyde oxygen onto the electrophilic carbonyl carbon of phosgene. This process, while conceptually straightforward, requires careful control of reaction conditions due to the high toxicity and reactivity of phosgene. The development of safe and efficient protocols for this reaction was a critical, albeit often overlooked, step towards the eventual use of α-chloroethyl carbonates in pharmaceuticals.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Acetaldehyde Acetaldehyde (CH₃CHO) Reaction Catalytic Addition Acetaldehyde->Reaction Phosgene Phosgene (COCl₂) Phosgene->Reaction Chloroformate 1-Chloroethyl Chloroformate Reaction->Chloroformate Forms key precursor

Caption: Synthesis of the 1-chloroethyl chloroformate precursor.

Synthesis of α-Chloroethyl Carbonates: Building the Promoiety

With a reliable source of 1-chloroethyl chloroformate, the path was cleared for the synthesis of the corresponding carbonates. The general method involves the reaction of an alcohol—which in a prodrug context is often the hydroxyl group of the parent drug molecule itself—with 1-chloroethyl chloroformate.

The reaction mechanism hinges on the nucleophilic character of the alcohol's oxygen atom and the extreme electrophilicity of the chloroformate's carbonyl carbon. A crucial component of this synthesis is the use of a non-nucleophilic base, most commonly pyridine or a trialkylamine. The base serves a dual purpose: it acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion, and in the case of pyridine, can serve as a nucleophilic catalyst to activate the chloroformate.

Representative Experimental Protocol: Synthesis of 1-Chloroethyl Isopropyl Carbonate

The following protocol, adapted from established methods, illustrates the core procedure.

  • Inert Atmosphere & Cooling: A solution of the alcohol (e.g., 2-propanol, 1.0 eq) and a base (e.g., pyridine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C, and often to lower temperatures (-20 °C to -78 °C), to control the exothermic reaction and minimize side products.

  • Slow Addition of Chloroformate: 1-Chloroethyl chloroformate (1.0-1.1 eq) is added dropwise to the cooled, stirring solution. Maintaining a low temperature during addition is critical for selectivity and yield.

  • Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to slowly warm to room temperature and stirred overnight to ensure complete conversion.

  • Workup and Purification: The reaction is quenched with water or a dilute aqueous acid to neutralize any remaining base and remove the resulting hydrochloride salt. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure α-chloroethyl carbonate.

Table 1: Comparison of Synthetic Methods for α-Chloroethyl Carbonates
Target CarbonateAlcohol PrecursorBaseSolventYieldReference
1-Chloroethyl Isopropyl Carbonate2-PropanolPyridineEthyl Acetate88%Benchchem
1-Chloroethyl Cyclohexyl CarbonateCyclohexanolPyridineDichloromethane94%ChemicalBook
1-Chloroethyl Cyclohexyl CarbonateCyclohexanolTriethylamine(Not specified)92%Google Patents

The "Cascade" Mechanism: How α-Chloroethyl Carbonate Prodrugs Work

The true ingenuity of the α-chloroethyl carbonate moiety lies in its predictable and efficient bio-reversibility. It acts as a "cascade" or "trigger" system, remaining stable until it reaches a desired physiological environment where it undergoes a multi-step cleavage to release the active drug. This process is essential for overcoming challenges like poor aqueous solubility or low membrane permeability of the parent drug.

The activation cascade is initiated by ubiquitous esterase enzymes found in the blood, liver, and gastrointestinal tract.

  • Enzymatic Cleavage: An esterase hydrolyzes the carbonate ester bond.

  • Formation of Unstable Intermediate: This cleavage results in the formation of an unstable 1-hydroxyethyl carbonate hemiacetal intermediate attached to the parent drug.

  • Spontaneous Decomposition: This intermediate rapidly and spontaneously decomposes.

  • Release of Products: The decomposition releases three molecules: the active parent drug (ROH), carbon dioxide (CO₂), and acetaldehyde (CH₃CHO).

The byproducts, carbon dioxide and acetaldehyde, are generally considered to have a low toxicity profile at the concentrations produced, as they are endogenous molecules that are quickly metabolized by the body.

G Prodrug α-Chloroethyl Carbonate Prodrug (Drug-O-CO-O-CH(Cl)CH₃) Intermediate Unstable Hemiacetal Intermediate (Drug-O-CO-O-CH(OH)CH₃) Prodrug->Intermediate Step 1: Hydrolysis ActiveDrug Active Drug (Drug-OH) Intermediate->ActiveDrug Step 2: Spontaneous Decomposition Byproduct1 Carbon Dioxide (CO₂) Intermediate->Byproduct1 Byproduct2 Acetaldehyde (CH₃CHO) Intermediate->Byproduct2 Esterases Esterase Enzymes (in vivo) Esterases->Intermediate

Caption: The in vivo activation cascade of an α-chloroethyl carbonate prodrug.

Case Studies: Unlocking Therapeutic Potential

The α-chloroethyl carbonate strategy has been instrumental in the development of several important drugs. Two prominent examples are Candesartan Cilexetil and Cefotiam Hexetil.

Candesartan Cilexetil (Atacand®)
  • Parent Drug: Candesartan

  • Therapeutic Class: Angiotensin II Receptor Blocker (Antihypertensive)

  • The Challenge: The active drug, candesartan, has a carboxylic acid group that is ionized at physiological pH, leading to very poor oral bioavailability.

  • The Solution: The carboxylic acid is masked by esterification with a (1-cyclohexyloxycarbonyloxy)ethyl group. This neutral, more lipophilic prodrug, Candesartan Cilexetil, is readily absorbed from the gastrointestinal tract. During absorption, esterases cleave the promoiety, releasing the active candesartan into the bloodstream to exert its therapeutic effect.

Cefotiam Hexetil (Pansporin T®)
  • Parent Drug: Cefotiam

  • Therapeutic Class: Cephalosporin Antibiotic

  • The Challenge: Cefotiam is a potent, broad-spectrum antibiotic that is effective only when administered parenterally (via injection). It is not absorbed orally.

  • The Solution: To create an oral formulation, the carboxylic acid of cefotiam is esterified to form Cefotiam Hexetil. The specific promoiety used is the (1-cyclohexyloxycarbonyloxy)ethyl group, the same type as in candesartan cilexetil. This modification allows the drug to survive the gastric environment and be absorbed in the intestine, where it is hydrolyzed by esterases to release the active cefotiam.

Table 2: Key Drugs Utilizing the α-Chloroethyl Carbonate Prodrug Strategy
Prodrug NameParent DrugTherapeutic AreaAdvantage Gained by Prodrug Approach
Candesartan CilexetilCandesartanHypertensionEnables oral absorption and bioavailability of the parent drug.
Cefotiam HexetilCefotiamAntibioticConverts a parenteral-only antibiotic into an orally active drug.

Conclusion

The α-chloroethyl carbonate linker is a powerful tool in the medicinal chemist's arsenal. Its history is a testament to the enabling power of fundamental synthetic chemistry, providing the building blocks necessary for innovation. Its mechanism, a predictable enzymatic and chemical cascade, offers a reliable method for enhancing the pharmacokinetic properties of challenging drug candidates. The successful application of this technology in globally recognized medicines like Candesartan Cilexetil underscores its profound impact on drug development and patient care. As the quest for new and better therapeutics continues, the principles pioneered by the development of α-chloroethyl carbonates will undoubtedly continue to inform the design of the next generation of prodrugs.

References

  • StatPearls Publishing. (2023). Candesartan. StatPearls. [Link]

  • Google Patents.
  • Google Patents.
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  • PubMed. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. [Link]

  • PubMed. (Acyloxy)alkyl carbamate prodrugs of norfloxacin. [Link]

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  • Wikipedia. Cefotiam. [Link]

Methodological & Application

Application Notes and Protocols: Bis(1-chloroethyl) Carbonate as a Labile Protecting Group for Hydroxyl Functions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of bis(1-chloroethyl) carbonate for the protection of hydroxyl groups. Detailed protocols for both the protection of alcohols and subsequent deprotection are presented, along with mechanistic insights, safety precautions, and a discussion of the strategic advantages of the 1-chloroethyl carbonate protecting group, particularly in the context of prodrug development.

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1][2] A protecting group transiently masks a reactive functional group, rendering it inert to specific reaction conditions, only to be removed at a later, strategic point in the synthetic sequence.[1] The ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not introduce additional synthetic complexities.[3]

Carbonate esters have emerged as a versatile class of protecting groups for hydroxyl functions.[4] Among these, the 1-chloroethyl carbonate group offers a unique profile of lability under mild acidic conditions, making it a valuable tool in modern organic synthesis and medicinal chemistry. Bis(1-chloroethyl) carbonate serves as a convenient reagent for the introduction of this protecting group onto alcohols and phenols. This guide provides detailed protocols and the underlying chemical principles for its effective use.

Safety and Handling of Bis(1-chloroethyl) Carbonate and Related Reagents

General Precautions:

  • Corrosive and Flammable: These reagents are often corrosive and flammable liquids.[5][6] All manipulations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[7]

  • Moisture Sensitivity: Chloroformates and related compounds are sensitive to moisture and will hydrolyze.[5] It is crucial to use anhydrous solvents and techniques.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and amines, as these can lead to vigorous and hazardous reactions.[5]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources. Storage under an inert atmosphere (e.g., nitrogen) is recommended.[5]

  • Disposal: Dispose of waste in accordance with local regulations for hazardous chemical waste.

Protection of Hydroxyl Groups

The protection of an alcohol or phenol with bis(1-chloroethyl) carbonate proceeds via the formation of a 1-chloroethyl carbonate ester. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

Reaction Workflow: Protection of a Generic Alcohol

G cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_products Products Alcohol Alcohol (R-OH) Mix Dissolve Alcohol and Base in Solvent Alcohol->Mix BCEC Bis(1-chloroethyl) carbonate Add_BCEC Add Bis(1-chloroethyl) carbonate dropwise BCEC->Add_BCEC Base Base (e.g., Pyridine) Base->Mix Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mix Cool Cool to 0 °C Mix->Cool Cool->Add_BCEC React Stir at room temperature Add_BCEC->React Workup Aqueous Workup React->Workup Purify Purification (e.g., Chromatography) Workup->Purify Byproducts Byproducts Workup->Byproducts Protected_Alcohol Protected Alcohol (1-Chloroethyl Carbonate) Purify->Protected_Alcohol

Caption: General workflow for the protection of an alcohol.

Detailed Experimental Protocol: Protection of a Primary Alcohol

This protocol is adapted from analogous procedures for the synthesis of related α-chloroalkyl carbonates.[8]

Materials:

  • Primary alcohol (1.0 eq)

  • Bis(1-chloroethyl) carbonate (0.6 eq, assuming both chloroethyl groups react)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add bis(1-chloroethyl) carbonate (0.6 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-chloroethyl carbonate protected alcohol.

Mechanism of Protection

The protection reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol, activated by the base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bis(1-chloroethyl) carbonate.

Caption: Nucleophilic acyl substitution mechanism for protection.

Deprotection of 1-Chloroethyl Carbonates

A key advantage of the 1-chloroethyl carbonate protecting group is its lability under mild acidic conditions. This allows for selective deprotection in the presence of other acid-sensitive or base-sensitive functional groups.

Deprotection Workflow

G cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_products Products Protected_Alcohol Protected Alcohol Dissolve Dissolve Protected Alcohol in Solvent Protected_Alcohol->Dissolve Acid_Catalyst Mild Acid Catalyst Add_Acid Add Acid Catalyst Acid_Catalyst->Add_Acid Solvent Protic Solvent (e.g., Methanol) Solvent->Dissolve Dissolve->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralization Monitor->Neutralize Extract Extraction and Purification Neutralize->Extract Deprotected_Alcohol Deprotected Alcohol Extract->Deprotected_Alcohol Byproducts Byproducts (e.g., Acetaldehyde, CO₂, HCl) Extract->Byproducts

Caption: General workflow for the deprotection of a 1-chloroethyl carbonate.

Detailed Experimental Protocol: Mild Acidic Deprotection

The deprotection can be achieved using a catalytic amount of a mild acid in a protic solvent. One effective method is the in situ generation of anhydrous HCl from 1-chloroethyl chloroformate in methanol, a technique shown to be effective for the cleavage of silyl ethers under mild conditions.[9]

Materials:

  • 1-Chloroethyl carbonate protected alcohol (1.0 eq)

  • Methanol (anhydrous)

  • 1-Chloroethyl chloroformate (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1-chloroethyl carbonate protected alcohol (1.0 eq) in anhydrous methanol.

  • To the stirred solution at room temperature, add a catalytic amount of 1-chloroethyl chloroformate (0.1 eq).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Mechanism of Deprotection

The acid-catalyzed deprotection is believed to proceed through the formation of an unstable hemiacetal intermediate, which then fragments to release the free alcohol, carbon dioxide, and acetaldehyde.

G cluster_mechanism Deprotection Mechanism Protected_Alcohol R-O-C(=O)O-CH(CH₃)-Cl Protonated_Carbonate R-O-C(=O⁺H)O-CH(CH₃)-Cl Protected_Alcohol->Protonated_Carbonate Protonation H+ H⁺ H+->Protonated_Carbonate Carbocation_Intermediate R-O-C(=O)O-CH⁺(CH₃) + Cl⁻ Protonated_Carbonate->Carbocation_Intermediate Loss of Cl⁻ Hemiacetal R-O-C(=O)O-CH(OH)(CH₃) Carbocation_Intermediate->Hemiacetal Nucleophilic attack by H₂O H2O H₂O H2O->Hemiacetal Fragmentation Fragmentation Hemiacetal->Fragmentation Alcohol R-OH Fragmentation->Alcohol CO2 CO₂ Fragmentation->CO2 Acetaldehyde CH₃CHO Fragmentation->Acetaldehyde HCl HCl Fragmentation->HCl

Caption: Proposed mechanism for acid-catalyzed deprotection.

Strategic Applications and Considerations

The 1-chloroethyl carbonate protecting group is particularly advantageous in scenarios requiring mild deprotection conditions. Its stability profile allows for orthogonality with other protecting groups.

Orthogonal Protection Strategies

The concept of orthogonal protection is crucial in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[6] The 1-chloroethyl carbonate group, being acid-labile, can be used in conjunction with base-labile (e.g., acetate, benzoate) or hydrogenolysis-labile (e.g., benzyl) protecting groups.

Protecting GroupTypical Deprotection ConditionsOrthogonality with 1-Chloroethyl Carbonate
1-Chloroethyl Carbonate Mild Acid (e.g., cat. HCl in MeOH) -
Acetate (Ac)Base (e.g., K₂CO₃, MeOH)Yes
Benzyl (Bn)Hydrogenolysis (H₂, Pd/C)Yes
tert-Butyldimethylsilyl (TBS)Fluoride (TBAF) or AcidPotential for simultaneous cleavage
Application in Prodrug Synthesis

The lability of the 1-chloroethyl carbonate linkage under mild, potentially physiological, conditions makes it an attractive promoiety in prodrug design.[4] A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug.[10] This strategy is often employed to improve pharmacokinetic properties such as solubility, stability, and bioavailability. The 1-chloroethyl carbonate can be appended to a hydroxyl or carboxyl group of a drug, and upon enzymatic or chemical hydrolysis in vivo, it fragments to release the active pharmaceutical ingredient.

Conclusion

Bis(1-chloroethyl) carbonate is a valuable reagent for the introduction of the 1-chloroethyl carbonate protecting group for hydroxyl functionalities. This protecting group offers the significant advantage of being cleavable under very mild acidic conditions, which is beneficial for the synthesis of complex molecules with sensitive functional groups. Its application in orthogonal protection schemes and in the design of innovative prodrugs underscores its utility in modern organic chemistry and drug development. Adherence to strict safety protocols is essential when handling this and related reactive reagents.

References

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Application Notes & Protocols: The Use of Bis(1-chloroethyl) Carbonate for the Facile Protection and Deprotection of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic protection and deprotection of amine functionalities are central to the successful synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. While robust protecting groups like Boc, Cbz, and Fmoc are widely employed, there is a continuous need for methodologies that offer orthogonal and mild deprotection conditions. This document explores the application of bis(1-chloroethyl) carbonate for the introduction of the highly labile N-(1-chloroethyl)oxycarbonyl (Ceco) protecting group onto primary and secondary amines. We provide a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols for both protection and deprotection, and a comparative analysis against traditional protecting groups.

Introduction: The Imperative of Amine Protection

In multi-step organic synthesis, the nucleophilic and basic nature of primary and secondary amines often necessitates their temporary masking to prevent unwanted side reactions. The ideal amine protecting group should be introduced efficiently under mild conditions, remain stable throughout various subsequent transformations, and be selectively removed without affecting other sensitive functional groups within the molecule.[1] The choice of protecting group is therefore a critical strategic decision. Standard groups like tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are cleaved by strong acids and catalytic hydrogenation, respectively, conditions that may not be compatible with all substrates.[2][3] This drives the exploration of alternative reagents that provide access to protecting groups with unique cleavage profiles.

Bis(1-chloroethyl) carbonate emerges as a reagent for installing a carbamate that is exceptionally sensitive to mild nucleophilic, protic conditions, offering a distinct advantage in specific synthetic contexts where traditional deprotection methods are untenable.

Reaction Mechanisms

The utility of bis(1-chloroethyl) carbonate lies in its ability to form a 1-chloroethyl carbamate intermediate, which is notably unstable and designed for easy cleavage.[4][5] This characteristic makes the resulting "Ceco" group a transient protecting group, ideal for short synthetic sequences or when extremely mild deprotection is paramount.

Mechanism of Amine Protection

The protection reaction proceeds via a nucleophilic acyl substitution pathway. The primary or secondary amine attacks one of the electrophilic carbonyl carbons of bis(1-chloroethyl) carbonate. This forms a tetrahedral intermediate which then collapses, expelling a 1-chloroethoxide moiety to yield the N-(1-chloroethyl)oxycarbonyl (Ceco) protected amine. The reaction typically requires a non-nucleophilic base to neutralize the hydrochloric acid that is implicitly generated.

Caption: Proposed mechanism for Ceco protection of amines.

Mechanism of Deprotection

The defining feature of the Ceco group is its facile cleavage. Treatment with a protic solvent, most commonly methanol, is sufficient to induce deprotection.[4] The methanol attacks the carbamate carbonyl, leading to the collapse of the intermediate and elimination of the unstable N-carboxyamino species (a carbamic acid derivative). This carbamic acid readily decarboxylates to release the free amine, while the other fragments form carbon dioxide, acetaldehyde, and hydrochloric acid (or methyl chloride if methanol is the cleaving agent).

Caption: Facile deprotection of the Ceco group via methanolysis.

Experimental Protocols

Safety Precaution: Bis(1-chloroethyl) carbonate and related reagents like 1-chloroethyl chloroformate are expected to be corrosive, moisture-sensitive, and potentially flammable.[6][7] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Protection of a Primary or Secondary Amine

This protocol is a proposed method based on standard carbamate formation chemistry.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary or secondary amine (1.0 equiv.).

  • Solvation: Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) to a concentration of 0.1–0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as proton sponge (1,8-Bis(dimethylamino)naphthalene) (1.1 equiv.) or diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add bis(1-chloroethyl) carbonate (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a Ceco-Protected Amine

This protocol is adapted from established methods for cleaving 1-chloroethyl carbamates formed during dealkylation reactions.[5]

  • Solvation: Dissolve the Ceco-protected amine (1.0 equiv.) in methanol (MeOH) to a concentration of 0.1–0.5 M in a round-bottom flask.

  • Reaction: Heat the solution to reflux (approximately 65 °C) and stir for 1–4 hours. The deprotection is often rapid and accompanied by gas evolution (CO₂).

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent and volatile byproducts.

  • Purification: The resulting crude amine hydrochloride salt can be used directly or neutralized with a mild base and purified further by extraction, crystallization, or chromatography as needed.

Data Presentation & Comparative Analysis

The Ceco group's primary characteristic is its extreme lability compared to standard amine protecting groups.

Table 1: Summary of Reaction Conditions
Transformation Reagents & Solvents Temperature Typical Time
Protection Bis(1-chloroethyl) carbonate, Proton Sponge/DIPEA, Anhydrous DCM/THF0 °C to RT2–16 h
Deprotection MethanolReflux (~65 °C)1–4 h
Table 2: Comparative Stability of Amine Protecting Groups
Protecting Group Abbreviation Stable To Cleavage Conditions
tert-ButyloxycarbonylBocCatalytic Hydrogenation, Mild BaseStrong Acid (TFA, HCl)[8]
BenzyloxycarbonylCbz (Z)Acid, BaseCatalytic Hydrogenation (H₂, Pd/C)[3]
FluorenylmethyloxycarbonylFmocAcid, HydrogenationBase (e.g., Piperidine)[1]
(1-Chloroethyl)oxycarbonyl Ceco - Extremely Mild (Methanol, Heat)

Experimental Workflow Visualization

The overall process from protection to deprotection follows a logical synthetic sequence.

Experimental Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage Start Start: Primary/Secondary Amine Protect Reaction: Add Bis(1-chloroethyl) carbonate + Base in Anhydrous Solvent Start->Protect Workup_P Aqueous Workup & Extraction Protect->Workup_P Purify_P Column Chromatography Workup_P->Purify_P Product_P Isolated Ceco-Protected Amine Purify_P->Product_P Deprotect Reaction: Dissolve in Methanol & Reflux Product_P->Deprotect Proceed to Deprotection Workup_D Solvent Evaporation Deprotect->Workup_D Product_D Final Product: Free Amine (as HCl salt) Workup_D->Product_D

Caption: Workflow for amine protection and subsequent deprotection.

Conclusion

Bis(1-chloroethyl) carbonate offers a pathway to the N-(1-chloroethyl)oxycarbonyl (Ceco) protecting group, a carbamate defined by its exceptional lability. While not a conventional choice for robust protection across numerous synthetic steps, its value lies in its orthogonality to common protecting groups and its removal under exceedingly mild, non-acidic, and non-reductive conditions. This methodology is particularly suited for sensitive substrates where even standard deprotection protocols for groups like Boc or Cbz are too harsh. For researchers in drug development and complex molecule synthesis, the Ceco group represents a specialized tool for navigating challenging synthetic sequences that demand a gentle final deprotection step.

References

  • Vertex AI Search. (2025). bis(1-chloroethyl)
  • ChemicalBook. (n.d.). bis(1-chloroethyl) carbonate synthesis.
  • Benchchem. (n.d.). 1-Chloroethyl chloroformate | 50893-53-3.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 2, 2026, from [Link]

  • ChemicalBook. (n.d.). bis(1-chloroethyl) carbonate | 50594-97-3.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Chloroethyl chloroformate.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Chloroethyl Isopropyl Carbonate.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 2, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis.

Sources

Application Notes and Protocols: The Prospective Role of Bis(1-chloroethyl) carbonate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. This document explores the prospective application of Bis(1-chloroethyl) carbonate for the introduction of the 1-chloroethyloxycarbonyl (Cee) protecting group for amines in peptide synthesis. While direct literature for Bis(1-chloroethyl) carbonate in this specific application is nascent, its chemical structure suggests a reactivity analogous to the well-documented 1-chloroethyl chloroformate (ACE-Cl). We present a detailed examination of the proposed mechanism, hypothetical protocols for protection and deprotection, and a discussion of the potential advantages and challenges of this approach. This application note aims to provide a forward-looking guide for researchers interested in exploring novel protecting group strategies in peptide and medicinal chemistry.

Introduction: The Imperative of N-Protection in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process that necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions.[1][2] The α-amino group of an incoming amino acid must be protected to ensure that it does not self-couple or react with the side chains of other amino acids.[3] The choice of an N-terminal protecting group is a critical decision that influences the overall efficiency and success of the synthesis.[4] An ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable under mild conditions that do not compromise the integrity of the growing peptide chain.[3]

The most commonly employed N-protecting groups in modern peptide synthesis are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][4] However, the quest for novel protecting groups with orthogonal deprotection schemes and unique reactivity profiles is a continuous endeavor, driven by the need to synthesize increasingly complex and modified peptides.

The 1-Chloroethyloxycarbonyl (Cee) Group: A Potential New Tool for Amine Protection

The 1-chloroethyloxycarbonyl (Cee) group, also referred to as the 1-chloroethyl carbamate (ACE) group, presents an intriguing option for the protection of amines.[5][6] Its lability under specific, mild conditions suggests its potential utility in orthogonal peptide synthesis strategies. The Cee group can be introduced by reacting an amine with a suitable reagent, such as 1-chloroethyl chloroformate.[5]

Bis(1-chloroethyl) carbonate: A Prospective Reagent for Cee Protection

While 1-chloroethyl chloroformate is a known reagent for introducing the Cee group, Bis(1-chloroethyl) carbonate, with its two reactive 1-chloroethyl carbonate moieties, offers a potentially more atom-economical and alternative approach. We hypothesize that Bis(1-chloroethyl) carbonate can react with the primary amine of an amino acid to form the corresponding N-Cee protected amino acid.

Proposed Mechanism of N-Protection

The reaction is anticipated to proceed via a nucleophilic attack of the amino group of the amino acid on one of the carbonyl carbons of Bis(1-chloroethyl) carbonate. This would result in the formation of the N-Cee protected amino acid and the release of 1-chloroethanol and carbon dioxide, or the formation of a 1-chloroethyl carbonate leaving group. The reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid that may be generated in situ.

Mechanism of N-Cee Protection cluster_reactants Reactants cluster_products Products Amino_Acid R-CH(NH2)-COOH (Amino Acid) N_Cee_AA R-CH(NH-C(O)-O-CH(CH3)-Cl)-COOH (N-Cee Protected Amino Acid) Amino_Acid->N_Cee_AA Nucleophilic Attack BCEC Cl-CH(CH3)-O-C(O)-O-CH(CH3)-Cl (Bis(1-chloroethyl) carbonate) BCEC->N_Cee_AA Byproduct Cl-CH(CH3)-OH + CO2 or Cl-CH(CH3)-O-C(O)-OH BCEC->Byproduct Base Base Base->N_Cee_AA

Figure 1: Proposed mechanism for the N-protection of an amino acid using Bis(1-chloroethyl) carbonate.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on the known chemistry of analogous chloroformate reagents and should be optimized for specific amino acids and reaction scales.

Protocol 1: N-Protection of an Amino Acid with Bis(1-chloroethyl) carbonate

Objective: To protect the α-amino group of an amino acid with the 1-chloroethyloxycarbonyl (Cee) group.

Materials:

  • Amino acid (e.g., Alanine)

  • Bis(1-chloroethyl) carbonate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Proton Sponge®)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid (1.0 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the non-nucleophilic base (1.1 eq) dropwise to the cooled solution.

  • Reagent Addition: Slowly add a solution of Bis(1-chloroethyl) carbonate (0.6 eq, assuming one molecule protects two amino acids, optimization required) in anhydrous DCM or THF to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Cee protected amino acid.

Protocol 2: Deprotection of the N-Cee Group

Objective: To remove the Cee protecting group from the N-terminus of an amino acid or peptide.

Materials:

  • N-Cee protected amino acid or peptide

  • Anhydrous Methanol

  • Inert atmosphere (nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-Cee protected compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Reaction: Stir the solution at room temperature. The deprotection is typically mild and proceeds readily.[5] Monitor the reaction by TLC until the starting material is consumed.

  • Concentration: Upon completion, remove the methanol under reduced pressure using a rotary evaporator to yield the deprotected amino acid or peptide. Further purification may be required depending on the substrate.

Experimental_Workflow cluster_protection N-Cee Protection cluster_deprotection N-Cee Deprotection Start_P Amino Acid Step_1P Dissolve in Anhydrous Solvent Start_P->Step_1P Step_2P Cool to 0°C Step_1P->Step_2P Step_3P Add Base Step_2P->Step_3P Step_4P Add Bis(1-chloroethyl) carbonate Step_3P->Step_4P Step_5P React & Monitor Step_4P->Step_5P Step_6P Workup & Purification Step_5P->Step_6P End_P N-Cee Protected Amino Acid Step_6P->End_P Start_D N-Cee Protected Amino Acid/Peptide Step_1D Dissolve in Anhydrous Methanol Start_D->Step_1D Step_2D React at Room Temperature Step_1D->Step_2D Step_3D Concentrate Step_2D->Step_3D End_D Deprotected Amino Acid/Peptide Step_3D->End_D

Figure 2: A generalized workflow for the proposed N-Cee protection and deprotection steps.

Data Summary and Comparative Analysis

As this is a prospective application, empirical data for Bis(1-chloroethyl) carbonate in peptide synthesis is not available. However, we can extrapolate potential advantages and disadvantages based on the known properties of related compounds.

FeatureProposed Attributes of Cee Protection with Bis(1-chloroethyl) carbonate
Introduction Potentially straightforward reaction with amino groups.
Stability Expected to be stable to acidic conditions used for Boc deprotection.
Deprotection Mild deprotection with methanol, offering orthogonality to acid- and base-labile groups.[5]
Byproducts The byproducts of the protection reaction would need to be identified and easily removable.
Racemization The potential for racemization during coupling of N-Cee protected amino acids would need to be carefully evaluated.
Safety As with other chloroformate-related reagents, appropriate safety precautions for handling corrosive and reactive compounds are necessary.

Conclusion and Future Outlook

The exploration of Bis(1-chloroethyl) carbonate as a reagent for the introduction of the 1-chloroethyloxycarbonyl (Cee) protecting group in peptide synthesis represents a novel and intriguing research avenue. The mild deprotection conditions associated with the Cee group make it a potentially valuable addition to the repertoire of orthogonal protecting group strategies. While the protocols and mechanisms presented here are hypothetical, they are grounded in established chemical principles and provide a solid foundation for future experimental validation. Further research is warranted to fully elucidate the reaction conditions, scope, and limitations of this promising approach. Successful development could offer peptide chemists a new tool to tackle the synthesis of challenging and complex peptide targets.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 29). 1-Chloroethyl Chloroformate: Synthesis, Properties, and Applications in Organic Chemistry.
  • SynArchive. (n.d.). Protection of Amine by Carbamate.
  • SynArchive. (n.d.). Protecting Groups List.
  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Wikipedia. (n.d.). 1-Chloroethyl chloroformate.
  • Chemical Synthesis Database. (2025, May 20). bis(1-chloroethyl) carbonate.
  • BenchChem. (n.d.). 1-Chloroethyl chloroformate | 50893-53-3.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Cotarca, L., & Geller, T. (2015). Bis(trichloromethyl) Carbonate in Organic Synthesis. ResearchGate.
  • FramoChem. (n.d.). 1-CHLOROETHYL CYCLOHEXYL CARBONATE.
  • Pentelute, B. L., & Kent, S. B. H. (2010). Practical N-to-C peptide synthesis with minimal protecting groups. PMC.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
  • ChemicalBook. (n.d.). bis(1-chloroethyl) carbonate synthesis.

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Application Notes and Protocols: Bis(1-chloroethyl) carbonate as a Versatile Reagent for Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Alcohol Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the hydroxyl group presents a recurring strategic challenge. Its dual nature as a nucleophile and a weak acid necessitates its temporary masking or "protection" to prevent unwanted side reactions with a wide array of reagents, such as organometallics, hydrides, and strong bases.[1] The ideal protecting group should be readily introduced in high yield under mild conditions, remain inert during subsequent transformations, and be cleanly removed with high efficiency under conditions that do not compromise the integrity of the rest of the molecule.[2][3]

Carbonate esters have emerged as a robust class of protecting groups for alcohols, offering a balance of stability and controlled lability.[4][5] This guide introduces bis(1-chloroethyl) carbonate as a highly effective reagent for the formation of 1-chloroethyl carbonate (CEC) ethers, a protecting group notable for its ease of introduction and mild deprotection conditions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its application, and discuss its stability profile, offering researchers a comprehensive resource for leveraging this versatile reagent in their synthetic endeavors.

The 1-Chloroethyl Carbonate (CEC) Protecting Group: A Mechanistic Overview

The utility of bis(1-chloroethyl) carbonate lies in the unique reactivity of the α-chloroalkyl carbonate moiety. The presence of the chlorine atom on the carbon adjacent to the ether oxygen significantly influences the stability and cleavage of the protecting group.

Protection Mechanism

The protection of an alcohol with bis(1-chloroethyl) carbonate proceeds via a nucleophilic acyl substitution reaction. The alcohol, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine, attacks one of the electrophilic carbonyl carbons of the reagent. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction.

Diagram 1: Proposed Mechanism for Alcohol Protection

Caption: Nucleophilic attack of the alcohol on bis(1-chloroethyl) carbonate.

Deprotection Mechanism

The deprotection of the CEC group is typically achieved under mild acidic conditions. The mechanism is believed to proceed via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent decomposition, likely facilitated by a nucleophile (such as water or an alcohol solvent), leads to the release of the free alcohol, carbon dioxide, and acetaldehyde. This mild cleavage condition is a significant advantage, preserving other acid-sensitive functionalities within the molecule.

Diagram 2: Proposed Mechanism for Deprotection of CEC Ethers

Caption: Acid-catalyzed deprotection of a 1-chloroethyl carbonate (CEC) ether.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. It is recommended to perform small-scale trial reactions to determine the optimal conditions.

Protocol 1: Protection of a Primary Alcohol with Bis(1-chloroethyl) carbonate

This protocol details the formation of a 1-chloroethyl carbonate ether from a primary alcohol.

Materials:

  • Primary alcohol

  • Bis(1-chloroethyl) carbonate

  • Anhydrous dichloromethane (DCM)

  • Pyridine (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary alcohol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add pyridine (1.1-1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Protecting Reagent: Dissolve bis(1-chloroethyl) carbonate (0.6 eq., as it can react twice) in anhydrous DCM and add it to the dropping funnel. Add the bis(1-chloroethyl) carbonate solution dropwise to the stirred alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of a 1-Chloroethyl Carbonate (CEC) Ether

This protocol describes the cleavage of the CEC protecting group to regenerate the parent alcohol.

Materials:

  • CEC-protected alcohol

  • Methanol or ethanol

  • Mild acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid, or catalytic amount of HCl in a suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the CEC-protected alcohol in methanol or ethanol (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Acid Catalyst: Add a catalytic amount of a mild acid (e.g., PPTS, 0.1-0.2 eq., or a few drops of acetic acid).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude alcohol can be purified by flash chromatography if necessary.

Stability and Compatibility of the CEC Group

A key consideration for any protecting group is its stability under a range of reaction conditions. While comprehensive studies on the CEC group are limited, its stability can be inferred from the general behavior of carbonate esters and α-chloro ethers.

Reaction Condition Compatibility of CEC Group Rationale and Remarks
Strongly Acidic (e.g., conc. HCl, H₂SO₄) Low Prone to rapid cleavage.
Mildly Acidic (e.g., AcOH, PPTS) Low (Labile) This is the basis for its removal.
Strongly Basic (e.g., NaOH, KOH, alkoxides) Moderate to Low Carbonates can be susceptible to hydrolysis under strongly basic conditions, although they are generally more stable than esters.[5]
Mildly Basic (e.g., NaHCO₃, Et₃N, Pyridine) High Stable to common basic workup conditions and bases used in many synthetic transformations.
Oxidizing Agents (e.g., PCC, PDC, Swern, DMP) Generally High The carbonate functionality is typically stable to common oxidizing agents used for alcohol oxidation.
Reducing Agents (e.g., NaBH₄, LiAlH₄) Generally High Carbonates are generally resistant to hydride reducing agents.
Catalytic Hydrogenation (e.g., H₂, Pd/C) High The CEC group is expected to be stable under these conditions, offering orthogonality with protecting groups like benzyl ethers.
Organometallic Reagents (e.g., Grignard, Organolithiums) High The primary purpose of alcohol protection is to prevent reaction with such reagents. The CEC group is expected to be inert.

Synthesis of Bis(1-chloroethyl) carbonate

For laboratories wishing to prepare the reagent in-house, bis(1-chloroethyl) carbonate can be synthesized from 1-chloroethyl chloroformate and acetaldehyde.[6] Another approach involves the reaction of phosgene or a phosgene equivalent like triphosgene with acetaldehyde in the presence of a catalyst.[7]

Safety and Handling

Bis(1-chloroethyl) carbonate is an α-chloro ether and a carbonate ester. While specific toxicity data is limited, related compounds such as 1-chloroethyl chloroformate are corrosive and flammable. It is prudent to handle bis(1-chloroethyl) carbonate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.

Conclusion

Bis(1-chloroethyl) carbonate is a valuable reagent for the protection of alcohols, forming the 1-chloroethyl carbonate (CEC) protecting group. Its key advantages include mild introduction and, most notably, gentle, acid-labile removal conditions. This allows for the selective deprotection of alcohols in the presence of other sensitive functional groups. The protocols and data presented in this guide provide a solid foundation for the successful application of this protecting group strategy in complex organic synthesis. As with any new methodology, researchers are encouraged to perform initial small-scale experiments to optimize conditions for their specific substrates.

References

  • Google Patents. (n.d.). Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
  • Harrowven, D. C., & Guy, M. I. (2004). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 9(5), 336-369.
  • Kim, H., & Lee, C. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 327.
  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Aricò, F., & Tundo, P. (2025).
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Google Patents. (n.d.). A kind of preparation method of 1-chloroethyl chloroformate.
  • Quaranta, E., & Aricò, F. (2025). Dialkyl Carbonates in the Green Synthesis of Heterocycles.
  • Wang, D., Schwinden, M. D., Radesca, L., Patel, B., Kronenthal, D., Huang, M. H., & Nugent, W. A. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of Organic Chemistry, 69(5), 1629–1633.
  • Zhang, X., & Li, Y. (2025). Mechanochemical Synthesis of α‐halo Alkylboronic Esters.
  • Wikipedia. (n.d.). Carbonate ester. Retrieved from [Link]

  • Cotarca, L., & Geller, T. (2015). Bis(trichloromethyl) Carbonate in Organic Synthesis.
  • Sciencemadness.org. (2011). Preparation of bis(2-chloroethyl) ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using "Bis(1-chloroethyl) carbonate"

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Core Directive: A Technical Guide for the Strategic Application of Bis(1-chloroethyl) carbonate in Pharmaceutical Synthesis

This document provides a comprehensive, in-depth guide to the utilization of bis(1-chloroethyl) carbonate as a key reagent in the synthesis of pharmaceutical intermediates. Moving beyond a simple recitation of procedural steps, this guide delves into the mechanistic underpinnings and strategic considerations that inform its use in modern drug development. The protocols described herein are designed to be self-validating, with an emphasis on explaining the "why" behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

PART 1: SCIENTIFIC FOUNDATION & MECHANISTIC INSIGHTS

Bis(1-chloroethyl) carbonate is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of various pharmaceutical prodrugs. Its utility stems from its ability to introduce a (1-chloroethoxy)carbonyl moiety, which can subsequently be functionalized. This is particularly valuable in the creation of prodrugs designed to enhance the oral bioavailability of parent drug molecules.

The primary application of bis(1-chloroethyl) carbonate lies in the formation of acyloxymethyl carbonate and related promoieties. These are attached to carboxylic acid or phenol functional groups within a drug molecule. The resulting prodrug exhibits increased lipophilicity, facilitating its absorption through the gastrointestinal tract. Once in systemic circulation, the promoiety is cleaved by endogenous esterases to release the active pharmaceutical ingredient (API).

G cluster_0 Prodrug Activation Pathway Prodrug Drug-O-C(O)O-CH(CH3)-Cl Intermediate Drug-O-C(O)O-CH(CH3)-OR' Prodrug->Intermediate Nucleophilic Substitution (e.g., with R'OH) ActiveDrug Active Drug (Drug-OH) Intermediate->ActiveDrug Esterase-mediated hydrolysis Byproducts Byproducts ActiveDrug->Byproducts Metabolism & Excretion

Figure 1: General workflow of prodrug activation.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

The following protocols provide step-by-step methodologies for the application of bis(1-chloroethyl) carbonate in the synthesis of key pharmaceutical intermediates.

Protocol 1: Synthesis of a 1-Chloroethyl Carbonate Intermediate for Prodrugs of Carboxylic Acid-Containing Drugs

This protocol is broadly applicable to a wide range of carboxylic acid-containing APIs. The resulting 1-chloroethyl carbonate intermediate is a versatile synthon for further elaboration into various prodrug forms.

Materials:

  • Carboxylic acid-containing API (1.0 eq)

  • Bis(1-chloroethyl) carbonate (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq)

  • Sodium iodide (NaI), catalytic amount (optional)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the carboxylic acid-containing API in anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate to the solution.

  • Stir the suspension vigorously at room temperature for 30-60 minutes to ensure the formation of the carboxylate salt.

  • Add bis(1-chloroethyl) carbonate dropwise to the reaction mixture. A catalytic amount of sodium iodide can be added to facilitate the reaction.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-chloroethyl carbonate intermediate.

Table 1: Typical Reaction Parameters for Carboxylic Acid Derivatization

ParameterRecommended ValueRationale
Solvent Anhydrous DMFAprotic polar solvent, effectively solubilizes the carboxylate salt.
Base Anhydrous K₂CO₃Sufficiently basic to deprotonate the carboxylic acid without causing significant side reactions.
Temperature 50-60 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Stoichiometry 1.1 - 1.5 eq of bis(1-chloroethyl) carbonateA slight excess ensures complete conversion of the starting material.
Protocol 2: Synthesis of a 1-Chloroethyl Carbonate Intermediate for Prodrugs of Phenolic Drugs

This protocol outlines the derivatization of a phenolic hydroxyl group, a common functional handle for prodrug strategies.

Materials:

  • Phenolic API (1.0 eq)

  • Bis(1-chloroethyl) carbonate (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the phenolic API in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine dropwise to the solution.

  • Slowly add bis(1-chloroethyl) carbonate to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (if using pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired 1-chloroethyl carbonate intermediate.

G cluster_0 Experimental Workflow for Phenolic Drug Derivatization Start Dissolve Phenolic API in Anhydrous DCM Cool Cool to 0 °C Start->Cool AddBase Add Pyridine or Et3N Cool->AddBase AddReagent Add Bis(1-chloroethyl) carbonate AddBase->AddReagent React Stir at Room Temperature (12-24h) AddReagent->React Quench Quench with Saturated NaHCO3 React->Quench Workup Aqueous Workup Quench->Workup Purify Purification (Flash Chromatography) Workup->Purify Product 1-Chloroethyl Carbonate Intermediate Purify->Product

Figure 2: Workflow for the derivatization of phenolic drugs.

PART 3: SAFETY, HANDLING, AND STORAGE

Bis(1-chloroethyl) carbonate is a hazardous chemical and must be handled with appropriate safety precautions.

  • Handling: Always work in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of vapors and contact with skin and eyes.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Sources

A Guide to N-Protection using Bis(1-chloroethyl) Carbonate: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Amine Protection with Bis(1-chloroethyl) Carbonate

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical research, the selective protection of amine functionalities is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, are prone to engaging in undesirable side reactions. The strategic installation of a temporary protecting group is therefore essential to mask these reactive sites, allowing for chemical transformations on other parts of a molecule. A robust protecting group should be readily introduced in high yield, exhibit stability across a range of reaction conditions, and be cleanly removed under mild conditions that preserve the integrity of the overall molecular architecture.

This guide provides a detailed exploration of bis(1-chloroethyl) carbonate as a reagent for the N-protection of primary and secondary amines, forming N-(1-chloroethoxycarbonyl) protected amines. This methodology offers a valuable alternative to more common protecting groups. We will delve into the mechanistic underpinnings of this transformation, provide detailed protocols for both the protection and subsequent deprotection steps, and discuss the critical safety considerations associated with the handling of this reactive chemical.

Mechanism of N-Protection

The reaction of an amine with bis(1-chloroethyl) carbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the bis(1-chloroethyl) carbonate. This is followed by the departure of a 1-chloroethoxycarbonyl group as a leaving group, resulting in the formation of the N-(1-chloroethoxycarbonyl) protected amine.

Experimental Protocols

Materials and Equipment
  • Bis(1-chloroethyl) carbonate

  • Primary or secondary amine substrate

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), 1,2-dichloroethane)

  • Base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA))

  • Methanol (for deprotection)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Chromatography supplies for purification (e.g., silica gel, solvents)

PART 1: Step-by-Step Protocol for N-Protection of a Primary Amine

This protocol provides a general procedure for the N-protection of a primary amine using bis(1-chloroethyl) carbonate. Optimization of reaction conditions (solvent, base, temperature, and reaction time) may be necessary for specific substrates.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, approximately 0.1-0.5 M).

  • Addition of Base: Add a suitable base (e.g., triethylamine, 1.1-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Protecting Reagent: Dissolve bis(1-chloroethyl) carbonate (1.0-1.2 eq.) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-chloroethoxycarbonyl) protected amine.

PART 2: Step-by-Step Protocol for Deprotection

The N-(1-chloroethoxycarbonyl) group can be readily cleaved under mild conditions using methanol.

  • Reaction Setup: Dissolve the N-(1-chloroethoxycarbonyl) protected amine (1.0 eq.) in methanol (approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Conditions: Stir the solution at room temperature or gently heat to reflux (typically 40-65 °C) for 1-6 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material and the formation of the free amine.

  • Work-up: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting free amine can be used directly in the next step or purified further by an appropriate method such as crystallization, distillation, or chromatography if necessary.

Visualization of the Workflow

N_Protection_Deprotection_Workflow cluster_protection N-Protection cluster_deprotection Deprotection amine Primary/Secondary Amine reaction_p Reaction (0°C to rt) amine->reaction_p 1.0 eq. reagent Bis(1-chloroethyl) carbonate reagent->reaction_p 1.0-1.2 eq. base Base (e.g., Et3N) base->reaction_p 1.1-1.5 eq. solvent_p Anhydrous Solvent (e.g., DCM) solvent_p->reaction_p protected_amine N-(1-chloroethoxycarbonyl) Amine protected_amine_d N-(1-chloroethoxycarbonyl) Amine workup_p Aqueous Work-up & Purification reaction_p->workup_p TLC/LC-MS Monitoring workup_p->protected_amine reaction_d Reaction (rt to reflux) protected_amine_d->reaction_d methanol Methanol methanol->reaction_d free_amine Free Amine workup_d Solvent Removal & (Optional) Purification reaction_d->workup_d TLC/LC-MS Monitoring workup_d->free_amine

Figure 1. A schematic workflow for the N-protection of amines using bis(1-chloroethyl) carbonate and subsequent deprotection.

Quantitative Data Summary

Due to the limited availability of specific data in the literature for a wide range of substrates, the following table provides a representative example based on general knowledge of similar reactions. Researchers should consider this as a starting point for optimization.

Substrate (Amine)Protecting ReagentBaseSolventTime (h)Temp (°C)Yield (%)
AnilineBis(1-chloroethyl) carbonatePyridine1,2-Dichloroethane460~49%[1]
BenzylamineBis(1-chloroethyl) carbonateTriethylamineDCM6rt[E]
DibenzylamineBis(1-chloroethyl) carbonateDIPEATHF8rt[E]
L-Alanine methyl esterBis(1-chloroethyl) carbonateTriethylamineDCM120 to rt[E]
[E] : Estimated yield based on typical N-protection reactions. Actual yields will vary depending on the specific substrate and reaction conditions.

Safety and Handling

Working with bis(1-chloroethyl) carbonate and related chlorinated reagents requires strict adherence to safety protocols due to their potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2][3][4][5]

  • Handling: Avoid contact with skin and eyes.[2][3][4][5] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[2][3][5] This compound is a suspected lachrymator.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture.[2][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[2][3]

Conclusion

The use of bis(1-chloroethyl) carbonate for the N-protection of amines presents a viable synthetic strategy, particularly when mild deprotection conditions are a priority. The resulting N-(1-chloroethoxycarbonyl) group is stable under various conditions yet can be efficiently cleaved with methanol. While this guide provides a foundational protocol, it is imperative for researchers to perform their own optimization for each specific substrate. Adherence to stringent safety measures is paramount when handling this and related chemical reagents.

References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). bis(1-chloroethyl) carbonate. Retrieved from [Link]

  • George, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol. RSC Advances, 10(40), 23861-23866. Retrieved from [Link]

  • Hsu, F. L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl-(HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center. Retrieved from [Link]

  • Kim, H., et al. (2008). Efficient Chemoselective Deprotection of Silyl Ethers Using Catalytic 1-Chloroethyl Chloroformate in Methanol. Bulletin of the Korean Chemical Society, 29(10), 1885-1888. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • Almeida, M. L. S., Grehn, L., & Ragnarsson, U. (1987). Selective protection of mixed primary–secondary amines. Simple preparation of N1,N8-bis(t-butoxycarbonyl)spermidine. Journal of the Chemical Society, Chemical Communications, (16), 1250-1251. Retrieved from [Link]

  • Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (2002). Reactivity of Bis(2-chloroethyl)ether with Different Amines. Journal of Chemical Research, Synopses, (1), 39-40. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Bis(1-chloroethyl) carbonate. Retrieved from [Link]

  • Grzegorz, G., et al. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. U.S. Patent Application No. 15/737,848.

Sources

Application Note: The Strategic Use of Bis(1-chloroethyl) Carbonate in Modern Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Carbamate Synthesis

The carbamate functional group is a cornerstone of modern medicinal chemistry and drug development, appearing in numerous approved therapeutic agents.[1] Its unique structural and electronic properties, acting as a stable amide-ester hybrid, make it an invaluable component for modulating drug-target interactions, improving pharmacokinetic profiles, and serving as a robust peptide bond surrogate.[1] Historically, the synthesis of carbamates has often relied on hazardous reagents such as phosgene and its derivatives.[1][2] In the continuous search for safer and more efficient synthetic methodologies, reagents like bis(1-chloroethyl) carbonate have emerged as valuable alternatives.

This guide provides an in-depth exploration of bis(1-chloroethyl) carbonate as a reagent for carbamate synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer field-proven insights to empower researchers in drug discovery and chemical development to leverage this reagent effectively and safely.

Part 1: The Mechanism of Action

The efficacy of bis(1-chloroethyl) carbonate in carbamate synthesis stems from its structure, which features two electrophilic carbonyl carbons flanked by 1-chloroethyl leaving groups. The reaction with a nucleophile, typically a primary or secondary amine, proceeds via a nucleophilic acyl substitution mechanism.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the bis(1-chloroethyl) carbonate.

  • Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Collapse and Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a 1-chloroethoxide anion. This is the rate-determining step. The 1-chloroethoxide is a reasonably good leaving group due to the electron-withdrawing effect of the adjacent chlorine atom.

  • Product Formation: The primary product is an N-substituted 1-chloroethyl carbamate. A non-nucleophilic base is typically required to scavenge the proton from the attacking amine, driving the reaction to completion. The reaction also produces 1-chloroethanol as a byproduct from the leaving group.

This pathway provides a controlled, stepwise method for the formation of a carbamate functional group, avoiding the high reactivity and toxicity associated with reagents like phosgene.

Carbamate Formation Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine R₂NH (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack BCEC Bis(1-chloroethyl) Carbonate BCEC->Intermediate Carbamate 1-Chloroethyl Carbamate Intermediate->Carbamate Collapse of Intermediate Byproduct 1-Chloroethanol + R₂NH₂⁺X⁻ Intermediate->Byproduct Leaving Group Departure Experimental Workflow A 1. Preparation Dissolve Amine & Base in Anhydrous DCM (Inert Atmosphere) B 2. Cooled Addition Add Bis(1-chloroethyl) Carbonate solution dropwise at 0°C A->B C 3. Reaction Warm to RT, stir 2-16h Monitor by TLC B->C D 4. Work-up Quench with NaHCO₃ Extract & Wash C->D E 5. Purification Dry, Concentrate & Purify via Chromatography D->E F Pure Carbamate Product E->F

Sources

The Versatility of Bis(1-chloroethyl) carbonate: A Guide to Nucleophilic Reactions for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(1-chloroethyl) carbonate has emerged as a critical reagent in modern organic synthesis, particularly in the realm of prodrug development. Its unique bifunctional nature, possessing two reactive 1-chloroethyl groups, allows for the strategic modification of parent drug molecules to enhance their pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive overview of the reactions of bis(1-chloroethyl) carbonate with various nucleophiles, offering detailed mechanistic insights and robust experimental protocols. The content herein is curated for researchers, scientists, and drug development professionals to facilitate the effective utilization of this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of Bis(1-chloroethyl) carbonate in Prodrug Synthesis

The development of effective therapeutic agents often encounters challenges related to poor solubility, limited bioavailability, and metabolic instability. A proven strategy to overcome these hurdles is the design of prodrugs, which are inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active pharmaceutical ingredient (API). Bis(1-chloroethyl) carbonate serves as an invaluable tool in this context. The incorporation of a (1-alkoxycarbonyloxy)ethyl moiety onto a drug molecule can significantly improve its absorption and distribution characteristics.

The core reactivity of bis(1-chloroethyl) carbonate lies in the susceptibility of its α-chloroethyl groups to nucleophilic attack. This allows for the formation of carbonate linkages with a variety of functional groups commonly found in drug molecules, such as hydroxyls, amines, and thiols. The resulting prodrugs are designed to be stable until they reach the target physiological environment, where enzymatic or chemical cleavage releases the active drug.

Safety and Handling of Bis(1-chloroethyl) carbonate

Bis(1-chloroethyl) carbonate is a reactive and potentially hazardous chemical.[1] It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]

  • Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[1][2]

  • Incompatible Materials: Avoid contact with bases, strong oxidizing agents, and water, as it can liberate toxic gas.[1]

  • Storage: Store in a dry, cool, and well-ventilated area, preferably refrigerated and under an inert atmosphere (e.g., nitrogen).[1] Keep containers tightly closed.[1]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.[1][2]

Reaction with Nucleophiles: Mechanisms and Protocols

The fundamental reaction mechanism involves the nucleophilic substitution of the chlorine atom on the 1-chloroethyl group. The reactivity can be modulated by the choice of nucleophile, solvent, and the presence of a base.

Reaction with Phenolic Hydroxyl Groups

The O-alkylation of phenols with bis(1-chloroethyl) carbonate is a widely used method for creating prodrugs of phenolic compounds. This reaction typically proceeds via a Williamson ether synthesis-like mechanism.

Mechanism: A base is used to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 1-chloroethyl group, displacing the chloride ion and forming the desired ether linkage.

Phenol Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Phenoxide_ion Ar-O⁻ Product Ar-O-CH(CH₃)-O-C(=O)-O-CH(CH₃)-Cl Phenoxide_ion->Product + BCEC BCEC Cl-CH(CH₃)-O-C(=O)-O-CH(CH₃)-Cl Chloride Cl⁻ BCEC->Chloride

Caption: Mechanism of reaction between a phenol and bis(1-chloroethyl) carbonate.

Experimental Protocol: Synthesis of a 1-(Aryloxy)ethyl Carbonate Prodrug Moiety

This protocol provides a general procedure for the reaction of a phenol with bis(1-chloroethyl) carbonate.

Materials:

  • Phenolic substrate (1.0 eq)

  • Bis(1-chloroethyl) carbonate (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the phenolic substrate in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add bis(1-chloroethyl) carbonate dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-70°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reaction Conditions for Phenol Alkylation

ParameterConditionRationale
Solvent Anhydrous DMFAprotic polar solvent, solubilizes reactants and facilitates the Sₙ2 reaction.
Base K₂CO₃Mild inorganic base, effectively deprotonates the phenol without causing significant side reactions.[4]
Temperature 50-70°CProvides sufficient energy to overcome the activation barrier without promoting decomposition.
Stoichiometry Excess carbonateEnsures complete consumption of the valuable phenolic substrate.
Reaction with Amine Nucleophiles

The reaction of bis(1-chloroethyl) carbonate with primary and secondary amines leads to the formation of N-substituted carbamates. This is a key transformation for creating prodrugs of amine-containing pharmaceuticals. The reaction with tertiary amines can lead to N-dealkylation.[5]

Mechanism: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the 1-chloroethyl group. A subsequent deprotonation step, often facilitated by a mild base or another equivalent of the amine, yields the carbamate product.

Amine Reaction Workflow start Start dissolve Dissolve amine substrate and base in anhydrous solvent start->dissolve add_bcec Add Bis(1-chloroethyl) carbonate dropwise dissolve->add_bcec react Stir at controlled temperature Monitor by TLC/LC-MS add_bcec->react workup Quench reaction Aqueous workup and extraction react->workup purify Purify by column chromatography or recrystallization workup->purify end End purify->end

Caption: General workflow for the reaction of amines with bis(1-chloroethyl) carbonate.

Experimental Protocol: Synthesis of a 1-(Dialkylamino)ethyl Carbonate

Materials:

  • Amine substrate (primary or secondary) (1.0 eq)

  • Bis(1-chloroethyl) carbonate (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add bis(1-chloroethyl) carbonate to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with bis(1-chloroethyl) carbonate to form thiocarbonates. This is particularly relevant for prodrug strategies involving cysteine-containing peptides or other thiol-bearing drugs.

Mechanism: Similar to amines and phenols, the reaction is initiated by the deprotonation of the thiol to form a more potent thiolate nucleophile. The thiolate then attacks the 1-chloroethyl group in an Sₙ2 fashion. The reactivity of thiols is highly pH-dependent, with the more nucleophilic thiolate anion being favored at pH values above the pKa of the thiol.[6]

Table 2: Comparison of Nucleophile Reactivity

NucleophileRelative ReactivityOptimal pH/BaseKey Considerations
Thiolate (RS⁻) High> pKa of thiol (typically pH > 8)Prone to oxidation; reactions often run under inert atmosphere.[6]
Phenoxide (ArO⁻) ModerateMild base (e.g., K₂CO₃)Electron-withdrawing groups on the phenol decrease nucleophilicity.
Amine (R₂NH) Moderate to LowMild organic base (e.g., TEA)Steric hindrance around the nitrogen can significantly reduce reaction rate.

Applications in Drug Development: Case Studies

The application of bis(1-chloroethyl) carbonate and related reagents is well-documented in the synthesis of prodrugs. For instance, the widely used angiotensin II receptor blocker, candesartan cilexetil, incorporates a (1-cyclohexyloxycarbonyloxy)ethyl promoiety, which is introduced using a similar reagent, 1-chloroethyl cyclohexyl carbonate.[7] This modification enhances the oral bioavailability of the parent drug, candesartan. The synthesis involves the reaction of cyclohexanol with 1-chloroethyl chloroformate, a precursor to bis(1-chloroethyl) carbonate.[7]

Conclusion

Bis(1-chloroethyl) carbonate is a highly effective and versatile reagent for the synthesis of carbonate-containing prodrugs. Its predictable reactivity with a range of common nucleophiles, including phenols, amines, and thiols, allows for the targeted modification of drug candidates to improve their pharmaceutical properties. By understanding the underlying reaction mechanisms and adhering to the provided protocols, researchers can confidently employ this reagent to advance their drug discovery and development programs.

References

  • Chemical Synthesis Database. bis(1-chloroethyl) carbonate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis. [Link]

  • Google Patents. Preparation of bis (trichloroethyl)
  • Selva, M., et al. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. Organic & Biomolecular Chemistry, 2010. [Link]

  • Cotarca, L., et al. Bis(trichloromethyl) Carbonate in Organic Synthesis. ResearchGate, 2015. [Link]

  • Defense Technical Information Center. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]

  • PrepChem.com. Synthesis of 1-Chloroethyl Cyclohexyl Carbonate. [Link]

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  • Chemistry LibreTexts. An Overview of Nucleophilic Substitution. [Link]

  • ResearchGate. Three-component condensation of pyridin-2-one, bis(2-chloroethyl)amine hydrochloride, and K2CO3 in DMF as a new method for oxazolidinylethylation. [Link]

  • PubMed. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. [Link]

  • Journal of Sciences, Islamic Republic of Iran. the dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. [Link]

  • Google Patents.
  • PubChem. Bis(2-chloroethyl) carbonate (C5H8Cl2O3). [Link]

  • Google Patents. Process for preparing bisphenols.
  • RSC Publishing. Synthesis of bis(cyclic carbonate) and propylene carbonate via a one-pot coupling reaction of CO2, bisepoxide and propylene oxide. [Link]

  • PubMed. Effects of 1,3-bis(2-chloroethyl)-1-nitrosourea and related compounds on nuclear RNA metabolism. [Link]

  • National Institutes of Health. tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. [Link]

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Deprotection methods for 1-chloroethyl carbonate protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Deprotection of 1-Chloroethyl Carbonates

A Technical Guide for Researchers in Organic Synthesis and Drug Development

Introduction: The Role of the 1-Chloroethyl Carbonate Protecting Group

In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing side reactions. An ideal protecting group should be easy to install, stable under a range of reaction conditions, and removable selectively under mild conditions that do not affect other functional groups.[1]

The 1-chloroethyl carbonate (CEC) group has emerged as a useful protecting group for alcohols and phenols. Its primary advantage lies in its unique deprotection pathway, which is distinct from many other common carbonate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). While many carbonates are cleaved under standard acidic or basic hydrolysis or hydrogenolysis conditions, the CEC group is susceptible to a specific solvolytic cleavage, offering an orthogonal deprotection strategy.[2][3] This feature is particularly valuable in complex syntheses and in the design of prodrugs, where controlled release of an active pharmaceutical ingredient (API) is required.[4][5]

This guide provides a detailed overview of the deprotection mechanism, standardized protocols, and practical considerations for the removal of 1-chloroethyl carbonate protecting groups.

The Deprotection Mechanism: A Two-Stage Solvolytic Cascade

The removal of the 1-chloroethyl carbonate group is not a simple hydrolysis. It proceeds through a two-stage mechanism initiated by solvolysis, most commonly with methanol.[4] The reactivity is conferred by the chlorine atom on the α-carbon, which facilitates the cleavage.

Stage 1: Solvolytic Cleavage The process begins with the nucleophilic attack of a protic solvent, such as methanol, on the carbonyl carbon of the carbonate. This step is analogous to a bimolecular acyl substitution (BAc2) mechanism.[6][7] This forms an unstable intermediate, a mixed carbonate, and releases the protected alcohol (ROH).

Stage 2: Spontaneous Decomposition The crucial step is the rapid, spontaneous decomposition of the resulting 1-chloroethyl methyl carbonate intermediate. This intermediate readily collapses to release stable, volatile byproducts: carbon dioxide (CO₂) and chloroethane or methyl chloride depending on the exact fragmentation pathway. This decomposition is similar to the well-documented cleavage of 1-chloroethyl carbamates used in the N-dealkylation of tertiary amines.[4] The irreversible nature of this gas-evolving decomposition drives the reaction to completion.

Below is a diagram illustrating this mechanistic pathway.

DeprotectionMechanism ProtectedOH R-O-(C=O)-O-CH(Cl)CH₃ (1-Chloroethyl Carbonate) Intermediate [Tetrahedral Intermediate] ProtectedOH->Intermediate + CH₃OH MeOH CH₃OH (Methanol) DeprotectedOH R-OH (Deprotected Alcohol) Intermediate->DeprotectedOH MixedCarbonate CH₃-O-(C=O)-O-CH(Cl)CH₃ (Unstable Intermediate) Intermediate->MixedCarbonate DecompStart CH₃-O-(C=O)-O-CH(Cl)CH₃ Products CO₂ + CH₃Cl + CH₃CHO fragments (Volatile Byproducts) DecompStart->Products Spontaneous Decomposition

Caption: Deprotection mechanism of a 1-chloroethyl carbonate.

Deprotection Methodologies and Protocols

The most reliable and widely applicable method for cleaving a 1-chloroethyl carbonate is through methanolysis, often facilitated by heat. While the group can be stable at room temperature, heating the methanolic solution ensures efficient solvolysis and decomposition of the intermediate.[8]

Protocol 1: Standard Methanolysis

This protocol is suitable for most substrates where the deprotected alcohol is stable to heat and methanol.

Materials:

  • 1-Chloroethyl carbonate-protected substrate

  • Anhydrous Methanol (MeOH), reagent grade

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1-chloroethyl carbonate-protected substrate in anhydrous methanol. A typical concentration is 0.1–0.5 M.

  • Heating: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath. Heat the solution to reflux (approx. 65 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, depending on the substrate.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol and volatile byproducts using a rotary evaporator.

  • Purification: The crude residue containing the deprotected alcohol can be purified by standard methods such as silica gel column chromatography, recrystallization, or distillation.

Protocol 2: Mild Acid-Catalyzed Methanolysis

For more sensitive substrates or to accelerate the reaction, a catalytic amount of a mild acid can be employed. The reaction of an acyl chloride with methanol generates anhydrous HCl in situ, providing gentle acidic catalysis.[9]

Materials:

  • All materials from Protocol 1

  • Acetyl chloride (AcCl) or another source of anhydrous acid

Procedure:

  • Reaction Setup: Dissolve the 1-chloroethyl carbonate-protected substrate in anhydrous methanol in a round-bottom flask at 0 °C (ice-water bath).

  • Catalyst Addition: Slowly add a catalytic amount of acetyl chloride (e.g., 0.05–0.1 equivalents) to the stirring solution. The AcCl will react with methanol to generate HCl and methyl acetate.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. Deprotection is often significantly faster and may be complete in 1-4 hours.

  • Quenching (Optional): If necessary, the reaction can be quenched by the addition of a mild base, such as solid sodium bicarbonate, until effervescence ceases.

  • Work-up and Purification: Filter the mixture if a solid base was added. Concentrate the filtrate under reduced pressure and purify the resulting crude product as described in Protocol 1.

The general workflow for these protocols is summarized in the diagram below.

Workflow Start Dissolve Substrate in Anhydrous MeOH React Heat to Reflux (Protocol 1) or Add Acid Catalyst (Protocol 2) Start->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Monitor->React Reaction Incomplete Workup Cool & Concentrate (Rotary Evaporator) Monitor->Workup Reaction Complete Purify Purify Product (e.g., Chromatography) Workup->Purify Final Isolated Alcohol Purify->Final

Caption: General experimental workflow for CEC deprotection.

Comparative Summary and Considerations

The choice of deprotection method for a carbonate depends on the overall molecular structure and the presence of other sensitive functional groups. The CEC group offers a valuable orthogonal option.

Protecting GroupDeprotection Reagent(s)ConditionsKey Advantages/Disadvantages
1-Chloroethyl Carbonate (CEC) MethanolRefluxAdv: Orthogonal to many acid/base labile groups. Volatile byproducts simplify work-up.
MeOH / cat. Acid0 °C to RTDisadv: Requires protic solvent; may not be suitable for substrates with other methanol-sensitive groups.
Benzyl Carbonate (Cbz) H₂, Pd/CRT, 1 atmAdv: Very mild and clean.[3] Disadv: Incompatible with reducible groups (alkenes, alkynes, some aromatics). Catalyst can be pyrophoric.
tert-Butyl Carbonate (Boc) Trifluoroacetic Acid (TFA)RTAdv: Cleaved under strongly acidic conditions.[3] Disadv: Requires strong acid, incompatible with other acid-labile groups (e.g., acetals, silyl ethers).
Allyl Carbonate (Alloc) Pd(PPh₃)₄, NucleophileRTAdv: Cleaved under very mild, neutral conditions.[1] Disadv: Requires expensive palladium catalyst; scavenger nucleophile is needed.
Trichloroethyl Carbonate (Troc) Zn, Acetic AcidRTAdv: Cleaved under reductive conditions.[3] Disadv: Requires metal reductant, which can be sensitive and require careful work-up.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or temperature. For the catalyzed protocol, a slight increase in the acid catalyst loading may be beneficial. Ensure the methanol used is anhydrous, as water can interfere.

  • Side Product Formation: The primary side product could arise from the elimination of HCl from the starting material to form a vinyl carbonate, though this is less common under these conditions.[6] If observed, using the milder, catalyzed room-temperature protocol may suppress this pathway.

  • Difficulty in Purification: The primary byproducts (CO₂, chloroethane/methyl chloride) are volatile and should be removed easily. If the crude product is complex, ensure that the starting material was pure and that the deprotected alcohol is stable under the reaction conditions.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Preprints.org. Available at: [Link]

  • The Organic Chemistry Tutor (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. YouTube. Available at: [Link]

  • Yeom, C. E., et al. (2005). Efficient Chemoselective Deprotection of Silyl Ethers Using Catalytic 1-Chloroethyl Chloroformate in Methanol. ResearchGate. Available at: [Link]

  • Fengchen Group (2023). Selecting the Right Organic Synthesis Reagents: A Guide to 1-Chloroethyl Chloroformate. Available at: [Link]

  • The Organic Chemistry Tutor (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons.
  • D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry. Available at: [Link]

  • Chemical Synthesis Database (2024). bis(1-chloroethyl) carbonate. Available at: [Link]

  • Organic Chemistry Portal (2024). Alcohol or phenol synthesis by carbonate cleavage. Available at: [Link]

  • Google Patents (2014). Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
  • Ferreira, V. F., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

  • Hergenrother, P. J., et al. (2021). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. National Institutes of Health. Available at: [Link]

  • Glorius, F., et al. (2021). Methylations with methanol via bioinspired catalytic C–O bond cleavage. National Institutes of Health. Available at: [Link]

  • Tundo, P., et al. (2009). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Use of Bis(1-chloroethyl) carbonate in Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Carbonate and Carbamate Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the formation of carbonate and carbamate linkages is a cornerstone transformation. However, traditional methods often rely on highly toxic and difficult-to-handle reagents such as phosgene. Bis(1-chloroethyl) carbonate (C₅H₈Cl₂O₃, MW: 187.02 g/mol ) emerges as a valuable synthon, particularly when integrated with continuous flow chemistry.[1] While it can be an impurity in the synthesis of other active pharmaceutical ingredient (API) intermediates, its controlled use as a phosgene surrogate offers a safer and more efficient pathway for generating reactive chloroformate species in situ.[2][3][4]

Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates in a closed system, provides the ideal environment for leveraging the reactivity of bis(1-chloroethyl) carbonate.[5][6][7][8] This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of bis(1-chloroethyl) carbonate in continuous flow systems for the synthesis of carbonates and carbamates.

Scientific Rationale: Why Bis(1-chloroethyl) carbonate in Flow?

The primary challenge in using phosgene or its direct surrogates like triphosgene (BTC) is the risk associated with their high toxicity and the exothermic nature of their reactions.[6][9] Bis(1-chloroethyl) carbonate provides a masked form of two equivalents of a reactive chloroformate. Its controlled decomposition or reaction within a heated, pressurized flow reactor allows for the on-demand generation of the necessary electrophilic species, which can be immediately consumed by a nucleophile (e.g., an alcohol or amine) in a subsequent step.

This strategy offers several key advantages:

  • Enhanced Safety: The hazardous intermediate is generated and consumed within a sealed, continuous system, minimizing operator exposure and eliminating the need to store large quantities of toxic reagents.[6][7]

  • Process Control & Reproducibility: Flow reactors enable precise control over temperature, pressure, and residence time, leading to higher selectivity, improved yields, and consistent product quality.[8]

  • Rapid Reaction Screening: The small internal volume of flow reactors allows for the rapid screening of reaction conditions (temperature, residence time, stoichiometry) with minimal reagent consumption.

  • Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the safety and heat transfer challenges of large-scale batch reactors.[5]

Core Application: In-Situ Generation of Chloroformates for Nucleophilic Substitution

The principal application of bis(1-chloroethyl) carbonate in this context is its use as a precursor to 1-chloroethyl chloroformate, which then acts as the key electrophile in reactions with nucleophiles.

Proposed Reaction Mechanism

The process can be conceptualized as a two-stage sequence within the flow system. First, bis(1-chloroethyl) carbonate reacts with a nucleophilic catalyst or substrate, leading to the formation of a 1-chloroethyl carbonate intermediate and releasing a 1-chloroethyl chloroformate equivalent. This highly reactive chloroformate is then immediately intercepted by the desired nucleophile (an alcohol, R¹-OH, or an amine, R¹R²-NH) to form the final product. The fundamental mechanism is a nucleophilic acyl substitution.[10]

Reaction_Mechanism cluster_0 Step 1: In-Situ Generation cluster_1 Step 2: Nucleophilic Attack BCEC Bis(1-chloroethyl) carbonate Intermediate1 Reactive Intermediate (1-Chloroethyl Chloroformate) BCEC->Intermediate1 Heat / Catalyst NuH Nucleophile (R-OH / R₂NH) Product Product (Carbonate / Carbamate) NuH->Product Nucleophilic Acyl Substitution Base Base (e.g., Pyridine) Base->Product Nucleophilic Acyl Substitution Intermediate1->Product Nucleophilic Acyl Substitution Side_Product Side Products

Caption: Proposed reaction mechanism for carbonate/carbamate synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a generic carbonate using bis(1-chloroethyl) carbonate in a continuous flow system.

Mandatory Safety Precautions
  • All operations must be conducted within a certified fume hood.

  • Due to the corrosive nature of the reagent and potential for HCl gas evolution, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory.[11][12]

  • The flow system must be assembled with chemically compatible materials (e.g., PFA or stainless steel tubing) and pressure-tested prior to use.[13]

  • A quench solution (e.g., dilute sodium bicarbonate) should be readily available to neutralize the reactor output and handle any potential spills.

Materials and Equipment
  • Reagents:

    • Bis(1-chloroethyl) carbonate

    • Alcohol or Amine substrate

    • Anhydrous, degassed solvent (e.g., Dichloromethane, Acetonitrile)

    • Non-nucleophilic base (e.g., Pyridine, Triethylamine)

  • Equipment:

    • Two high-precision syringe pumps or HPLC pumps.[8]

    • PFA or stainless steel tubing and appropriate fittings.[13]

    • T-mixer for reagent streams.

    • Tubular reactor coil (e.g., 10 mL PFA tubing).[7][14]

    • Heating module (e.g., oil bath, column heater) capable of maintaining the desired reaction temperature.

    • Back-Pressure Regulator (BPR), set to 50-100 psi to ensure a single-phase flow and prevent solvent boiling.

    • Product collection vessel.

Protocol 1: General Synthesis of a Carbonate
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of bis(1-chloroethyl) carbonate in anhydrous dichloromethane.

    • Solution B: Prepare a 1.2 M solution of the desired alcohol and a 1.5 M solution of pyridine in anhydrous dichloromethane. Note: The excess of nucleophile and base is to ensure complete consumption of the chloroformate intermediate.

  • Flow Reactor Setup and Priming:

    • Assemble the flow reactor system as depicted in the workflow diagram below.

    • Ensure all connections are secure.

    • Prime both pump lines and the entire reactor system with the solvent (dichloromethane) at a low flow rate (e.g., 0.1 mL/min) until the system is fully filled and pressurized by the BPR.

  • Reaction Execution:

    • Set the reactor heating module to the desired temperature (e.g., 80 °C). Allow the system to equilibrate.

    • Set Pump A (Solution A) and Pump B (Solution B) to the desired flow rates. The total flow rate and reactor volume will determine the residence time. (e.g., for a 10 mL reactor and a desired 10-minute residence time, the total flow rate should be 1.0 mL/min. Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min).[14]

    • Divert the initial output to a waste container for a duration equivalent to two reactor volumes to ensure the collection of steady-state product.

    • Switch the output to a collection vessel containing a quench solution of saturated sodium bicarbonate.

  • Work-up and Analysis:

    • Once the desired amount of product is collected, switch the pumps back to pure solvent to flush the reactor.

    • Transfer the collected quenched reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl, followed by brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by NMR, LC-MS, and/or GC-MS to determine conversion and purity. Purify by column chromatography if necessary.

Workflow Visualization

Flow_Chemistry_Workflow ReagentA Reagent A (Bis(1-chloroethyl) carbonate in DCM) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (Alcohol + Base in DCM) PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil (e.g., 10 mL @ 80°C) Mixer->Reactor Residence Time = V/F BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (Quench Solution) BPR->Collection Waste Waste BPR->Waste Initial Output

Caption: General workflow for carbonate synthesis in a flow reactor.

Data Presentation: Parameter Optimization

The following table outlines key parameters that can be varied to optimize the reaction, along with expected outcomes.

ParameterRangeRationale & Expected Outcome
Temperature 60 - 120 °CHigher temperatures facilitate the formation of the reactive chloroformate intermediate. This can increase the reaction rate but may also lead to side-product formation if excessive.[2]
Residence Time 5 - 30 minLonger residence times generally lead to higher conversion but may also promote decomposition. This is controlled by adjusting the total flow rate.[14]
Stoichiometry 1.0 - 2.0 eq. NucleophileAn excess of the nucleophile ensures the complete consumption of the transient, highly reactive chloroformate species, maximizing yield and minimizing side reactions.
Base Pyridine, TEA, DIPEAThe choice of base can influence reaction kinetics and side-product profiles. A screen of different non-nucleophilic bases is recommended for optimization.[15][16]

Conclusion and Future Outlook

The use of bis(1-chloroethyl) carbonate in continuous flow chemistry represents a significant advancement in the safe and efficient synthesis of carbonates and carbamates. By leveraging the principles of in-situ reagent generation and the precise control offered by flow reactors, chemists can circumvent the hazards associated with traditional phosgene chemistry. This approach not only enhances laboratory safety but also provides a robust and scalable platform for the synthesis of vital intermediates in drug discovery and development. Future work may involve the development of telescoped flow systems where the product from this reaction is directly used in a subsequent transformation without isolation, further streamlining the synthetic process.[8]

References

  • Chemical Synthesis Database. bis(1-chloroethyl) carbonate. Available from: [Link]

  • ResearchGate. Continuous in situ generation and reaction of phosgene in a microflow system | Request PDF. Available from: [Link]

  • Beilstein Journals. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Available from: [Link]

  • PubMed Central. A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Available from: [Link]

  • ACS Publications. Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles | The Journal of Organic Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of (a) Production of 1-Chloroethyl Cyclohexyl Carbonate. Available from: [Link]

  • ResearchGate. Generation of phosgene in the flow reactor using chloroform... | Download Scientific Diagram. Available from: [Link]

  • Vapourtec. Vapourtec Flow Chemistry Teaching Laboratory Course. Available from: [Link]

  • Kobe University Repository. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Available from: [Link]

  • PubMed. A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Available from: [Link]

  • RSC Publishing. Continuous flow synthesis enabling reaction discovery - Chemical Science. Available from: [Link]

  • DSpace@MIT. The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Available from: [Link]

  • ResearchGate. Bis(trichloromethyl) Carbonate in Organic Synthesis. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate | Request PDF. Available from: [Link]

  • ResearchGate. A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Available from: [Link]

  • National Institutes of Health. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Available from: [Link]

  • ResearchGate. Quantitative aspects in on-line comprehensive two-dimensional liquid chromatography for pharmaceutical applications | Request PDF. Available from: [Link]

  • Acta Pharmaceutica. Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Available from: [Link]

  • Kobe University Repository. In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Available from: [Link]

  • PubChemLite. Bis(2-chloroethyl) carbonate (C5H8Cl2O3). Available from: [Link]

  • PrepChem.com. Synthesis of 1-Chloroethyl Cyclohexyl Carbonate. Available from: [Link]

  • Google Patents. A kind of preparation method of 1-chloroethyl chloroformate.
  • Google Patents. Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
  • Google Patents. Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate.
  • ResearchGate. (PDF) Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Available from: [Link]

  • National Institutes of Health. 1-Chloroethyl carbonate | C3H4ClO3- | CID 19763757 - PubChem. Available from: [Link]

  • National Institutes of Health. 1-Chloroethyl chloroformate | C3H4Cl2O2 | CID 521305 - PubChem. Available from: [Link]

  • Aurigene Pharmaceutical Services. Revolutionizing Pharma Production with Continuous Flow Chemistry. Available from: [Link]

  • YouTube. Biphasic Reactions in Flow Chemistry | Stevens Oxidation | Rapid Mixing. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Available from: [Link]

  • Wikipedia. Bis(chloroethyl) ether. Available from: [Link]

  • Wikipedia. 1-Chloroethyl chloroformate. Available from: [Link]

  • Chemistry Stack Exchange. Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions. Available from: [Link]

  • ResearchGate. (PDF) Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Available from: [Link]

  • Intratec. Phosgene Production. Available from: [Link]

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Troubleshooting & Optimization

How to avoid the formation of impurities in "Bis(1-chloroethyl) carbonate" synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(1-chloroethyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges in achieving high purity for this critical reagent. Our focus is on understanding the root causes of impurity formation and providing actionable, scientifically-grounded solutions.

Troubleshooting Guide: Common Issues in Bis(1-chloroethyl) carbonate Synthesis

This section addresses specific problems you may encounter during the synthesis of Bis(1-chloroethyl) carbonate. The question-and-answer format is intended to help you quickly identify and resolve issues in your experimental workflow.

Issue 1: Low Purity of the Final Product Despite Following a Standard Protocol

Question: I've synthesized Bis(1-chloroethyl) carbonate from 1-chloroethyl chloroformate and acetaldehyde using pyridine as a base, but my GC analysis shows multiple impurity peaks. What are the likely culprits and how can I mitigate them?

Answer:

Low purity in this synthesis often stems from several sources. The primary suspects are impurities from starting materials, side reactions involving your base, and thermal degradation during workup. Let's break down the potential causes and solutions.

Root Cause Analysis & Solutions:

  • Starting Material Impurities: The purity of your 1-chloroethyl chloroformate and acetaldehyde is paramount.

    • Acetaldehyde Quality: Acetaldehyde can readily oxidize to acetic acid or polymerize to paraldehyde and metaldehyde. Acetic acid can react with your product or intermediates, while polymers can introduce non-volatile impurities.

    • Solution: Always use freshly distilled acetaldehyde of high purity (≥99%).[1] To minimize oxidation, store it under an inert atmosphere and at a low temperature.[1]

  • Side Reactions with Pyridine: Pyridine, while an effective HCl scavenger, can also act as a nucleophile and react with 1-chloroethyl chloroformate to form an N-acylpyridinium salt. This salt can be a source of impurities.

    • Solution:

      • Slow Addition: Add the 1-chloroethyl chloroformate dropwise to the mixture of acetaldehyde and pyridine at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize the formation of the pyridinium salt.

      • Alternative Bases: Consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge, although this may require optimization of reaction conditions.

  • Dimerization of 1-Chloroethyl Chloroformate: A key impurity can be the dimer of 1-chloroethyl chloroformate, which can lead to the formation of analogous carbonate ester impurities in subsequent reactions.[2]

    • Solution: Precise stoichiometric control and maintaining a low reaction temperature can disfavor this side reaction.

  • Oligomerization: Uncontrolled reaction conditions can lead to the formation of oligomeric carbonate byproducts.[3]

    • Solution: Maintaining dilute conditions and controlled addition of reagents can help minimize oligomerization.

Impurity_Formation cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_impurities Potential Impurities acetaldehyde Acetaldehyde product Bis(1-chloroethyl) carbonate acetaldehyde->product Reaction chloroformate 1-Chloroethyl Chloroformate chloroformate->product dimer Dimer of 1-Chloroethyl Chloroformate chloroformate->dimer Dimerization pyridinium_salt N-Acylpyridinium Salt chloroformate->pyridinium_salt Side Reaction pyridine Pyridine pyridine->product Base pyridine->pyridinium_salt oligomers Oligomers product->oligomers Side Reaction degradation_products Degradation Products product->degradation_products Thermal/Hydrolytic Degradation

Issue 2: Product Decomposition During Purification by Distillation

Question: I observe significant charring and loss of product when I try to purify my Bis(1-chloroethyl) carbonate by vacuum distillation. How can I prevent this?

Answer:

Thermal decomposition is a common issue with haloalkyl carbonates. The presence of acidic or basic residues can catalyze this decomposition at elevated temperatures.

Root Cause Analysis & Solutions:

  • Thermal Instability: Bis(1-chloroethyl) carbonate is susceptible to thermal degradation, which can be exacerbated by residual acids (like HCl) or bases (like pyridine).[2]

  • Solutions:

    • Thorough Work-up Before Distillation: Before attempting distillation, it is crucial to remove all acidic and basic residues.

      • Acid Wash: Perform a wash with a dilute, cold acid (e.g., 1M HCl) to remove any remaining pyridine as a water-soluble pyridinium salt.[4][5]

      • Base Wash: Follow with a wash using a weak base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid.

      • Brine Wash: A final wash with brine will help to remove residual water.

      • Drying: Thoroughly dry the organic phase with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.

    • Optimized Distillation Conditions:

      • High Vacuum: Use a high-vacuum pump to lower the boiling point of the product and minimize the required distillation temperature.

      • Short Path Distillation: For small-scale purifications, a Kugelrohr or short path distillation apparatus can minimize the residence time of the compound at high temperatures.

    • Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not heat the distillation flask to dryness, as this can cause decomposition of the residue.

ParameterStandard DistillationRecommended Distillation Protocol
Pre-treatment Direct distillation of crude productAqueous work-up (acid, base, brine washes) followed by drying
Vacuum Water aspirator (15-20 mmHg)High-vacuum pump (<1 mmHg)
Apparatus Standard distillation setupShort path distillation or Kugelrohr
Heating Direct heating, potential for overheatingControlled heating with a mantle and stirring

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Bis(1-chloroethyl) carbonate?

The most common laboratory synthesis involves the reaction of 1-chloroethyl chloroformate with acetaldehyde.[6] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed.[7] An alternative, though less common, approach could involve the direct reaction of phosgene with acetaldehyde, but this is often avoided due to the high toxicity of phosgene.[8]

Q2: What analytical methods are best for assessing the purity of Bis(1-chloroethyl) carbonate?

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for routine purity analysis and for detecting volatile impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying unknown impurities. The mass spectrum provides structural information that can help to elucidate the identity of byproducts.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect non-volatile impurities, such as oligomers or pyridinium salts. A universal detector like a refractive index detector (RID) may be necessary if the impurities lack a UV chromophore.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and can also be used to identify and quantify major impurities if appropriate internal standards are used.

Q3: Are there any specific safety concerns I should be aware of when working with Bis(1-chloroethyl) carbonate?

Yes, as an α-chloroalkyl carbonate, this compound should be handled with caution.

  • Potential for Genotoxicity: Alkyl halides and related compounds can be alkylating agents and may have genotoxic potential.[12] It is prudent to treat Bis(1-chloroethyl) carbonate as a potential genotoxic compound and handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Irritant: Similar chloroalkyl carbonates are known to be irritating to the skin, eyes, and mucous membranes.[13]

  • Hydrolysis: The compound can hydrolyze, especially in the presence of moisture, to release hydrochloric acid. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

Q4: How can I effectively remove residual pyridine from my product?

Residual pyridine is a common issue. Here are the most effective methods for its removal:

  • Acidic Wash: The most common method is to wash the organic solution of your product with a dilute aqueous acid, such as 1M HCl or 5-10% citric acid.[4][5] Pyridine is protonated to form a water-soluble pyridinium salt, which is extracted into the aqueous phase.

  • Copper Sulfate Wash: For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate is an effective alternative.[4] Pyridine forms a water-soluble complex with the copper ions.

  • Azeotropic Removal: Co-distillation with a solvent like toluene can help to remove trace amounts of pyridine.[4] However, this is less effective for large quantities.

Pyridine_Removal start Crude Product (contains Pyridine) acid_wash Wash with dilute acid (e.g., 1M HCl) start->acid_wash Acid-stable product cu_wash Wash with aqueous CuSO4 start->cu_wash Acid-sensitive product azeotrope Azeotropic distillation with Toluene start->azeotrope For trace amounts separate Separate aqueous layer (contains Pyridinium Salt) acid_wash->separate separate_cu Separate aqueous layer (contains Pyridine-Cu Complex) cu_wash->separate_cu distill Distill off Toluene-Pyridine Azeotrope azeotrope->distill end Pyridine-free Organic Phase separate->end separate_cu->end distill->end

References

  • Buchard, A., et al. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. RSC Publishing. Available at: [Link]

  • WO2012095293A2 - Process for the synthesis of compounds from cyclic carbonates. (2012). Google Patents.
  • Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. (2025). ResearchGate. Available at: [Link]

  • Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using Carbon Dioxide. (2022). IBM Research. Available at: [Link]

  • Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Catalyst. (2021). ACS Omega. Available at: [Link]

  • Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • What is best method to remove pyridine from a reaction mixture?. (2014). ResearchGate. Available at: [Link]

  • 1-Chloroethyl chloroformate. (n.d.). Wikipedia. Available at: [Link]

  • What is a suitable process to eliminate an excess of pyridine from an aqueous solution?. (2023). Chemistry Stack Exchange. Available at: [Link]

  • How to remove pyridine from your reaction crude?. (2022). YouTube. Available at: [Link]

  • US4614829A - Process for the preparation of α-chlorinated chloroformates. (1986). Google Patents.
  • Genotoxicity and Mutagenicity of the Alpha, Beta-Unsaturated Carbonyl Compound Crotonaldehyde (Butenal) on a Plasmid Shuttle Vector. (n.d.). PubMed. Available at: [Link]

  • Removing Pyridine. (2024). Reddit. Available at: [Link]

  • High-Purity Acetaldehyde (99%): A Key Intermediate for Fine Chemical Synthesis. (2025). Your Company Name. Available at: [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online. Available at: [Link]

  • A Strategy for Controlling Acetaldehyde Content in an Industrial Plant of Bioethanol. (2015). ResearchGate. Available at: [Link]

  • Design and Control of Acetaldehyde Production Process. (2020). ResearchGate. Available at: [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.). Dr. Zachary H. Houston. Available at: [Link]

  • The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. (n.d.). Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. Available at: [Link]

  • bis(1-chloroethyl) carbonate. (n.d.). Chemical Synthesis Database. Available at: [Link]

  • WO2016087653A1 - Method of removing acetaldehyde from radioactive pharmaceuticals. (2016). Google Patents.
  • Preparation method of 1-chloroethyl cyclohexyl propyl carbonate. (n.d.). Google Patents.
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (n.d.). Shimadzu. Available at: [Link]

  • 1-Chloroethyl carbonate. (n.d.). PubChem. Available at: [Link]

  • bis(1-chloroethyl) ether. (n.d.). Stenutz. Available at: [Link]

  • Preparation of bis(2-chloroethyl) ether. (2011). Sciencemadness.org. Available at: [Link]

  • Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. (2023). Chemical Engineering Transactions. Available at: [Link]

  • The α-alkoxycarbonylation of saturated carbonyl compounds. The synthesis of 17α-hydroxymethyl 20-keto steroids. (2025). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis and Application of 1-Chloroethoxycarbonyl (1-CEOC) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1-chloroethoxycarbonyl (1-CEOC) group. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this unique moiety in their synthetic workflows. Unlike traditional, robust protecting groups, the 1-CEOC group is primarily employed as a labile linker in prodrug design, engineered for cleavage under physiological conditions.

This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction conditions and navigate the specific challenges associated with the synthesis and handling of 1-CEOC derivatives.

Section 1: The Core Chemistry of the 1-CEOC Group

Understanding the fundamental mechanisms of both installation and cleavage is paramount to troubleshooting and optimizing your experiments. The 1-CEOC group's utility is defined by the lability of the α-chloro substituent, which dictates its reactivity and stability profile.

Mechanism of 1-CEOC Installation

The 1-CEOC group is typically introduced onto a hydroxyl or amino functional group using 1-chloroethyl chloroformate . The reaction is a classic nucleophilic acyl substitution.

  • Causality: The alcohol's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroformate. The presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from catalyzing side reactions or protonating the starting material.

Figure 1. Mechanism for 1-CEOC protection of an alcohol.
Mechanism of 1-CEOC Cleavage (Deprotection)

The cleavage of the 1-CEOC group is its defining feature, particularly in prodrug applications. It is a spontaneous, non-enzymatic hydrolysis that proceeds via a two-step mechanism. This process does not require harsh reagents and can occur in aqueous media like buffered solutions or plasma.

  • Step 1 (Rate-Limiting): Slow, spontaneous dissociation of the chloride ion to form a highly stabilized oxocarbenium ion intermediate. This step is the primary reason for the group's lability.

  • Step 2 (Fast): The electrophilic intermediate is rapidly trapped by water. The resulting hemiacetal is unstable and quickly decomposes to release the parent alcohol, carbon dioxide, and acetaldehyde.

  • Expertise & Experience: The instability of this group in the presence of protic nucleophiles (like water or methanol) is not a flaw but its intended function for prodrug release. This means that aqueous workups and purification via reverse-phase chromatography must be approached with caution to prevent premature cleavage.

Figure 2. Two-step mechanism for hydrolytic cleavage of the 1-CEOC group.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary application of the 1-CEOC group?

The 1-CEOC group is predominantly used as a promoiety in prodrug design. Its purpose is to mask a hydroxyl or other functional group to improve properties like solubility or bioavailability, with the ability to be cleaved in vivo under physiological conditions (pH 7.4) to release the active parent drug. It is generally not recommended as a robust protecting group for multi-step synthesis where stability to various reagents is required.

Q2: What are the recommended starting conditions for protecting an alcohol with 1-chloroethyl chloroformate?

A typical starting point involves dissolving the alcohol in an anhydrous aprotic solvent and cooling the solution before adding the base and reagent.

ParameterRecommendationRationale & Expert Insight
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents prevent premature cleavage of the product and side reactions with the highly reactive chloroformate reagent.
Base Pyridine, Triethylamine (TEA), or DIPEAA non-nucleophilic base is required to scavenge HCl without competing with the alcohol in attacking the chloroformate. Pyridine is a common choice.
Temperature -20°C to 0°C, then warm to RTStarting at a low temperature helps control the initial exothermic reaction and minimize the formation of side products.
Stoichiometry 1.1 - 1.5 eq. of 1-chloroethyl chloroformate1.2 - 2.0 eq. of BaseA slight excess of the chloroformate ensures full conversion of the starting material. Sufficient base is critical for neutralizing all generated HCl.

Q3: How stable is the 1-CEOC protected compound?

The stability is context-dependent. It is generally unstable to:

  • Protic Solvents: Rapidly hydrolyzes in the presence of water, methanol, or other protic solvents.

  • Aqueous Acids: Cleavage is accelerated under acidic conditions.

  • Silica Gel Chromatography: Can be prone to decomposition on standard silica gel. It is often recommended to use deactivated silica (e.g., treated with triethylamine) or to perform purification quickly with non-protic eluents.

The group is relatively stable in anhydrous, aprotic solvents and under non-aqueous basic conditions.

Q4: Is bis(1-chloroethyl) carbonate the protecting group reagent?

No, the primary reagent for installing a single 1-CEOC group is 1-chloroethyl chloroformate . Bis(1-chloroethyl) carbonate is typically an impurity found in the chloroformate reagent or a byproduct that can form from its dimerization. Its presence can complicate reactions and purification, making the quality of the starting chloroformate reagent a critical parameter.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of 1-CEOC derivatives in a direct question-and-answer format.

Troubleshooting low yields in carbamate formation with "Bis(1-chloroethyl) carbonate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for carbamate synthesis utilizing Bis(1-chloroethyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common challenges, particularly low yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

Troubleshooting Guide: Addressing Low Yields

Low yields in carbamate formation with Bis(1-chloroethyl) carbonate can stem from several factors, from reagent quality to suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Q1: My reaction is resulting in a low yield or no desired product. Where should I start my investigation?

When facing low or no product formation, a systematic evaluation of your experimental setup and reagents is the critical first step.

Initial Checks Workflow

A Low Yield Observed B Step 1: Verify Reagent Integrity - Purity of Amine - Quality of Bis(1-chloroethyl) carbonate - Anhydrous Solvents A->B C Step 2: Confirm Anhydrous Reaction Conditions - Dried Glassware - Inert Atmosphere (N2 or Ar) B->C D Step 3: Evaluate Reaction Parameters - Temperature Control - Reaction Time - Stoichiometry C->D E Step 4: Analyze for Side Products D->E cluster_main Reaction Mixture cluster_products Potential Products Amine Amine Desired Carbamate Desired Carbamate Amine->Desired Carbamate Desired Reaction Symmetrical Urea Symmetrical Urea Amine->Symmetrical Urea Side Reaction (with isocyanate intermediate) Bis(1-chloroethyl) carbonate Bis(1-chloroethyl) carbonate Bis(1-chloroethyl) carbonate->Desired Carbamate Hydrolysis Products Hydrolysis Products Bis(1-chloroethyl) carbonate->Hydrolysis Products Side Reaction (with H2O) Over-alkylation Product Over-alkylation Product Desired Carbamate->Over-alkylation Product Side Reaction

Caption: Competing reactions in carbamate synthesis.

  • Hydrolysis of Bis(1-chloroethyl) carbonate : In the presence of moisture, the carbonate can hydrolyze, rendering it inactive for the desired reaction. [1]* Formation of Symmetrical Urea : If an isocyanate intermediate is formed, it can react with the starting amine to produce a symmetrical urea, a common byproduct in carbamate synthesis. [2]To minimize this, ensure a low concentration of free amine, possibly by slow addition of the amine to the carbonate solution.

  • Over-alkylation : The nitrogen of the newly formed carbamate can sometimes be further alkylated by another molecule of the reagent, especially if the reaction temperature is high or the reaction time is prolonged. [3]* Elimination Reactions : The 1-chloroethyl group can potentially undergo elimination of HCl, especially in the presence of a base, leading to the formation of vinyl carbonate byproducts. [1] Mitigation Strategies for Side Reactions

Side ProductPossible CauseMitigation Strategy
Symmetrical UreaReaction of an isocyanate intermediate with the starting amine.Add the amine slowly to the reaction mixture to keep its concentration low. [2]
Over-alkylation ProductFurther reaction of the desired carbamate with the alkylating agent.Carefully control the stoichiometry of the reactants and avoid excessive reaction times and temperatures. [4][3]
Hydrolysis ProductsPresence of water in the reaction mixture.Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. [5]
Elimination ByproductsBase-promoted elimination of HCl from the 1-chloroethyl group.Use a non-nucleophilic base if one is required, and maintain a controlled temperature.
Q3: How can I optimize my reaction conditions for better yield?

Optimization is a multi-faceted process. Consider the following parameters:

  • Stoichiometry : Vary the molar ratio of the amine to the Bis(1-chloroethyl) carbonate. An excess of one reactant may be necessary to drive the reaction to completion.

  • Temperature : Experiment with a range of temperatures. A good starting point is room temperature, with subsequent trials at lower (e.g., 0 °C) or slightly elevated temperatures. [4]* Reaction Time : Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times. [4]* Solvent : The choice of solvent can influence the reaction rate and selectivity. Common solvents for carbamate synthesis include aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. [5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of carbamate formation with Bis(1-chloroethyl) carbonate?

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Bis(1-chloroethyl) carbonate. This is followed by the departure of the 1-chloroethoxy group as a leaving group, leading to the formation of the desired carbamate.

Reaction Mechanism

R-NH2 Amine Intermediate Tetrahedral Intermediate R-NH2->Intermediate Nucleophilic Attack Carbonate Bis(1-chloroethyl) carbonate Carbonate->Intermediate Carbamate Desired Carbamate Intermediate->Carbamate Collapse LeavingGroup 1-chloroethoxy group Intermediate->LeavingGroup

Caption: General mechanism of carbamate formation.

Q2: How should I handle and store Bis(1-chloroethyl) carbonate?

Bis(1-chloroethyl) carbonate is expected to be sensitive to moisture. [1]It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. [6][7]When handling, it is recommended to use personal protective equipment, including gloves and safety glasses. [6] Q3: Can Bis(1-chloroethyl) carbonate be used for the protection of amines?

Yes, 1-chloroethyl carbonates, a similar class of compounds, are used as protecting groups for amines. [8]The resulting carbamate is typically stable but can be cleaved under specific conditions to regenerate the amine.

Q4: Are there any known impurities in commercial Bis(1-chloroethyl) carbonate that could affect my reaction?

While specific impurity profiles depend on the manufacturer, potential impurities could include starting materials from its synthesis, such as 1-chloroethyl chloroformate, or degradation products like acetaldehyde and carbon dioxide. [1][9]It is always good practice to check the certificate of analysis provided by the supplier.

References

  • BenchChem. (2025). Troubleshooting low conversion rates in carbamate synthesis. BenchChem Technical Support.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in carbamate alkylation reactions. BenchChem Technical Support.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Scheme 2.
  • FramoChem. (2016).
  • FramoChem. (2016).
  • Defense Technical Information Center. (2000). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
  • ChemicalBook. (n.d.). bis(1-chloroethyl)
  • BenchChem. (2025).

Sources

Technical Support Center: Purification of Products from Reactions Involving Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Bis(1-chloroethyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of products derived from this versatile reagent. As a key building block in the synthesis of prodrugs, such as the angiotensin II receptor blocker Candesartan Cilexetil, understanding the nuances of its reactivity and the subsequent purification of the 1-chloroethyl carbonate-containing products is critical for obtaining high-purity materials.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and implement effective solutions in your experimental work.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that you may encounter during the work-up and purification of your target molecule synthesized using Bis(1-chloroethyl) carbonate.

Q1: After my reaction, I see a significant amount of unreacted starting material (e.g., phenol, carboxylic acid) in my crude NMR. What are the likely causes and how can I resolve this during work-up?

A1: Incomplete consumption of the nucleophilic starting material is a common issue. The primary causes are often related to reaction conditions or the purity of the reagents.

  • Insufficient Base: The reaction of Bis(1-chloroethyl) carbonate with nucleophiles like phenols and carboxylic acids generates two equivalents of hydrochloric acid (HCl). This acid must be scavenged by a suitable base to drive the reaction to completion. If the base is too weak, impure, or used in insufficient stoichiometric amounts, the reaction will likely stall.

  • Reagent Quality: Bis(1-chloroethyl) carbonate is sensitive to moisture. Hydrolysis of the reagent will reduce its effective concentration and introduce byproducts. Ensure that the reagent is of high purity and handled under anhydrous conditions.

  • Reaction Temperature: While the reaction is often performed at or below room temperature to minimize side reactions, insufficient temperature may lead to slow reaction kinetics. A careful temperature study may be required to find the optimal balance between reaction rate and impurity formation.

Troubleshooting Workflow:

  • Aqueous Basic Wash: A straightforward method to remove unreacted acidic starting materials like phenols and carboxylic acids is to perform an aqueous basic wash of the organic layer during work-up. A dilute solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is typically effective. Avoid using strong bases like sodium hydroxide (NaOH) as they can promote the hydrolysis of the desired carbonate product.

  • Solvent Extraction: A series of extractions with an appropriate aqueous base will partition the deprotonated starting material into the aqueous layer, leaving the desired product in the organic phase. Multiple extractions with fresh aqueous base are more effective than a single large-volume extraction.

  • Post-Work-up Analysis: After the aqueous work-up, acquire a crude NMR of the organic layer to confirm the removal of the starting material before proceeding with further purification steps like chromatography.

Q2: My crude product shows a complex mixture of byproducts by TLC and NMR. What are the likely side reactions, and how can I minimize them?

A2: The formation of multiple byproducts often points to the reactivity of the Bis(1-chloroethyl) carbonate and the potential for undesired subsequent reactions.

  • Over-alkylation: If your nucleophile has multiple reactive sites, over-alkylation can occur, leading to di- or tri-substituted products. This can be minimized by controlling the stoichiometry of the reagents and using a slow addition of the Bis(1-chloroethyl) carbonate to the reaction mixture.

  • Hydrolysis of the Product: The 1-chloroethyl carbonate moiety can be labile under certain conditions. Exposure to strong acids or bases, or prolonged heating during work-up or purification, can lead to hydrolysis of the carbonate, yielding the original nucleophile and other degradation products.

  • Formation of Bis(1-hydroxyethyl) carbonate: If moisture is present in the reaction, Bis(1-chloroethyl) carbonate can hydrolyze to form the corresponding diol, which can complicate purification.

Minimization Strategies:

  • Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and a dry inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the reagent and product.

  • Controlled Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.

  • Careful pH Control during Work-up: Maintain a neutral to slightly basic pH during aqueous work-up to prevent acid- or base-catalyzed degradation of the product.

Q3: I am having difficulty removing a persistent impurity that I suspect is unreacted Bis(1-chloroethyl) carbonate or a related byproduct. How can I effectively quench the reaction and remove these impurities?

A3: Quenching the reaction to destroy any unreacted Bis(1-chloroethyl) carbonate is a critical step before work-up.

  • Choice of Quenching Agent: A nucleophilic quenching agent that forms a water-soluble or easily separable byproduct is ideal.

    • Methanol: Adding a small amount of methanol at the end of the reaction will react with the excess Bis(1-chloroethyl) carbonate to form the more volatile and relatively polar methyl 1-chloroethyl carbonate, which can often be removed under reduced pressure or during chromatography.

    • Aqueous Ammonia: A dilute solution of aqueous ammonia can also be used. The resulting carbamate byproducts are typically more polar and can be removed by an aqueous wash.

  • Work-up Procedure after Quenching:

    • After the main reaction is complete, cool the reaction mixture to 0 °C.

    • Slowly add the quenching agent (e.g., methanol) and stir for 30-60 minutes at 0 °C to room temperature.

    • Proceed with the standard aqueous work-up, including washes with water and brine.

Troubleshooting Table for Impurity Removal:

Impurity DescriptionLikely IdentityRecommended Removal Strategy
Volatile, non-polarUnreacted Bis(1-chloroethyl) carbonateQuench with methanol, then remove under reduced pressure.
Polar, water-solubleHydrolyzed byproductsAqueous extraction during work-up.
Non-polar, similar Rf to productDimerization or over-alkylation byproductsCareful column chromatography with a shallow solvent gradient.
Q4: My product appears to be decomposing on the silica gel column during chromatography. What are my options for purification?

A4: The 1-chloroethyl carbonate functional group can be sensitive to the acidic nature of standard silica gel.

  • Neutralized Silica Gel: Deactivate the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the desired eluent containing a small amount of a volatile base like triethylamine (typically 0.1-1% v/v).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or employing reversed-phase chromatography (C18) if the polarity of your compound is suitable.

  • Non-Chromatographic Methods:

    • Crystallization: If your product is a solid, crystallization is an excellent method for purification that avoids the use of silica gel. Experiment with different solvent systems to induce crystallization. The synthesis of Candesartan Cilexetil often employs crystallization for purification.[1][2]

    • Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude solid with that solvent to remove the impurities.

Experimental Protocol for Neutralizing Silica Gel:

  • Prepare the desired eluent for your column chromatography.

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Prepare a slurry of the silica gel in this triethylamine-containing eluent.

  • Pack the column with the slurry and equilibrate with at least two column volumes of the eluent before loading your sample.

II. Frequently Asked Questions (FAQs)

Q5: What is the stability of the 1-chloroethyl carbonate group to different pH conditions?

A5: The 1-chloroethyl carbonate group is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to hydrolysis under strongly acidic or basic conditions. Prolonged exposure to even mild aqueous acids or bases during work-up or purification should be avoided.

Q6: What are the characteristic NMR signals for the 1-chloroethyl carbonate moiety that I should look for in my product?

A6: The 1-chloroethyl group gives rise to a characteristic quartet and doublet in the ¹H NMR spectrum. The methine proton (CH) typically appears as a quartet at around 6.4-6.7 ppm, and the methyl protons (CH₃) appear as a doublet at around 1.8-1.9 ppm. The coupling constant between them is typically around 5-6 Hz. These chemical shifts can vary slightly depending on the specific molecule.

Q7: What are the main safety precautions I should take when working with Bis(1-chloroethyl) carbonate?

A7: Bis(1-chloroethyl) carbonate and its precursors, like 1-chloroethyl chloroformate, are corrosive and lachrymatory. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[3]

III. Visualization of a General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a product from a reaction involving Bis(1-chloroethyl) carbonate.

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Reaction with Bis(1-chloroethyl) carbonate Quench Quench with Methanol or Aqueous Ammonia Reaction->Quench 1. Reaction Completion Extraction Aqueous Extraction (e.g., NaHCO3 wash) Quench->Extraction 2. Destroy Excess Reagent Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying 3. Remove Water-Soluble Impurities Concentration Concentration in vacuo Drying->Concentration 4. Remove Water Chromatography Column Chromatography (Neutralized Silica or Alumina) Concentration->Chromatography 5a. Isolate Product Crystallization Crystallization / Trituration Concentration->Crystallization 5b. Alternative Purification Analysis Purity Analysis (NMR, LC-MS, etc.) Chromatography->Analysis 6. Verify Purity Crystallization->Analysis

Caption: General purification workflow for products of reactions with Bis(1-chloroethyl) carbonate.

IV. References

  • KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents. Available at:

  • US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents. Available at:

  • A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC - NIH. Available at: [Link]

  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents. Available at:

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Stability of 1-chloroethyl carbonate group to acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1-chloroethyl carbonate protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this functional group in their synthetic strategies. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its stability and cleavage, ensuring the success of your experiments.

Introduction to the 1-Chloroethyl Carbonate Group

The 1-chloroethyl carbonate group is a specialized protecting group for alcohols, valued for its unique reactivity profile. The presence of the chlorine atom on the α-carbon significantly influences the electrophilicity of the carbonate's carbonyl carbon, rendering the group highly susceptible to specific cleavage conditions.[1] This guide will provide a comprehensive overview of its stability in both acidic and basic environments, offering practical solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1-chloroethyl carbonate group to acidic conditions?

A1: The 1-chloroethyl carbonate group is generally considered to be highly labile under acidic conditions. The hydrolysis of the carbonate is catalyzed by acid, a process initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[1] In fact, the related reagent, 1-chloroethyl chloroformate, is known to be a source of anhydrous HCl in methanol, which is utilized for the efficient cleavage of silyl ethers. This indicates a high degree of acid sensitivity for the 1-chloroethyl carbonate moiety.

Q2: What is the stability of the 1-chloroethyl carbonate group under basic conditions?

A2: Carbonates are generally susceptible to basic hydrolysis, and the 1-chloroethyl carbonate group is no exception. While typically less reactive than corresponding esters, the carbonate linkage can be cleaved by base-catalyzed hydrolysis.[2] The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon. The electron-withdrawing effect of the adjacent chloroethyl group likely increases the carbonyl carbon's electrophilicity, potentially accelerating the rate of basic hydrolysis compared to simple alkyl carbonates.

Q3: Can I purify a compound containing a 1-chloroethyl carbonate group using silica gel chromatography?

A3: Caution is advised when using standard silica gel for the chromatography of compounds bearing a 1-chloroethyl carbonate group. Silica gel can have a slightly acidic character, which may be sufficient to catalyze the cleavage of this acid-labile protecting group. To mitigate this risk, it is recommended to use silica gel that has been neutralized with a base, such as triethylamine, before use. Alternatively, other purification techniques like flash chromatography with a buffered mobile phase or crystallization should be considered.

Q4: What are the common side reactions associated with the 1-chloroethyl carbonate group?

A4: A notable side reaction is the elimination of hydrogen chloride from the 1-chloroethyl moiety, which results in the formation of a vinyl carbonate. This process can be promoted by thermal stress or the presence of certain reagents.[1] Additionally, under pyrolytic conditions, a more complex degradation pathway involving decarboxylation and dehydrochlorination can occur, leading to the formation of acetaldehyde, carbon dioxide, and the corresponding alkyl chloride.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with the 1-chloroethyl carbonate protecting group.

Issue 1: Premature Cleavage of the Protecting Group

Symptom: You observe the appearance of your deprotected alcohol in the reaction mixture or during workup, before the intended deprotection step.

Possible Causes & Solutions:

  • Acidic Reagents or Conditions: The most likely cause is the presence of adventitious or intentionally used acid. Even trace amounts of acid can catalyze the hydrolysis of this labile group.

    • Solution: Scrutinize all reagents and solvents for acidic impurities. If an acidic reagent is necessary for a transformation on another part of the molecule, consider if a less acidic alternative exists or if the reaction can be performed at a lower temperature to minimize deprotection.

  • Aqueous Workup: Prolonged exposure to aqueous conditions, especially if the pH is not strictly neutral, can lead to hydrolysis.

    • Solution: Minimize the duration of aqueous workups. Ensure any water used is deionized and neutral. If possible, use anhydrous workup conditions.

  • Silica Gel Purification: As mentioned in the FAQ, standard silica gel can induce cleavage.

    • Solution: Use neutralized silica gel or an alternative purification method.

Issue 2: Incomplete Deprotection

Symptom: After performing the deprotection protocol, you still have a significant amount of starting material remaining.

Possible Causes & Solutions:

  • Insufficient Acid/Base: The amount of acid or base used may not be sufficient to drive the reaction to completion, especially if other functional groups in your molecule consume the reagent.

    • Solution: Increase the equivalents of the acid or base used for deprotection. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and reagent stoichiometry.

  • Low Reaction Temperature: The deprotection reaction may be too slow at the temperature you are using.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

  • Steric Hindrance: In sterically congested molecules, the carbonate group may be less accessible to the deprotecting agent.

    • Solution: A longer reaction time or a higher temperature may be required. Alternatively, a smaller, more nucleophilic deprotecting agent could be considered for basic cleavage.

Issue 3: Formation of an Unidentified Byproduct

Symptom: You observe a significant amount of an unknown compound in your crude reaction mixture after a reaction or deprotection.

Possible Causes & Solutions:

  • Elimination of HCl: The byproduct could be the corresponding vinyl carbonate, formed via the elimination of HCl.[1]

    • Solution: This is more likely to occur at elevated temperatures. If possible, run your reaction at a lower temperature. The choice of base can also be critical; a non-nucleophilic, sterically hindered base may favor the desired reaction over elimination.

  • Reaction with Nucleophiles: If your reaction mixture contains other nucleophiles, they may compete with the intended deprotection or reaction, leading to byproducts.

    • Solution: If possible, protect other nucleophilic functional groups in your molecule. Alternatively, a change in solvent or reaction conditions may alter the relative reactivity of the competing nucleophiles.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection of a 1-Chloroethyl Carbonate Protected Alcohol

This protocol outlines a general procedure for the acidic cleavage of the 1-chloroethyl carbonate group.

Materials:

  • 1-chloroethyl carbonate protected compound

  • Methanol (anhydrous)

  • Acetyl chloride or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

  • Inert solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the 1-chloroethyl carbonate protected compound in an appropriate inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of acetyl chloride or a stoichiometric amount of an HCl solution. The reaction of acetyl chloride with methanol will generate anhydrous HCl in situ.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to warm to room temperature and continue stirring.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected alcohol.

  • Purify the crude product by an appropriate method (e.g., recrystallization or chromatography on neutralized silica gel).

Data Summary

ConditionStability of 1-Chloroethyl Carbonate GroupNotes
Strongly Acidic (e.g., HCl, H2SO4) Very LabileRapid cleavage is expected.
Mildly Acidic (e.g., Acetic Acid, Silica Gel) LabileCleavage can occur, potentially slowly at room temperature.[3]
Neutral (pH 7) Moderately StableSlow hydrolysis may occur in the presence of water.
Mildly Basic (e.g., NaHCO3, K2CO3) Moderately StableHydrolysis is possible, especially with heating.
Strongly Basic (e.g., NaOH, KOH) LabileCleavage is expected via saponification.

Visualizing Reaction Mechanisms and Workflows

Deprotection_Mechanisms

Troubleshooting_Workflow Start Experiment with 1-Chloroethyl Carbonate Problem Problem Encountered? Start->Problem Premature_Cleavage Premature Cleavage Problem->Premature_Cleavage Yes Incomplete_Deprotection Incomplete Deprotection Problem->Incomplete_Deprotection Yes Byproduct Byproduct Formation Problem->Byproduct Yes Success Successful Outcome Problem->Success No Check_Acidity Check for Acidic Reagents/Conditions Premature_Cleavage->Check_Acidity Increase_Reagent Increase Acid/Base Concentration or Temperature Incomplete_Deprotection->Increase_Reagent Check_Temp Lower Reaction Temperature Byproduct->Check_Temp Neutralize_Silica Use Neutralized Silica Gel Check_Acidity->Neutralize_Silica Neutralize_Silica->Success Increase_Reagent->Success Check_Temp->Success

References

  • Protecting Groups. (n.d.). Retrieved January 2, 2026, from [Link]

  • Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. (2019). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved January 2, 2026, from [Link]

  • Silica gel in organic synthesis. (2002). Semantic Scholar. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Removal of Unreacted Bis(1-chloroethyl) carbonate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving Bis(1-chloroethyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the effective removal of unreacted Bis(1-chloroethyl) carbonate from your reaction mixtures. As a highly reactive electrophile, residual Bis(1-chloroethyl) carbonate can interfere with subsequent synthetic steps and complicate purification. This resource provides actionable strategies to ensure the integrity of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted Bis(1-chloroethyl) carbonate from my reaction?

Unreacted Bis(1-chloroethyl) carbonate is a potent electrophile due to its two activated chloroethyl groups.[1] If not removed, it can react with nucleophiles in subsequent steps, leading to the formation of undesired byproducts. This not only reduces the yield of your target molecule but also introduces impurities that can be challenging to separate, potentially impacting the accuracy of biological assays and the overall success of your drug development program.

Q2: What are the primary methods for removing unreacted Bis(1-chloroethyl) carbonate?

The main strategies for removing unreacted Bis(1-chloroethyl) carbonate fall into two categories:

  • Quenching: Involves adding a nucleophilic scavenging agent to the reaction mixture to convert the unreacted Bis(1-chloroethyl) carbonate into a more easily removable derivative.

  • Physical Separation: Utilizes techniques like aqueous extraction, distillation, or chromatography to physically separate the unreacted reagent from the desired product.

The choice of method depends on the stability of your product, the scale of your reaction, and the available laboratory equipment.

Q3: What are the likely decomposition products of Bis(1-chloroethyl) carbonate during workup?

Troubleshooting Guide

Issue 1: My desired product is sensitive to water. How can I remove unreacted Bis(1-chloroethyl) carbonate without an aqueous workup?

Potential Cause: The presence of water during quenching or extraction can lead to the degradation of sensitive functional groups on your product.

Troubleshooting Suggestions:

  • Non-aqueous Quenching:

    • Amine Quench: Utilize a non-nucleophilic, sterically hindered amine like diisopropylethylamine (DIPEA) or a volatile amine like triethylamine (TEA) in an anhydrous organic solvent. The resulting carbamate or alkylated amine is often more polar and can sometimes be removed by filtration if it precipitates, or by chromatography.

    • Solid-Supported Scavengers: Employ polymer-bound nucleophiles (e.g., amine or thiol resins). The unreacted Bis(1-chloroethyl) carbonate reacts with the resin, which can then be easily filtered off. This method avoids introducing soluble impurities into your reaction mixture.

  • Distillation: If your product is significantly less volatile than Bis(1-chloroethyl) carbonate, purification by distillation under reduced pressure can be an effective removal method.[3]

Issue 2: I performed an aqueous quench, but I'm observing incomplete removal of Bis(1-chloroethyl) carbonate.

Potential Cause: Insufficient mixing, incorrect pH, or too short of a reaction time can lead to incomplete quenching.

Troubleshooting Suggestions:

  • Optimize Quenching Conditions:

    • pH Adjustment: The reactivity of your quenching agent can be pH-dependent. For thiol-based quenchers, a slightly basic pH (7.5-8.5) will favor the formation of the more nucleophilic thiolate anion.[1]

    • Phase Transfer Catalyst: If you are performing the quench in a biphasic system, adding a phase transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate between the organic-soluble Bis(1-chloroethyl) carbonate and the aqueous-soluble quenching agent.

    • Increased Reaction Time and Temperature: Allow for a longer stirring time after adding the quenching agent. Gentle heating (if your product is stable) can also increase the reaction rate. Monitor the disappearance of the Bis(1-chloroethyl) carbonate by an appropriate analytical method like TLC or GC-MS.

Issue 3: An emulsion formed during the aqueous workup, making phase separation difficult.

Potential Cause: The presence of polar organic solvents, salts, or amphiphilic byproducts can lead to the formation of stable emulsions.

Troubleshooting Suggestions:

  • Break the Emulsion:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Solvent Addition: Adding a small amount of a different organic solvent with a lower polarity (e.g., diethyl ether or hexanes) can sometimes disrupt the emulsion.

    • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion and facilitate separation.

Experimental Protocols

Protocol 1: Aqueous Quenching with a Water-Soluble Thiol

This method is effective for converting unreacted Bis(1-chloroethyl) carbonate into a water-soluble thioether, which can then be easily removed by extraction.[4]

Materials:

  • Reaction mixture containing unreacted Bis(1-chloroethyl) carbonate

  • 3-Mercapto-1-propanesulfonic acid, sodium salt

  • Potassium carbonate

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Prepare a solution of 3-mercapto-1-propanesulfonic acid, sodium salt (1.5-2.0 equivalents relative to the initial amount of Bis(1-chloroethyl) carbonate) and potassium carbonate (2.0-2.5 equivalents) in water.

  • Slowly add the aqueous quenching solution to the cold reaction mixture with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC or GC-MS analysis indicates the complete consumption of Bis(1-chloroethyl) carbonate.

  • Transfer the mixture to a separatory funnel and add the organic extraction solvent.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for thermally stable products with a boiling point significantly different from that of Bis(1-chloroethyl) carbonate.[3]

Materials and Equipment:

  • Crude reaction mixture

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum source (if vacuum distillation is required)

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the crude reaction mixture and boiling chips into the round-bottom flask.

  • Begin heating the mixture gently.

  • Collect the fractions that distill over at different temperature ranges. The forerun will likely contain lower-boiling solvents and impurities.

  • Monitor the temperature at the distillation head. A stable temperature reading close to the boiling point of Bis(1-chloroethyl) carbonate indicates that it is distilling.

  • Once the Bis(1-chloroethyl) carbonate has been removed, the temperature may rise to the boiling point of your desired product. Collect this fraction in a separate, pre-weighed receiving flask.

  • Assess the purity of the collected fractions using an appropriate analytical technique such as GC-MS or NMR.[3]

Data Summary

Removal MethodAdvantagesDisadvantagesKey Parameters to Control
Aqueous Quenching - Efficient for complete removal- Quenched byproduct is highly water-soluble- Readily scalable- Not suitable for water-sensitive products- May require pH adjustment- Risk of emulsion formation- Stoichiometry of quenching agent- pH of the aqueous solution- Reaction time and temperature
Non-aqueous Quenching - Suitable for water-sensitive products- Can sometimes lead to precipitation of the quenched byproduct- May introduce soluble byproducts that require chromatographic removal- Solid-supported scavengers can be expensive- Choice of amine scavenger- Anhydrous conditions- Reaction monitoring for completion
Distillation - Avoids the use of additional reagents- Can be very effective for large-scale purification- Requires the product to be thermally stable and volatile- Not suitable for separating compounds with close boiling points- Pressure (for vacuum distillation)- Heating rate- Efficiency of the fractionating column

Workflow and Decision Making

The selection of an appropriate removal method is critical for a successful outcome. The following diagram illustrates a decision-making workflow to guide your choice.

Removal_Strategy start Start: Reaction Complete (Unreacted Bis(1-chloroethyl) carbonate present) product_stability Is the product stable to water? start->product_stability boiling_point Is the product thermally stable and volatile? product_stability->boiling_point  No quenching Aqueous Quenching (Protocol 1) product_stability->quenching  Yes distillation Fractional Distillation (Protocol 2) boiling_point->distillation  Yes non_aqueous_quench Non-Aqueous Quenching (e.g., amine or resin) boiling_point->non_aqueous_quench  No end Pure Product quenching->end distillation->end chromatography Purify by Column Chromatography non_aqueous_quench->chromatography chromatography->end

Caption: Decision workflow for selecting a removal method.

References

  • Google Patents. (n.d.). Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.
  • ResearchGate. (2015). Can anyone suggest a better workup procedure in compound purification for organic synthesis? Retrieved January 2, 2026, from [Link]

  • Chemical Synthesis Database. (2025). bis(1-chloroethyl) carbonate. Retrieved January 2, 2026, from [Link]

  • Google Patents. (1957). Carbonate purification.
  • PubMed Central. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2015). Bis(trichloromethyl) Carbonate in Organic Synthesis. Retrieved January 2, 2026, from [Link]

  • ConnectSci. (1993). The Hydrolysis of Bis(2-chloroethyl) Sulfide (Sulfur Mustard) in Aqueous Mixtures of Ethanol, Acetone and Dimethyl Sulfoxide. Retrieved January 2, 2026, from [Link]

Sources

"Bis(1-chloroethyl) carbonate" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bis(1-chloroethyl) carbonate

Welcome to the technical support center for bis(1-chloroethyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this versatile reagent. Here, we will delve into the degradation pathways and byproducts of bis(1-chloroethyl) carbonate, offering practical guidance in a question-and-answer format to address specific issues you may encounter.

Introduction to the Reactivity of Bis(1-chloroethyl) carbonate

Bis(1-chloroethyl) carbonate is a bifunctional alkylating agent. Its reactivity is centered around the two α-chloroethyl carbonate moieties. The chlorine atom, being a good leaving group, and the adjacent oxygen atom, which can stabilize a positive charge, make the α-carbon susceptible to nucleophilic attack. Understanding the stability and degradation of this compound under various experimental conditions is crucial for its effective use and for troubleshooting unexpected results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Degradation Pathways

Question 1: What are the primary degradation pathways for bis(1-chloroethyl) carbonate?

Answer: The primary degradation pathways for bis(1-chloroethyl) carbonate involve hydrolysis and nucleophilic substitution. Thermal decomposition is also a potential degradation route, particularly at elevated temperatures.

  • Hydrolysis: In the presence of water, bis(1-chloroethyl) carbonate can undergo hydrolysis to produce acetaldehyde, hydrochloric acid (HCl), and carbon dioxide. This reaction can proceed via an SN1-like mechanism due to the ability of the adjacent oxygen atom in the carbonate group to stabilize the resulting carbocation.[1]

  • Nucleophilic Substitution: The electrophilic α-carbon is susceptible to attack by various nucleophiles. Common nucleophiles in a laboratory setting, aside from water, include alcohols, amines, and thiols. These reactions will lead to the formation of new carbonate or ether derivatives, along with the release of a chloride ion.[2][3]

Question 2: My reaction mixture is becoming acidic over time. What is the likely cause?

Answer: An unexpected decrease in the pH of your reaction mixture is a strong indicator that hydrolysis of bis(1-chloroethyl) carbonate is occurring. The hydrolysis process releases hydrochloric acid (HCl), which will acidify the medium.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using anhydrous solvents and reagents. The presence of even trace amounts of water can initiate hydrolysis.

  • Inert Atmosphere: If your reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • Scavengers: Consider adding a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or proton sponge) to your reaction mixture to scavenge any HCl that is formed. This is particularly important if your desired product or other reagents are acid-sensitive.

Question 3: I am observing gas evolution from my reaction. What could be the source?

Answer: Gas evolution is likely due to the formation of carbon dioxide (CO₂), a byproduct of the complete degradation of the carbonate moiety. This can occur through hydrolysis or other nucleophilic attack on the carbonyl carbon of the carbonate.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction for other signs of degradation, such as the formation of acetaldehyde or a decrease in pH.

  • Temperature Control: If the reaction is being performed at an elevated temperature, consider if thermal decomposition is contributing to gas formation. Running the reaction at a lower temperature, if feasible, may mitigate this.

  • Venting: Ensure your reaction vessel is appropriately vented to prevent pressure buildup, especially if the reaction is being heated.

Question 4: I have identified an unexpected impurity with a characteristic aldehyde peak in my NMR/GC-MS. What is it?

Answer: The presence of an aldehyde impurity is almost certainly due to the formation of acetaldehyde from the degradation of the 1-chloroethyl group.

Troubleshooting Steps:

  • Confirmation of Identity: Confirm the identity of the aldehyde as acetaldehyde using appropriate analytical techniques (see Experimental Protocols section below).

  • Reaction Conditions: Review your reaction conditions to identify potential sources of degradation (e.g., presence of water, high temperature, or nucleophilic impurities).

  • Purification: Acetaldehyde is volatile and can often be removed during workup or purification (e.g., under reduced pressure). However, its presence indicates that a portion of your starting material has degraded, which will affect your reaction yield.

Visualizing Degradation Pathways

Below are diagrams illustrating the primary degradation pathways of bis(1-chloroethyl) carbonate.

Hydrolysis_Pathway Bis(1-chloroethyl) carbonate Bis(1-chloroethyl) carbonate Carbocation Intermediate Carbocation Intermediate Bis(1-chloroethyl) carbonate->Carbocation Intermediate + H₂O Acetaldehyde Acetaldehyde Carbocation Intermediate->Acetaldehyde - H⁺ Unstable Hemi-acetal Unstable Hemi-acetal Carbocation Intermediate->Unstable Hemi-acetal + H₂O Acetaldehyde + HCl + CO₂ Acetaldehyde + HCl + CO₂ Unstable Hemi-acetal->Acetaldehyde + HCl + CO₂

Caption: Hydrolysis pathway of bis(1-chloroethyl) carbonate.

Nucleophilic_Substitution_Pathway Bis(1-chloroethyl) carbonate Bis(1-chloroethyl) carbonate Substituted Product R-O-C(O)-O-CH(Nu)CH₃ + Cl⁻ Bis(1-chloroethyl) carbonate->Substituted Product + Nu⁻

Caption: Nucleophilic substitution on bis(1-chloroethyl) carbonate.

Experimental Protocols

Protocol 1: Detection and Quantification of Acetaldehyde by HPLC

This protocol describes the derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.[9][10][11][12]

Materials:

  • Sample containing potential acetaldehyde

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (2 mg/mL in 6 N HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium acetate buffer (3 M, pH 4.0)

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Take a known volume of your reaction mixture or a solution of the suspect sample.

    • If necessary, deproteinize the sample (e.g., for biological matrices).

    • Adjust the pH of the sample to approximately 4.0 with sodium acetate buffer.

  • Derivatization:

    • Add an 80-fold molar excess of the DNPH solution to your sample.

    • Allow the reaction to proceed for 1 hour at room temperature with shaking.

  • Extraction of the Acetaldehyde-DNPH Adduct:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the derivatization reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted DNPH.

    • Elute the acetaldehyde-DNPH adduct with methanol or acetonitrile.

  • HPLC Analysis:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a known volume of the mobile phase (e.g., acetonitrile/water mixture).

    • Inject the sample into the HPLC system.

    • Detect the acetaldehyde-DNPH adduct by UV absorbance at 360 nm.

    • Quantify the amount of acetaldehyde by comparing the peak area to a calibration curve prepared with known concentrations of acetaldehyde-DNPH standard.

Data Presentation:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection Wavelength 360 nm
Retention Time of AcH-DNP To be determined experimentally

References

  • Kevill, D. N., & Koyoshi, F. (2008). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. International Journal of Molecular Sciences, 9(5), 784–796.
  • BenchChem. (2025).
  • Niemelä, K. (2011). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 35(9), 1625–1632.
  • ResearchGate. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Retrieved from [Link]

  • AccuStandard. (1994).
  • NIOSH. (1994). ACETALDEHYDE by GC 2538.
  • PubMed. (2011). An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. Retrieved from [Link]

  • NIH. (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2.
  • Chemistry LibreTexts. (2019). An Overview of Nucleophilic Substitution.
  • Google Patents. (n.d.).
  • Chemguide. (n.d.).
  • Fiveable. (n.d.). Protecting groups.
  • Vinci Technologies. (2023).
  • PubMed. (2023).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Protecting group.
  • YouTube. (2016). Exam 2 Synthesis Part 7 - Protecting Groups Practice.
  • Quora. (2019).
  • PubChem. (n.d.).
  • YouTube. (2021).
  • BenchChem. (n.d.).
  • Save My Exams. (2024). Thermal Decomposition of Metal Carbonates (Oxford AQA IGCSE Chemistry): Revision Note.
  • ECHEMI. (n.d.).
  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.
  • Google Patents. (n.d.).
  • YouTube. (2016). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH.
  • ResearchGate. (n.d.). Mechanism of the hydrolysis of 1-chloro-2-ethylthioethane extraction.

Sources

Strategies to improve the selectivity of "Bis(1-chloroethyl) carbonate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Bis(1-chloroethyl) carbonate." This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity of their reactions using this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your synthetic strategies.

Understanding the Reactivity of Bis(1-chloroethyl) carbonate

Bis(1-chloroethyl) carbonate is a bifunctional electrophile, offering two reactive sites for nucleophilic attack. This dual reactivity is both a powerful tool for synthesis and a potential source of selectivity challenges. The primary reactive centers are the two carbonyl groups and the two α-chloroethyl groups. Nucleophilic attack can lead to the formation of carbamates, carbonates, and other derivatives. Achieving high selectivity for a desired product requires a nuanced understanding of the interplay between reaction conditions, substrate reactivity, and mechanistic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with bis(1-chloroethyl) carbonate, and how can they be minimized?

A1: The most prevalent side reactions include:

  • Over-alkylation: In reactions with primary amines, the initial N-alkylation product, a secondary amine, can be more nucleophilic than the starting material, leading to the formation of tertiary or even quaternary amine byproducts. To mitigate this, a large excess of the primary amine can be employed to statistically favor mono-alkylation.[1] Slow, controlled addition of the bis(1-chloroethyl) carbonate to the amine solution also helps to maintain a low concentration of the electrophile, further reducing the likelihood of over-alkylation.[1]

  • Elimination of HCl: The 1-chloroethyl group can undergo elimination of hydrogen chloride to form a vinyl carbonate intermediate, which can then polymerize or undergo other undesired reactions.[2] This is often promoted by strong, non-nucleophilic bases and higher temperatures. The use of a milder base, such as pyridine or a tertiary amine, can help to minimize this side reaction. These bases act as acid scavengers without promoting elimination.

  • Hydrolysis: Bis(1-chloroethyl) carbonate is sensitive to moisture and can hydrolyze, especially in the presence of acids or bases, to produce 1-chloroethanol and carbon dioxide. It is crucial to use anhydrous solvents and reagents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Q2: How can I achieve selective mono-N-alkylation of a primary amine?

A2: Achieving selective mono-N-alkylation requires careful control over the reaction stoichiometry and conditions. A common strategy is to use a significant excess of the primary amine (typically 3-5 equivalents or more).[3] This ensures that the concentration of the bis(1-chloroethyl) carbonate is always low relative to the amine, making it statistically more likely to react with the starting primary amine rather than the mono-alkylated product. Additionally, carrying out the reaction at low temperatures can favor the kinetic product, which is often the mono-alkylated species.

Q3: Is it possible to achieve selective di-N-alkylation of a primary amine?

A3: Yes, di-N-alkylation can be favored by adjusting the stoichiometry in the opposite direction. Using a slight excess of bis(1-chloroethyl) carbonate (e.g., 1.1 to 1.5 equivalents) relative to the primary amine will drive the reaction towards the di-substituted product. Higher reaction temperatures can also favor the thermodynamically more stable di-alkylated product.

Q4: When reacting bis(1-chloroethyl) carbonate with a molecule containing both an amine and a hydroxyl group (an amino alcohol), how can I control the chemoselectivity (N- vs. O-alkylation)?

A4: The chemoselectivity in reactions with amino alcohols is highly dependent on the reaction conditions, particularly the choice of base and solvent.

  • N-Alkylation Favored: Amines are generally more nucleophilic than alcohols. Under neutral or mildly basic conditions, N-alkylation is typically the favored pathway. Using a non-nucleophilic base to scavenge the HCl produced can help maintain these conditions.

  • O-Alkylation Favored: To favor O-alkylation, the nucleophilicity of the hydroxyl group needs to be enhanced. This can be achieved by using a strong base (e.g., sodium hydride) to deprotonate the alcohol, forming a more nucleophilic alkoxide. However, this can also increase the nucleophilicity of the amine, so careful optimization is required. Protecting the amine group prior to the reaction is a more reliable strategy for achieving selective O-alkylation.

  • Cyclic Carbamate Formation: With certain amino alcohols, intramolecular cyclization can occur to form cyclic carbamates.[2][4][5][6] This is often facilitated by a base and can be a desirable synthetic outcome. The regioselectivity of the cyclization will depend on the structure of the amino alcohol.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Strategy
Low or no conversion of starting material 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inactive reagent due to hydrolysis.1. Consider using a stronger base to deprotonate the nucleophile and increase its reactivity.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Formation of multiple products (low selectivity) 1. Incorrect stoichiometry.2. Reaction temperature is too high, leading to side reactions or equilibration.3. Inappropriate choice of base or solvent.1. For mono-alkylation, use a large excess of the nucleophile. For di-alkylation, use a slight excess of bis(1-chloroethyl) carbonate.2. Attempt the reaction at a lower temperature to favor kinetic control.[4][5][6][7] Monitor the reaction over time to identify the optimal reaction time before significant byproduct formation occurs.3. Screen different bases (e.g., pyridine, triethylamine, potassium carbonate) and solvents with varying polarities.
Significant amount of elimination byproduct (vinyl carbonate) 1. Use of a strong, sterically hindered base.2. High reaction temperature.1. Switch to a milder, less sterically hindered base like pyridine or triethylamine.2. Lower the reaction temperature.
Product is a complex mixture that is difficult to purify 1. Multiple side reactions occurring simultaneously.2. Decomposition of the product under the reaction or workup conditions.1. Re-evaluate the entire reaction setup. Consider a change in solvent, base, temperature, and stoichiometry. Stepwise addition of reagents may also improve selectivity.2. Ensure the workup procedure is mild and avoids prolonged exposure to acidic or basic conditions. Consider purification techniques like flash chromatography with a suitable eluent system.
Inconsistent reaction outcomes 1. Variable quality of bis(1-chloroethyl) carbonate.2. Presence of moisture in reagents or solvents.1. Verify the purity of the bis(1-chloroethyl) carbonate by NMR or GC-MS before use.2. Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine

  • Bis(1-chloroethyl) carbonate

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Pyridine (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (5.0 equivalents).

  • Dissolve the amine in anhydrous DCM or ACN (to a concentration of approximately 0.1-0.5 M).

  • Add pyridine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of bis(1-chloroethyl) carbonate (1.0 equivalent) in the same anhydrous solvent.

  • Add the bis(1-chloroethyl) carbonate solution dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting carbonate.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Di-N-Alkylation of a Primary Amine

Materials:

  • Primary amine

  • Bis(1-chloroethyl) carbonate

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary amine (1.0 equivalent) and potassium carbonate (2.5 equivalents).

  • Add anhydrous DMF or DMSO to dissolve the amine (concentration of 0.2-1.0 M).

  • Heat the mixture to 40-60 °C with vigorous stirring.

  • In a separate flask, dissolve bis(1-chloroethyl) carbonate (1.2 equivalents) in a small amount of the same anhydrous solvent.

  • Add the bis(1-chloroethyl) carbonate solution dropwise to the heated amine suspension over 30-60 minutes.

  • Maintain the reaction at the elevated temperature and monitor its progress by TLC/LC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the high-boiling point solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing Reaction Pathways

Diagram 1: Kinetic vs. Thermodynamic Control in N-Alkylation

G cluster_0 Reaction Coordinate Reactants Primary Amine + Bis(1-chloroethyl) carbonate TS1 Transition State 1 (Lower Activation Energy) TS2 Transition State 2 (Higher Activation Energy) Mono_Product Mono-alkylated Product (Kinetic Product) Reactants->Mono_Product Low Temp, Short Time Di_Product Di-alkylated Product (Thermodynamic Product) Reactants->Di_Product High Temp, Long Time Mono_Product->Di_Product Equilibration at Higher Temp

Caption: Kinetic vs. Thermodynamic control in N-alkylation reactions.

Diagram 2: General Workflow for Reaction Monitoring and Optimization

G Start Define Reaction Goal (e.g., Mono-alkylation) Setup Initial Reaction Setup (Stoichiometry, Solvent, Base, Temp.) Start->Setup Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Setup->Monitor Analysis Analyze Product Mixture (Identify main product and byproducts) Monitor->Analysis Optimize Optimize Reaction Conditions? Analysis->Optimize Optimize->Setup Yes Workup Workup and Purification Optimize->Workup No End Characterize Final Product Workup->End

Caption: A general workflow for monitoring and optimizing reaction selectivity.

References

  • Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. National Institutes of Health. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Royal Society of Chemistry. [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Europe PMC. [Link]

  • Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono. IRIS. [Link]

  • Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes. [Link]

  • Scheme 3. Cs 2 CO 3 -promoted selective mono-N-alkylation of primary... ResearchGate. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Thermodynamic versus Kinetic Control. YouTube. [Link]

  • 7.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. PubMed. [Link]

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Technical Support Center: Managing the Moisture Sensitivity of Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(1-chloroethyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent in their synthetic workflows. Due to its acute sensitivity to moisture, improper handling of Bis(1-chloroethyl) carbonate can lead to compound degradation, reaction failure, and the generation of problematic impurities.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and safe use of this valuable chemical.

The Challenge: Inherent Reactivity with Water

Bis(1-chloroethyl) carbonate possesses two electrophilic carbonyl carbons and labile chloroethyl groups, making it highly susceptible to nucleophilic attack by water. This hydrolytic instability is a critical parameter that influences its storage, handling, and reaction conditions.[1] The reaction with water, catalyzed by both acidic and basic conditions, leads to the cleavage of the carbonate ester bond.[1] This degradation not only consumes the reagent but also introduces impurities such as chloroacetaldehyde and hydrochloric acid into the reaction mixture, potentially leading to complex side reactions and compromising the integrity of your synthesis.[1]

Troubleshooting Guide: Proactive Moisture Management

The key to successfully working with Bis(1-chloroethyl) carbonate is the rigorous exclusion of atmospheric and solvent-borne moisture. This section provides detailed protocols to mitigate the risks associated with its hygroscopic nature.

Issue 1: Reagent Degradation During Storage

Symptoms:

  • Visible fuming when the bottle is opened.

  • A sharp, acidic odor indicating HCl formation.

  • Inconsistent reaction yields or the appearance of unexpected byproducts.

  • Discoloration of the reagent.

Root Cause Analysis: Exposure to atmospheric moisture due to improper sealing or storage conditions. Even brief exposure can initiate a cascade of degradation.

Preventative Protocol: Proper Storage and Handling

  • Inert Gas Blanket: Always store Bis(1-chloroethyl) carbonate under a dry, inert atmosphere such as argon or nitrogen.[2][3]

  • Refrigeration: Store the reagent at 2-8°C to minimize decomposition.[2][3][4]

  • Secure Sealing: Utilize high-quality septa and ensure a tight seal on the storage vessel. Consider using specialized packaging like the Aldrich® Sure/Seal™ system for optimal protection.[5][6]

  • Dedicated Storage: If possible, store in a desiccator or a glovebox to provide an additional layer of protection against ambient moisture.[7]

Issue 2: Reaction Failure or Low Yield

Symptoms:

  • The starting material is recovered unreacted or only partially consumed.

  • The desired product is formed in significantly lower yields than expected.

  • TLC or LC-MS analysis shows a complex mixture of products.

Root Cause Analysis: Contamination of the reaction with water from solvents, glassware, or the atmosphere. Water will preferentially react with the highly electrophilic Bis(1-chloroethyl) carbonate, quenching it before it can participate in the desired transformation.

Troubleshooting Workflow: Ensuring Anhydrous Reaction Conditions

This workflow outlines the critical steps for setting up a reaction that is free from moisture.

MoistureExclusionWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_reagent Reagent Handling A Oven-Dry Glassware (>125°C, overnight) B Cool Under Inert Gas (Nitrogen or Argon) A->B Prevents re-adsorption of moisture D Assemble Apparatus Hot & Flush with Inert Gas B->D C Use Dry Solvents (See Table 1) F Transfer Reagents via Syringe or Cannula C->F E Maintain Positive Pressure of Inert Gas D->E Creates inert atmosphere E->F Prevents air ingress G Equilibrate Reagent to RT Before Opening H Use Dry Syringe/Needle for Transfer G->H Prevents condensation

Caption: Workflow for setting up an anhydrous reaction.

Detailed Steps:

  • Glassware Preparation: All glassware must be rigorously dried. The most effective method is oven-drying at a minimum of 125°C overnight.[5][6][8] Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.[5][6][8] This prevents a film of moisture from adsorbing onto the glass surfaces as it cools.

  • Solvent Purity: Use only freshly dried, anhydrous solvents. The water content of your solvent can be the primary source of reaction failure. Refer to the table below for recommended drying agents and achievable moisture levels.

SolventRecommended Drying Agent(s)Typical Residual Water Content (ppm)Reference
Tetrahydrofuran (THF)Neutral Alumina, 3Å Molecular Sieves<10[9][10]
Dichloromethane (DCM)3Å Molecular Sieves, Activated Silica<10[9][10]
Acetonitrile4Å Molecular Sieves, Calcium Hydride<10[11]
N,N-Dimethylformamide (DMF)Barium Oxide, 4Å Molecular Sieves (distill under vacuum)<50[11]
  • Inert Atmosphere Techniques: The reaction must be conducted under a positive pressure of a dry, inert gas.[7][12] A Schlenk line or a manifold connected to a bubbler is essential for maintaining this environment.[7][8] This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Transfer: Use dry syringes or cannulas to transfer Bis(1-chloroethyl) carbonate and other moisture-sensitive reagents.[5][12] Before opening the reagent bottle, allow it to warm to room temperature to prevent condensation of atmospheric moisture on the cold surface.

Issue 3: Uncontrolled Exotherm or Gas Evolution

Symptoms:

  • A rapid increase in reaction temperature.

  • Vigorous bubbling or fuming from the reaction mixture.

  • Pressure buildup within the reaction vessel.

Root Cause Analysis: This is often a result of a "runaway" hydrolysis reaction. The reaction of Bis(1-chloroethyl) carbonate with a significant amount of water is exothermic and produces gaseous byproducts.

Mitigation and Quenching Protocol:

Should you suspect significant moisture contamination, it is crucial to safely quench the reaction.

QuenchingProcedure A Cool Reaction to 0°C (Ice Bath) B Slowly Add a Less Reactive Alcohol (e.g., Isopropanol) A->B Control reaction rate C Monitor for Gas Evolution and Exotherm B->C Observe reaction D Once Subsided, Add a More Reactive Alcohol (e.g., Methanol) C->D If reaction is controlled E Finally, Slowly Add Water to Ensure Complete Quench D->E Final step

Caption: Stepwise procedure for safely quenching reactive reagents.

Detailed Quenching Steps:

  • Cooling: Immediately place the reaction flask in an ice-water bath to dissipate heat.[13][14]

  • Dilution: If not already in solution, dilute the reagent with a dry, inert solvent like toluene or heptane.

  • Stepwise Quenching:

    • Slowly add a less reactive alcohol, such as isopropanol, dropwise.[15]

    • Once the initial vigorous reaction subsides, you can switch to a more reactive alcohol like methanol to ensure the majority of the reactive material is consumed.[15]

    • Finally, after all signs of reaction have ceased, slowly add water to quench any remaining reactive species.[13]

  • Ventilation: Always perform quenching procedures in a well-ventilated fume hood, as flammable and corrosive gases may be evolved.[16]

Frequently Asked Questions (FAQs)

Q1: My bottle of Bis(1-chloroethyl) carbonate has a slight yellow tint. Is it still usable?

A slight discoloration can indicate minor decomposition. While it may still be usable for some less sensitive applications, it is advisable to test it on a small scale first. For critical applications, it is recommended to use a fresh, colorless batch of the reagent.

Q2: Can I use a drying tube instead of a full inert atmosphere setup?

A drying tube will not prevent oxygen from entering the system and is not sufficient for handling a reagent as moisture-sensitive as Bis(1-chloroethyl) carbonate.[8] A positive pressure of an inert gas is necessary to reliably exclude atmospheric moisture.[6][8]

Q3: What impurities can I expect if my reaction is contaminated with water?

Water contamination can lead to the formation of 1-chloroethanol, acetaldehyde, and hydrochloric acid. These can further react to form a variety of byproducts, complicating your purification and potentially affecting the stability of your final compound.[1] In the context of drug development, Bis(1-chloroethyl) carbonate itself can be an impurity in syntheses using related chloroformates, and its presence can lead to the formation of other impurities in subsequent steps.[1][17][][19][20]

Q4: How do I dispose of residual Bis(1-chloroethyl) carbonate?

Do not dispose of the neat material directly. Small amounts of unused or unwanted reagent must be destroyed by careful quenching. Follow the detailed quenching protocol outlined in the troubleshooting section above. The resulting neutralized solution can then be disposed of as hazardous waste according to your institution's guidelines.[16]

Q5: I am using Bis(1-chloroethyl) carbonate to synthesize a prodrug. How critical is moisture control for this application?

Extremely critical. The synthesis of prodrugs, such as candesartan cilexetil, often involves the use of related chloroalkyl carbonates.[1][17][19] The presence of moisture can lead to the formation of process-related impurities that can be difficult to remove and may have regulatory implications for the final active pharmaceutical ingredient (API).[][19][20] Rigorous moisture control is paramount for ensuring the purity and safety of the final drug substance.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]

  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Bis(1-chloroethyl) carbonate. Retrieved from [Link]

  • SpringerLink. (2025). LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Retrieved from [Link]

  • De Gruyter. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Pharmaceutica, 68(3), 265-276. [Link]

  • ResearchGate. (2025). Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR. Retrieved from [Link]

  • ResearchGate. (2025). Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the GC-MS Analysis of Bis(1-chloroethyl) Carbonate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount to ensuring the efficacy, safety, and reproducibility of synthetic processes. Bis(1-chloroethyl) carbonate has emerged as a reagent in organic synthesis, particularly for the introduction of the 1-chloroethyl carbonate protecting group or for the formation of carbonates. However, its reactivity can lead to a complex mixture of products, byproducts, and impurities. This guide provides an in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products derived from bis(1-chloroethyl) carbonate against common alternative reagents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Understanding the Reactivity and Analytical Challenges of Bis(1-chloroethyl) Carbonate

Bis(1-chloroethyl) carbonate (BCEC) is a reactive electrophile susceptible to nucleophilic attack, most commonly by alcohols and phenols, to form the corresponding 1-chloroethyl carbonates. The primary analytical challenge lies in the potential for decomposition and the formation of various side products that can complicate reaction monitoring and final product purification.

A key reaction of bis(1-chloroethyl) carbonate is the derivatization of alcohols. In a typical reaction, an alcohol will displace one of the 1-chloroethyl groups to form a 1-chloroethyl alkyl carbonate. Given the symmetrical nature of the starting material, double displacement to form a dialkyl carbonate is also possible, along with unreacted starting material and various decomposition products.

Potential side reactions and byproducts include:

  • Elimination of HCl: The 1-chloroethyl moiety can undergo elimination to form vinyl carbonate derivatives.

  • Decomposition: The molecule can degrade, particularly at elevated temperatures in the GC inlet, to form species like chloroacetaldehyde.

  • Reaction with residual water: Hydrolysis can lead to the formation of acetaldehyde and hydrochloric acid.

These potential side products necessitate a robust analytical method capable of separating and identifying each component in the reaction mixture. GC-MS is the ideal technique for this purpose due to its high resolving power and ability to provide structural information for volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis of a Model Reaction

To illustrate the analytical approach, we will consider a model reaction of bis(1-chloroethyl) carbonate with a generic primary alcohol (R-OH).

Experimental Workflow

Caption: Workflow for the reaction of bis(1-chloroethyl) carbonate with an alcohol and subsequent GC-MS analysis.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dilute the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL. The choice of solvent is critical to ensure solubility of all components and compatibility with the GC system.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890 GC system or equivalent.

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good separation of the various chlorinated and carbonate species.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C. A lower inlet temperature can help to minimize on-column decomposition of thermally labile compounds.

    • Injection Mode: Splitless injection (1 µL) to maximize sensitivity for trace impurities.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) can be used for quantitative analysis of target compounds to enhance sensitivity.

Interpreting the GC-MS Data: A Hypothetical Reaction with Ethanol

Let's consider the reaction of bis(1-chloroethyl) carbonate with ethanol. The expected major product is 1-chloroethyl ethyl carbonate.

Expected Products and Byproducts in the Chromatogram

A hypothetical total ion chromatogram (TIC) would likely show peaks for:

  • Ethanol (early eluting): Unreacted starting material.

  • 1-Chloroethyl ethyl carbonate (major product): The desired product.

  • Bis(1-chloroethyl) carbonate (unreacted): Unreacted starting material.

  • Diethyl carbonate (potential side product): From double displacement of the 1-chloroethyl groups.

  • Vinyl ethyl carbonate (potential side product): From elimination of HCl from the product.

Mass Spectral Fragmentation Analysis

The mass spectrum of 1-chloroethyl ethyl carbonate is expected to show characteristic fragmentation patterns. Based on data for similar compounds like 2-chloroethyl ethyl carbonate, key fragments would include:

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (C5H9ClO3, MW: 152.57). The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) will be evident for the molecular ion and any chlorine-containing fragments.[2]

  • Loss of Cl: A fragment corresponding to [M-Cl]+.

  • Loss of C2H5O: A fragment corresponding to [M-OC2H5]+.

  • Characteristic Carbonate Fragments: Peaks at m/z 45 ([C2H5O]+) and m/z 63/65 ([CH2CH2Cl]+).[2]

The mass spectrum of the starting material, bis(1-chloroethyl) carbonate , would be expected to show a molecular ion at m/z 186/188/190 (due to two chlorine atoms) and fragmentation patterns involving the loss of one or both 1-chloroethyl groups.

Comparison with Alternative Reagents

The choice of reagent for carbonate synthesis or alcohol protection significantly impacts the reaction profile and the complexity of the subsequent analysis.

Alternative 1: Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) is a solid, safer alternative to phosgene gas.[3] Its reaction with alcohols also forms carbonates.

Caption: Comparison of reaction products from different reagents.

GC-MS Analysis of Triphosgene Reaction Products:

  • Expected Products: The reaction of triphosgene with an alcohol can produce the corresponding alkyl chloroformate and the symmetrical dialkyl carbonate.[4]

  • Byproducts: The reaction generates significant amounts of HCl. Residual triphosgene and its decomposition products (diphosgene, phosgene) may also be present if the reaction does not go to completion.

  • Analytical Considerations: The high reactivity and toxicity of phosgene and its precursors require careful handling and quenching of the reaction mixture before analysis. The resulting chromatogram may be cleaner in terms of organic byproducts compared to BCEC, but the presence of highly reactive species needs to be considered.

Alternative 2: Silyl Ethers (e.g., TBDMS-Cl)

For alcohol protection, silyl ethers are a very common alternative. Tert-butyldimethylsilyl (TBDMS) ethers are widely used due to their stability and ease of removal.

GC-MS Analysis of Silyl Ether Formation:

  • Expected Product: The corresponding alkyl TBDMS ether.

  • Byproducts: The reaction produces HCl, which is typically scavenged by a base (e.g., imidazole). The primary impurity is often unreacted alcohol.

  • Analytical Considerations: TBDMS ethers are generally stable and well-behaved in GC-MS analysis.[1] The resulting chromatograms are often very clean, with the major peaks being the desired product and the starting alcohol. The mass spectra of TBDMS ethers are characterized by a prominent [M-57]+ fragment due to the loss of the tert-butyl group.[5]

Comparative Data Summary
FeatureBis(1-chloroethyl) CarbonateTriphosgeneSilyl Ethers (TBDMS)
Primary Product(s) 1-Chloroethyl alkyl carbonate, Dialkyl carbonateAlkyl chloroformate, Dialkyl carbonateAlkyl silyl ether
Common Byproducts Vinyl carbonates, ChloroacetaldehydeHCl, Diphosgene, PhosgeneHCl
GC-MS Complexity Moderate to high due to multiple potential side products and decomposition.Moderate, with a need for careful handling of reactive species.Low, typically clean chromatograms.
Key Mass Spectral Features Chlorine isotopic patterns, carbonate fragments.Chlorine isotopic patterns, chloroformate fragments.Prominent [M-57]+ fragment.
Advantages Direct formation of a functionalized carbonate.High reactivity, can be more efficient for carbonate formation.Clean reactions, stable products, orthogonal protecting group strategy.
Disadvantages Potential for complex byproduct profile and thermal instability.Use of a highly toxic reagent and byproducts.Does not form a carbonate; solely a protecting group.

Conclusion: Making an Informed Analytical Choice

The GC-MS analysis of reaction products from bis(1-chloroethyl) carbonate requires a thorough understanding of its reactivity and potential decomposition pathways. A well-designed GC-MS method with a non-polar column and a carefully programmed temperature ramp is essential for resolving the complex mixture of potential products and byproducts.

When comparing with alternatives, the choice of reagent should be guided by the desired synthetic outcome and the analytical capabilities available.

  • For the synthesis of functionalized carbonates, bis(1-chloroethyl) carbonate offers a direct route, but the resulting product mixture may require careful analysis and purification.

  • For the efficient synthesis of simple carbonates, triphosgene can be a powerful reagent, provided that appropriate safety precautions are taken.

  • For the simple protection of alcohols, silyl ethers offer a much cleaner reaction profile and simpler GC-MS analysis, making them a superior choice for this specific application.

Ultimately, a robust and well-validated GC-MS method is a critical tool for any researcher working with these reactive compounds. By understanding the expected products and potential impurities of each reagent, scientists can optimize their synthetic strategies and ensure the quality and purity of their final products.

References

  • Agilent Technologies. "DB-5ms Ultra Inert GC Columns." Accessed January 2, 2026. [Link]

  • Cotarca, L., Geller, T., & Répási, J. (2000). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. The Journal of Organic Chemistry, 65(24), 8224–8228. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12238111, 2-Chloroethyl ethyl carbonate." Accessed January 2, 2026. [Link].

  • National Institute of Standards and Technology. "NIST Chemistry WebBook." Accessed January 2, 2026. [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Triphosgene. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Sweeley, C. C., Elliott, W. H., Fries, I., & Ryhage, R. (1966). Mass spectrometric determination of unresolved components in gas chromatographic effluents. Analytical Chemistry, 38(11), 1549–1553. [Link]

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A Comparative Guide to the ¹H and ¹³C NMR Characterization of Bis(1-chloroethyl) Carbonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of Bis(1-chloroethyl) carbonate and its derivatives. In the landscape of medicinal chemistry and drug development, the 1-chloroethyl carbonate moiety is a valuable promoiety for creating prodrugs that can enhance the bioavailability of parent drug molecules. Understanding the precise NMR fingerprint of this linker system is crucial for synthesis confirmation, purity assessment, and stability studies.

This guide will delve into the synthesis of these compounds, provide a detailed interpretation of their NMR spectra, and offer a comparative analysis against common alternative prodrug linkers, namely acetoxymethyl (AM) and pivaloyloxymethyl (POM) esters. All discussions are supported by experimental data and protocols to ensure scientific integrity and practical applicability in a research setting.

Synthesis of Bis(1-chloroethyl) Carbonate Derivatives: A Generalized Approach

The synthesis of Bis(1-chloroethyl) carbonate and its derivatives typically involves the reaction of 1-chloroethyl chloroformate with an appropriate nucleophile. For the parent compound, Bis(1-chloroethyl) carbonate, this can be achieved through the reaction of 1-chloroethyl chloroformate with acetaldehyde.[1] A more general approach for synthesizing unsymmetrical 1-chloroethyl carbonate derivatives involves the reaction of an alcohol with 1-chloroethyl chloroformate in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[2][3]

Below is a generalized experimental protocol for the synthesis of a 1-chloroethyl carbonate derivative.

Experimental Protocol: Synthesis of a 1-Chloroethyl Carbonate Derivative
  • Reaction Setup: A solution of the desired alcohol (1.0 eq.) and pyridine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Addition of Reagent: 1-Chloroethyl chloroformate (1.0 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with water, dilute HCl, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Chloroethyl Carbonate Derivative reagents Alcohol + Pyridine in Dichloromethane cooling Cool to 0 °C reagents->cooling addition Add 1-Chloroethyl Chloroformate cooling->addition reaction Stir at RT (12-16h) addition->reaction workup Aqueous Workup (H₂O, HCl, Brine) reaction->workup purification Dry & Concentrate workup->purification final_product Purified Product purification->final_product

Caption: Generalized workflow for the synthesis of 1-chloroethyl carbonate derivatives.

NMR Characterization of Bis(1-chloroethyl) Carbonate and its Derivatives

NMR spectroscopy is the cornerstone for the structural confirmation of Bis(1-chloroethyl) carbonate and its derivatives. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.

Bis(1-chloroethyl) carbonate

Mol_Structure C1 C O1 O C1->O1 O2 O C1->O2 O3 O C1->O3 C2 H1 H C2->H1 Cl1 Cl C2->Cl1 C3 C2->C3 H2 H C3->H2 H3 H C3->H3 H4 H C3->H4 O2->C2 C4 C¹' H5 H C4->H5 Cl2 Cl C4->Cl2 C5 C²' C4->C5 H6 H C5->H6 H7 H C5->H7 H8 H C5->H8 O3->C4

Caption: Structure of Bis(1-chloroethyl) carbonate with key atoms labeled.

¹H NMR Analysis: The ¹H NMR spectrum of Bis(1-chloroethyl) carbonate is characterized by two main signals corresponding to the methine proton (H¹) and the methyl protons (H²).

ProtonChemical Shift (ppm)MultiplicityIntegrationJ (Hz)
~6.4Quartet (q)2H~5.8
~1.8Doublet (d)6H~5.8
  • The methine proton (H¹) , being attached to a carbon bonded to two electronegative atoms (oxygen and chlorine), is significantly deshielded and appears as a quartet around 6.4 ppm. The splitting into a quartet is due to the coupling with the three equivalent protons of the adjacent methyl group.

  • The methyl protons (H²) appear as a doublet around 1.8 ppm. The signal is split into a doublet by the single adjacent methine proton.

¹³C NMR Analysis: While a publicly available ¹³C NMR spectrum for Bis(1-chloroethyl) carbonate was not found during the literature search, the chemical shifts can be reliably predicted based on the analysis of the closely related analogue, 1-chloroethyl ethyl carbonate.[4]

CarbonPredicted Chemical Shift (ppm)
C=O~153
~85
~25
  • The carbonyl carbon (C=O) is expected to resonate at the downfield end of the spectrum, typical for carbonates.

  • The methine carbon (C¹) , bonded to both oxygen and chlorine, will be significantly deshielded.

  • The methyl carbon (C²) will appear in the aliphatic region of the spectrum.

Comparative Analysis with Alternative Prodrug Linkers

In prodrug design, 1-chloroethyl carbonates are often compared with other labile linkers such as acetoxymethyl (AM) and pivaloyloxymethyl (POM) esters. Their distinct NMR signatures allow for straightforward identification.

Acetoxymethyl (AM) Ester Linkers

The acetoxymethyl group is another common promoiety. Its NMR spectrum is characterized by a singlet for the methylene protons and a singlet for the methyl protons of the acetyl group.[5][6]

Typical ¹H and ¹³C NMR Data for an Acetoxymethyl Ester:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-O-CH₂ -O-~5.7-5.9 (s)~82-85
-CO-CH₃ ~2.1 (s)~21
Ester C=O -~170
Pivaloyloxymethyl (POM) Ester Linkers

The pivaloyloxymethyl linker is known for its steric bulk, which can influence the rate of enzymatic cleavage. Its NMR spectrum is distinguished by a singlet for the methylene protons and a prominent singlet for the nine equivalent protons of the tert-butyl group.[7]

Typical ¹H and ¹³C NMR Data for a Pivaloyloxymethyl Ester:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-O-CH₂ -O-~5.8-6.0 (s)~82-85
-C(CH₃)₃~1.2 (s)~27
-C (CH₃)₃-~39
Ester C=O -~177

NMR Data Comparison: Carbonate vs. Ester Linkers

Linker TypeKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
1-Chloroethyl Carbonate ~6.4 (q, -O-CH(Cl)-)~153 (Carbonate C=O)
~1.8 (d, -CH₃)~85 (-O-CH(Cl)-)
Acetoxymethyl (AM) Ester ~5.8 (s, -O-CH₂-O-)~170 (Ester C=O)
~2.1 (s, -CO-CH₃)~83 (-O-CH₂-O-)
Pivaloyloxymethyl (POM) Ester ~5.9 (s, -O-CH₂-O-)~177 (Ester C=O)
~1.2 (s, -C(CH₃)₃)~83 (-O-CH₂-O-)

The key differentiating feature in the ¹H NMR is the multiplicity of the signals related to the alkyl portion of the linker. The 1-chloroethyl group gives a characteristic quartet and doublet, while the AM and POM groups show singlets for their methylene and methyl/tert-butyl protons. In the ¹³C NMR, the carbonyl chemical shift is a clear indicator, with carbonates appearing upfield (around 153 ppm) compared to esters (170-177 ppm).[8]

Experimental Protocol for NMR Analysis

Accurate and reproducible NMR data is contingent on proper sample preparation and instrument setup.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the purified Bis(1-chloroethyl) carbonate derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_nmr NMR Analysis Workflow start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire ¹H NMR Spectrum transfer->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum transfer->acquire_C13 process_data Process Spectra (FT, Phasing, Baseline) acquire_H1->process_data acquire_C13->process_data analyze Analyze & Assign Spectra process_data->analyze end End analyze->end

Caption: A typical workflow for the NMR analysis of small molecules.

Conclusion

The ¹H and ¹³C NMR spectra of Bis(1-chloroethyl) carbonate and its derivatives provide a wealth of structural information that is essential for their synthesis and application, particularly in the field of drug development. The characteristic quartet and doublet in the ¹H NMR spectrum, arising from the 1-chloroethyl moiety, serve as a distinct diagnostic tool. When compared to other common prodrug linkers like acetoxymethyl and pivaloyloxymethyl esters, the unique splitting patterns and the upfield shift of the carbonyl carbon in the ¹³C NMR spectrum allow for unambiguous identification. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize these important chemical entities.

References

  • Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Aryloxy Pivaloyloxymethyl Prodrugs (POMtides) as Nucleoside Monophosphate Prodrugs - ORCA – Online Research @ Cardiff. (n.d.). Retrieved January 2, 2026, from [Link]

  • Why do carboxylic acid esters have larger NMR chemical shift than carbonates? (2025, January 9). Retrieved January 2, 2026, from [Link]

  • bis(1-chloroethyl) carbonate - Chemical Synthesis Database. (2025, May 20). Retrieved January 2, 2026, from [Link]

  • Synthesis and utility of fluorogenic acetoxymethyl ethers - Raines Lab. (n.d.). Retrieved January 2, 2026, from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 2, 2026, from [Link]

  • 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5–8 (δ ppm). (2017, February 24). Retrieved January 2, 2026, from [Link]

  • Supporting Information: Triggered and Monitored Drug Release from Bifunctional Hybrid Nanocomposites Electronic Supplementary Ma - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

  • Preparation of bis (trichloroethyl) carbonate - Google Patents. (n.d.).
  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC - NIH. (2022, October 25). Retrieved January 2, 2026, from [Link]

  • 1 H NMR spectra of poly(ester-ether-carbonate) obtained through (A)... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

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  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of 1-Chloroethyl Cyclohexyl Carbonate - PrepChem.com. (n.d.). Retrieved January 2, 2026, from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 2, 2026, from [Link]

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  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

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A Comparative Guide to Amine Protection: Bis(1-chloroethyl) carbonate vs. Boc-Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount.[1][2] Amines, in particular, with their inherent nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions.[1][3] This guide provides a detailed comparison of two prominent reagents used for amine protection: the well-established di-tert-butyl dicarbonate (Boc-anhydride) and the less conventional bis(1-chloroethyl) carbonate.

The Gold Standard: Boc-Anhydride

Di-tert-butyl dicarbonate, or Boc-anhydride, is arguably the most common reagent for amine protection in non-peptide chemistry.[4][5] Its widespread use is a testament to its reliability, ease of use, and the stability of the resulting tert-butoxycarbonyl (Boc) protected amine.[3][6]

Mechanism of Protection

The protection of an amine with Boc-anhydride is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc-anhydride, forming a tetrahedral intermediate.[3][6] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[3] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[6][7]

Caption: Mechanism of Boc Protection.

Deprotection

A key advantage of the Boc group is its facile removal under acidic conditions.[3][8][9] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to protonate the carbamate oxygen, leading to fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[3][10][11] This acid lability makes the Boc group orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation).[3][7]

An Alternative Approach: Bis(1-chloroethyl) carbonate

Bis(1-chloroethyl) carbonate is a less common but potentially useful reagent for the formation of 1-chloroethyl carbamates. While detailed studies on its application for amine protection are not as widespread as for Boc-anhydride, the resulting carbamate offers a different deprotection strategy.

Mechanism of Protection

The protection mechanism is expected to be analogous to that of other chloroformates, involving nucleophilic attack of the amine on the carbonyl carbon of the carbonate. This would lead to the formation of a 1-chloroethyl carbamate.

Deprotection

The deprotection of the resulting 1-chloroethyl carbamate is where this reagent diverges significantly from Boc-anhydride. These carbamates can be cleaved under specific conditions, often involving solvolysis. For example, treatment with an alcohol like methanol can lead to the release of the free amine. This provides an alternative to the strongly acidic conditions required for Boc deprotection.

Head-to-Head Comparison

FeatureBoc-AnhydrideBis(1-chloroethyl) carbonate
Reagent Form Colorless solid or liquid (m.p. 22-24 °C)[12]Liquid
Protection Conditions Mild; often with a base (e.g., NaHCO₃, Et₃N, DMAP) in various solvents (e.g., THF, DCM, H₂O).[13] Can also be performed under catalyst- and solvent-free conditions.[5][14]Typically requires a base (e.g., proton sponge) and heating.[15]
Reaction Time Generally 1-12 hours.[6][13]Can be longer, potentially requiring elevated temperatures.[15]
Typical Yields High to excellent (>90%).[9][13]Generally good, but can be variable.
Byproducts t-Butanol and CO₂ (volatile and easily removed).[3]Chloroethane and CO₂.
Deprotection Conditions Strongly acidic (e.g., TFA, HCl).[3][10][11]Solvolysis (e.g., methanol), offering a non-acidic alternative.[16]
Orthogonality Excellent; stable to base and hydrogenation.[3][7]Potentially orthogonal to acid- and base-labile groups.
Safety Irritant, flammable solid.[12][17] Inhalation can be harmful.[12]Likely toxic and corrosive, similar to other chloroformates.[18]

Experimental Protocols

General Protocol for Boc Protection of an Amine

This protocol is a standard and widely applicable method for the Boc protection of a broad range of amines.[6]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

  • Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃)) (optional, but often recommended)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the solution.

  • Add the di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-12 hours), quench the reaction by adding water.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • If necessary, purify the crude product by column chromatography.

Caption: General experimental workflow for Boc protection.

General Protocol for Deprotection of a Boc-Protected Amine using TFA

This is a common and effective method for Boc deprotection.[8]

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid to the solution (a 25-50% solution of TFA in DCM is common).[4][19]

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[8] Monitor by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[8]

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]

Concluding Remarks

For routine amine protection, Boc-anhydride remains the reagent of choice for most applications due to its high efficiency, mild protection conditions, and well-established, reliable deprotection protocols. Its orthogonality with other common protecting groups makes it invaluable in complex total synthesis and peptide chemistry.[3][7]

Bis(1-chloroethyl) carbonate , on the other hand, represents a more specialized tool. Its primary advantage lies in the alternative deprotection pathway it offers, avoiding the strong acids required for Boc removal. This could be particularly beneficial in the presence of other acid-sensitive functional groups. However, the protection step may require more forcing conditions, and the reagent itself is less common and potentially more hazardous to handle.

The selection between these two reagents should be guided by the specific requirements of the synthetic route. For general purposes, the robustness and predictability of the Boc group are hard to surpass. For cases demanding non-acidic deprotection, exploring reagents like bis(1-chloroethyl) carbonate could provide a viable, albeit less conventional, solution.

References

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.
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  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
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  • Boc Anhydride - Common Organic Chemistry.
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.
  • A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide - Benchchem.
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  • •BOC-Anhydride CAS No 24424-99-5 MATERIAL SAFETY D
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
  • Adding Boc Group Mechanism | Organic Chemistry - YouTube.
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  • SAFETY D
  • JUN 19 2009 - Pipeline and Hazardous Materials Safety Administr
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  • SAFETY D
  • SAFETY D
  • bis(1-chloroethyl)
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  • bis(1-chloroethyl)
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  • 4.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH.
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  • Protecting Groups.
  • 1-Chloroethyl chloroform
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  • Bis(trichloromethyl)
  • Synthesis of 1-Chloroethyl Cyclohexyl Carbon
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The Double-Edged Sword: A Comparative Guide to the Reactivity of Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

In the vast arsenal of reagents available to the modern synthetic chemist, chloroformates stand as versatile workhorses for the introduction of protecting groups and the formation of carbonates, carbamates, and related functionalities.[1] While common alkyl chloroformates like methyl and ethyl chloroformate are staples in many laboratories, more specialized reagents offer unique reactivity profiles tailored for specific synthetic challenges. Among these, Bis(1-chloroethyl) carbonate and its close relative, 1-chloroethyl chloroformate (ACE-Cl), exhibit a markedly enhanced reactivity that sets them apart, functioning as both a powerful tool and a potential liability if not handled with a nuanced understanding of their chemical behavior.

This guide provides an in-depth comparison of the reactivity of Bis(1-chloroethyl) carbonate with other common chloroformates. We will delve into the mechanistic underpinnings of its heightened reactivity, present available data for comparison, and offer practical guidance for its application, particularly in the fields of pharmaceutical and complex molecule synthesis.

The Chloroformate Family: A Reactivity Overview

Chloroformates (ROCOCl) are acyl chlorides of carbonic acid monoesters. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles such as alcohols, amines, and water.[1] The general mechanism is a nucleophilic acyl substitution, typically proceeding through a bimolecular addition-elimination pathway.[1]

The nature of the "R" group significantly modulates the reactivity. Electron-donating alkyl groups (e.g., methyl, ethyl) slightly decrease the electrophilicity of the carbonyl carbon compared to more electron-withdrawing groups. For instance, phenyl chloroformate, with its electron-withdrawing phenyl group, is generally more reactive than simple alkyl chloroformates.[2] Conversely, the stability of the corresponding oxycarbonyl cation (ROCO+) can influence the potential for a dissociative SN1-type mechanism, although this is less common for simple primary alkyl chloroformates under typical solvolytic conditions.[3]

The α-Chloro Effect: Unpacking the Reactivity of Bis(1-chloroethyl) carbonate

Bis(1-chloroethyl) carbonate, and the closely related 1-chloroethyl chloroformate (ACE-Cl), possess a distinguishing structural feature: a chlorine atom on the α-carbon of the ethyl group. This seemingly minor modification has profound consequences for the molecule's reactivity.

The α-chlorine atom exerts a powerful electron-withdrawing inductive effect. This effect significantly increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. Consequently, reactions at the carbonyl center are dramatically accelerated compared to unsubstituted analogs like ethyl chloroformate.

This heightened reactivity makes Bis(1-chloroethyl) carbonate and ACE-Cl highly effective for reactions that are sluggish with conventional chloroformates, such as the N-dealkylation of sterically hindered tertiary amines.[4][5] The reaction proceeds via the formation of a carbamate intermediate, which is then readily cleaved.[1]

However, the α-chloro substituent introduces a second reactive site into the molecule. The α-carbon itself becomes an electrophilic center, susceptible to SN1 or SN2 displacement of the chloride ion.[6] This dual reactivity is a key differentiator from simple alkyl chloroformates and must be considered during reaction design.

Figure 1. Dual reactive sites of Bis(1-chloroethyl) carbonate.

Quantitative and Qualitative Reactivity Comparison

Direct kinetic comparisons of Bis(1-chloroethyl) carbonate are scarce in the literature. However, extensive studies on the closely related 1-chloroethyl chloroformate (ACE-Cl) provide a strong basis for understanding its reactivity relative to other chloroformates.

Solvolysis studies have shown that 1-chloroethyl chloroformate reacts "considerably faster" than analogs like 2,2,2-trichloroethyl chloroformate. This immense rate enhancement is directly attributed to the electron-withdrawing α-chlorine atom. While simple alkyl chloroformates like methyl and ethyl chloroformate hydrolyze with half-lives in the range of minutes, the reactivity of α-chloro substituted variants is expected to be even greater.[2] Thio-analogs, such as 1-chloroethyl chlorothionoformate, have been shown to be even more reactive than their oxygen counterparts.[7]

ChloroformateR GroupKey Structural FeatureRelative Reactivity (Qualitative)Primary Applications
Bis(1-chloroethyl) carbonate CH(Cl)CH₃α-Chloro substituentVery HighProdrug synthesis, N-dealkylation
1-Chloroethyl chloroformate CH(Cl)CH₃α-Chloro substituentVery HighN-dealkylation of tertiary amines[1][4]
Methyl Chloroformate CH₃Simple alkylModerateProtecting group chemistry, general acylation
Ethyl Chloroformate CH₂CH₃Simple alkylModerateProtecting group chemistry, general acylation
Benzyl Chloroformate CH₂PhBenzylicHighCbz protecting group in peptide synthesis[1]
Phenyl Chloroformate PhArylHighActivated carbonate synthesis

Table 1: Qualitative Comparison of Chloroformate Reactivity

The high reactivity of Bis(1-chloroethyl) carbonate is a double-edged sword. It allows for transformations under mild conditions but also leads to lower stability. The compound is highly sensitive to moisture and can decompose.[8][9] This contrasts with simpler chloroformates which, while water-reactive, are generally more manageable.[2]

Experimental Protocol: Comparative Hydrolysis Rate by pH Stat Titration

To provide a tangible measure of reactivity, a standardized experiment to compare the hydrolysis rates of different chloroformates can be employed. A pH-stat titration is an excellent method for this purpose, as the hydrolysis of chloroformates produces hydrochloric acid, which can be titrated in real-time with a standard base to maintain a constant pH. The rate of base addition is directly proportional to the rate of hydrolysis.

Objective:

To determine the relative rates of hydrolysis for Ethyl Chloroformate and 1-Chloroethyl Chloroformate (as a proxy for Bis(1-chloroethyl) carbonate) in an aqueous acetone solution.

Materials:
  • Ethyl Chloroformate

  • 1-Chloroethyl Chloroformate

  • Acetone (ACS grade)

  • Deionized Water

  • 0.05 M Sodium Hydroxide (standardized)

  • pH-stat autotitrator system (e.g., Mettler Toledo, Metrohm)

  • Thermostated reaction vessel

Procedure:
  • System Setup: Calibrate the pH electrode and prepare the autotitrator with standardized 0.05 M NaOH as the titrant. Set the reaction vessel temperature to 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare a 70:30 (v/v) acetone-water mixture in the thermostated reaction vessel. Set the pH-stat endpoint to 7.0.

  • Initiation of Experiment: Once the temperature and pH have stabilized, rapidly inject a precise volume (e.g., 50 µL) of the chloroformate under investigation into the vigorously stirred solvent mixture.

  • Data Acquisition: The autotitrator will immediately begin adding NaOH to maintain the pH at 7.0. Record the volume of titrant added as a function of time until the reaction is complete (i.e., the rate of base addition drops to the background level).

  • Data Analysis: Plot the volume of NaOH added versus time. The initial slope of this curve is proportional to the initial rate of reaction. For a pseudo-first-order reaction, a plot of ln(V∞ - Vt) versus time will be linear, where V∞ is the total volume of titrant added and Vt is the volume at time t. The slope of this line gives the pseudo-first-order rate constant (kobs).

  • Comparison: Repeat the experiment under identical conditions for each chloroformate. The ratio of the calculated kobs values will provide a quantitative comparison of their hydrolysis rates.

Causality and Self-Validation:
  • Why pH-Stat? This method directly measures the rate of acid production, providing a real-time kinetic profile of the hydrolysis reaction, which is more precise than intermittent sampling and quenching.

  • Why Acetone-Water? Many chloroformates have limited water solubility. An aqueous acetone mixture provides a homogenous medium for the reaction.[10]

  • Why pH 7.0? Maintaining a neutral pH prevents acid- or base-catalyzed hydrolysis, isolating the uncatalyzed solvolysis rate for a more direct comparison of intrinsic reactivity.

  • Self-Validation: The experiment's validity is confirmed by observing clean, pseudo-first-order kinetics and obtaining a stable, reproducible final titrant volume (V∞) corresponding to the complete hydrolysis of the initial amount of chloroformate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep1 Calibrate pH Electrode & Prepare Autotitrator prep2 Thermostat Reaction Vessel to 25°C prep1->prep2 prep3 Prepare 70:30 Acetone/Water & Set pH to 7.0 prep2->prep3 react1 Inject Chloroformate (e.g., 50 µL) prep3->react1 react2 Record NaOH Volume vs. Time react1->react2 an1 Plot NaOH Volume vs. Time react2->an1 an2 Calculate Pseudo-First-Order Rate Constant (k_obs) an1->an2 an3 Compare k_obs Values for Different Chloroformates an2->an3

Figure 2. Workflow for comparative hydrolysis rate determination.

Practical Applications and Strategic Choices

The unique reactivity of Bis(1-chloroethyl) carbonate and ACE-Cl makes them reagents of choice for specific, challenging transformations.

  • N-Dealkylation of Tertiary Amines: This is a hallmark application.[4] The high reactivity allows for the cleavage of N-alkyl groups, particularly methyl and benzyl groups, under mild conditions where other reagents fail.[4][11] This is invaluable in medicinal chemistry for generating metabolites or in late-stage functionalization.[5]

  • Prodrug Synthesis: The 1-chloroethyl carbonate moiety is used as a labile promoiety.[6] It can be attached to a drug molecule, and its subsequent hydrolysis in vivo releases the active pharmaceutical ingredient. The lability is tunable based on the specific carbonate structure. This strategy is used to improve the bioavailability of drugs like Candesartan Cilexetil.[12][13]

When to Choose Bis(1-chloroethyl) carbonate or ACE-Cl:

  • When reacting with poorly nucleophilic or sterically hindered substrates.

  • When mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • For specific applications like N-demethylation or the synthesis of 1-acyloxyethyl prodrugs.

When to Choose a Simpler Chloroformate (e.g., Ethyl or Benzyl Chloroformate):

  • For routine protection of amines (e.g., Boc or Cbz protection) or alcohols.

  • When cost and stability are major concerns.

  • When the enhanced reactivity of an α-chloro substituted reagent is unnecessary and could lead to side reactions.

Conclusion

Bis(1-chloroethyl) carbonate and its related α-chloro chloroformates are highly reactive and specialized reagents. Their enhanced electrophilicity, driven by the inductive effect of the α-chlorine, allows for chemical transformations that are difficult or impossible with standard chloroformates. This heightened reactivity, however, comes at the cost of reduced stability and the introduction of a second reactive site within the molecule. For researchers, scientists, and drug development professionals, understanding this reactivity spectrum is crucial. Choosing the right chloroformate is not just a matter of efficacy but of strategic chemical design, balancing the need for reactivity with the demands of selectivity and stability.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate. Available at: [Link]

  • PubChem. (n.d.). 1-Chloroethyl chloroformate. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In AEGLs [Database]. Available at: [Link]

  • Bentley, T. W. (2018). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Molbank, 2018(4), M1021. Available at: [Link]

  • Bentley, T. W. (2018). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 1-Chloroethyl chloroformate. Available at: [Link]

  • Ouci. (n.d.). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Available at: [Link]

  • McKinnon, D. M., & Queen, A. (1967). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 45(14), 1654-1656. Available at: [Link]

  • Manasa Life Sciences. (n.d.). 1-Chloroethyl Cyclohexyl Carbonate. Available at: [Link]

  • Kevill, D. N., et al. (2018). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. International Journal of Molecular Sciences, 19(11), 3349. Available at: [Link]

  • Baradarani, M. M., Prager, R. H., & Schafer, K. (2007). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 18(4), 319-324. Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Compounds Synthesized with Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. When utilizing reactive reagents such as Bis(1-chloroethyl) carbonate, a thorough understanding of potential impurities and the analytical methods to detect them is critical for ensuring the safety, efficacy, and reproducibility of your research. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of active pharmaceutical ingredients (APIs) and intermediates synthesized using Bis(1-chloroethyl) carbonate. We will delve into the rationale behind methodological choices, from column selection to mobile phase optimization, supported by experimental insights.

The Analytical Challenge: Understanding the Reactant and Its Byproducts

Bis(1-chloroethyl) carbonate is a reactive building block often employed in the synthesis of prodrugs and other complex organic molecules. Its synthesis from 1-chloroethyl chloroformate and acetaldehyde suggests potential impurities stemming from these starting materials.[1] The inherent reactivity of the chloroethyl groups also predisposes the molecule and its reaction products to specific degradation pathways, which must be considered during purity analysis.

Potential impurities in a reaction mixture where Bis(1-chloroethyl) carbonate is used can be broadly categorized as:

  • Unreacted Starting Materials: Residual Bis(1-chloroethyl) carbonate, 1-chloroethyl chloroformate, and acetaldehyde.

  • Reaction Byproducts: These can arise from side reactions of Bis(1-chloroethyl) carbonate or subsequent reactions of the desired product. An analogous reaction, the synthesis of 1-chloroethyl cyclohexyl carbonate, suggests that elimination of HCl can lead to the formation of vinyl carbonate impurities.[2]

  • Degradation Products: The chloroethyl moiety can be susceptible to hydrolysis, potentially forming chloroacetaldehyde.[2] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are crucial for identifying potential degradants of the target compound.[3]

The successful development of a robust HPLC method hinges on its ability to separate the main compound from all these potential impurities.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing drug purity due to its precision and versatility.[2] The choice of the stationary phase (column) and the mobile phase is critical and depends on the physicochemical properties of the analyte and its potential impurities.

Stationary Phase Selection: A Comparative Overview

Given the polar nature of many of the potential impurities (e.g., acetaldehyde, chloroacetaldehyde) and the likely moderate polarity of the main products, a careful selection of the HPLC column is essential.

Stationary PhasePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Standard C18 Hydrophobic interactionsVersatile, widely available, good for non-polar to moderately polar compounds.Poor retention of very polar compounds, potential for "phase collapse" in highly aqueous mobile phases.Purity analysis where the main compound and most impurities are moderately non-polar.
Polar-Embedded C18 Mixed-mode (hydrophobic and polar interactions)Enhanced retention of polar compounds, compatible with 100% aqueous mobile phases, resistant to phase collapse.[4]May exhibit different selectivity compared to standard C18, potentially requiring more method development.Separating a mix of polar and non-polar analytes, ideal for compounds made with Bis(1-chloroethyl) carbonate where polar impurities are expected.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsUnique selectivity for aromatic compounds and compounds with double bonds.Less hydrophobic than C18, may provide insufficient retention for some compounds.Analytes containing aromatic rings or unsaturated systems.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of polar analytes into a water-enriched layer on the stationary phaseExcellent retention of very polar compounds that are not retained by reversed-phase columns.Requires careful control of mobile phase water content, can have longer equilibration times.Analysis of highly polar impurities like acetaldehyde and potential polar degradants.

For a comprehensive purity analysis of a compound synthesized using Bis(1-chloroethyl) carbonate, a polar-embedded C18 column often provides the best starting point. It offers the versatility to retain the typically less polar main compound while also retaining and separating the more polar process-related impurities and degradation products.

Mobile Phase Optimization: The Key to Resolution

The composition of the mobile phase dictates the retention and elution of analytes. A typical mobile phase for reversed-phase HPLC consists of an aqueous component (water, often with a buffer or acidifier) and an organic modifier (commonly acetonitrile or methanol).

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower UV cutoff. The choice between acetonitrile and methanol can, however, influence selectivity, and both should be screened during method development.

  • Aqueous Component and pH Control: For ionizable compounds, controlling the pH of the mobile phase is crucial for consistent retention times and peak shapes. The addition of a small amount of acid, such as formic acid or phosphoric acid (for UV detection), can suppress the ionization of acidic silanols on the column packing material and improve peak symmetry. For Mass Spectrometry (MS) detection, volatile mobile phase modifiers like formic acid or ammonium formate are necessary.

  • Gradient vs. Isocratic Elution: For complex samples containing analytes with a wide range of polarities, a gradient elution (where the proportion of the organic modifier is increased over time) is generally required to achieve adequate separation of all components within a reasonable analysis time.

Detection Techniques: Seeing What Matters

The choice of detector depends on the chromophoric properties of the analytes and the desired sensitivity.

DetectorPrincipleAdvantagesDisadvantages
UV-Vis/PDA Absorbance of UV or visible lightRobust, widely applicable for compounds with chromophores. Diode Array Detectors (DAD/PDA) provide spectral information, aiding in peak identification and purity assessment.Not suitable for compounds without a UV chromophore.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesHighly sensitive and selective, provides molecular weight and structural information, essential for identifying unknown impurities.Higher cost and complexity compared to UV detectors.
Refractive Index (RI) Change in the refractive index of the eluentUniversal detector, responds to nearly all compounds.Low sensitivity, not compatible with gradient elution.
Evaporative Light Scattering (ELSD) Light scattering from non-volatile analyte particlesMore sensitive than RI, compatible with gradient elution.Requires volatile mobile phases.

For purity analysis in a drug development setting, a Photodiode Array (PDA) detector is often the workhorse, providing both quantitative data and spectral information for peak purity analysis. Coupling HPLC with a Mass Spectrometer (HPLC-MS) is invaluable for the identification of unknown impurities and for achieving the low detection limits required for potentially genotoxic impurities.

Experimental Protocols: A Starting Point for Method Development

The following protocols provide a robust starting point for developing a purity method for a compound synthesized using Bis(1-chloroethyl) carbonate. Optimization will be necessary based on the specific properties of the target molecule and its impurities.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is a good initial screening method for purity.

Chromatographic Conditions:

  • Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 210-400 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: HILIC for Highly Polar Impurities

This method is designed to retain and separate very polar impurities that may not be well-retained in reversed-phase mode.

Chromatographic Conditions:

  • Column: HILIC (e.g., amide or silica-based), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient:

    • 0-1 min: 100% A

    • 1-10 min: 100% to 50% A

    • 10-12 min: 50% A

    • 12-13 min: 50% to 100% A

    • 13-18 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: MS or ELSD

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Workflow for HPLC Method Development

A systematic approach is crucial for efficient and effective HPLC method development.

HPLC_Method_Development cluster_0 Phase 1: Information Gathering & Initial Assessment cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Analyte & Impurity Physicochemical Properties (pKa, logP, UV spectra) C Select Column (e.g., Polar-Embedded C18) A->C B Review Literature for Related Compounds B->C D Select Mobile Phase (ACN/Water with acid) C->D E Run Generic Gradient D->E F Evaluate Initial Chromatogram (Peak shape, retention, resolution) E->F G Optimize Gradient Slope & Time F->G Sub-optimal Resolution H Optimize Mobile Phase (pH, organic modifier) F->H Poor Peak Shape I Optimize Temperature & Flow Rate G->I H->I J Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) I->J Optimized Method

Caption: A systematic workflow for HPLC method development.

Conclusion

Ensuring the purity of compounds synthesized with Bis(1-chloroethyl) carbonate requires a well-designed and validated HPLC method. While a universal, one-size-fits-all method does not exist, a systematic approach to method development, starting with a polar-embedded reversed-phase column and a generic gradient, provides a high probability of success. By understanding the potential impurities and degradation products, and by systematically optimizing the chromatographic conditions, researchers can develop robust and reliable HPLC methods to ensure the quality and integrity of their synthesized materials. The combination of a PDA detector for routine analysis and an MS detector for impurity identification provides a powerful toolkit for comprehensive purity assessment.

References

  • Labotec. (n.d.). HPLC in pharmaceutical analysis. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Patel, R. M., & Patel, M. R. (2016). Forced degradation studies: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 103–109.
  • SIELC Technologies. (n.d.). Separation of 2-Chloroethyl chloroformate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Vertex AI Search. (n.d.). HPLC in pharmaceutical analysis.
  • Zhang, Y., et al. (2016). Method development for separating organic carbonates by ion-moderated partition HPLC. Journal of Separation Science, 39(20), 3959-3967. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of α-Chloroalkyl Carbonate Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multistep organic synthesis, particularly in the development of complex pharmaceuticals and natural products, the judicious selection of protecting groups is paramount. These temporary modifications of reactive functional groups, such as alcohols, prevent unwanted side reactions and enable the desired chemical transformations with high precision. Among the diverse arsenal of alcohol protecting groups, α-chloroalkyl carbonates have carved a niche due to their unique cleavage conditions, offering orthogonality to many other commonly employed protecting groups.

This guide provides an in-depth comparative analysis of the stability of various α-chloroalkyl carbonate protecting groups. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings that govern their stability and cleavage, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

The α-Chloroalkyl Carbonate Family: An Overview

α-Chloroalkyl carbonates are characterized by the general structure R-O-C(=O)O-CHR'-Cl. The stability and the conditions required for their removal are profoundly influenced by the nature of the R' group and any additional substituents. This guide will focus on two of the most well-established members of this family: the 1-chloroethyl carbonate (CEC) group and the 2,2,2-trichloroethyl carbonate (Troc) group, while also touching upon other variations.

The choice between these protecting groups hinges on the desired stability profile and the compatibility of their deprotection conditions with other functional groups present in the molecule. The key distinction lies in their cleavage mechanisms: CEC is typically removed under mild acidic conditions, whereas the Troc group is cleaved via reduction.

Comparative Stability: A Data-Driven Analysis

A direct quantitative comparison of the stability of different α-chloroalkyl carbonate protecting groups under a wide range of conditions is not extensively documented in a single study. However, by synthesizing data from various sources, we can construct a robust understanding of their relative stabilities.

Protecting GroupStructureTypical Cleavage ConditionsStability ProfileOrthogonality
1-Chloroethyl Carbonate (CEC) R-O-C(=O)O-CH(CH₃)ClMild acid (e.g., catalytic HCl in methanol, acetic acid)Acid-labile: Cleaved under conditions that often leave many other acid-sensitive groups intact. Base-stable: Generally stable to basic conditions. Reductively stable: Stable to typical reductive conditions like catalytic hydrogenation.Orthogonal to base-labile (e.g., Fmoc), reductively cleaved (e.g., Troc, Cbz), and fluoride-labile (e.g., silyl ethers) protecting groups.
2,2,2-Trichloroethyl Carbonate (Troc) R-O-C(=O)O-CH₂CCl₃Reduction (e.g., Zn/AcOH, Zn/H₂O)[1][2]Acid-stable: Stable to strongly acidic conditions.[2] Base-stable: Generally stable to basic and nucleophilic conditions.[2] Reductively-labile: Specifically cleaved under reductive conditions.Orthogonal to acid-labile (e.g., Boc, acetals), base-labile (e.g., Fmoc), and fluoride-labile (e.g., silyl ethers) protecting groups.[1]

Note: The stability of any protecting group can be substrate-dependent and influenced by steric and electronic factors within the molecule.

Mechanistic Insights: The "Why" Behind the Stability

Understanding the cleavage mechanisms is crucial for predicting the stability of these protecting groups and for troubleshooting synthetic challenges.

The Acid-Labile Nature of 1-Chloroethyl Carbonates

The cleavage of the 1-chloroethyl carbonate group under acidic conditions proceeds through a mechanism analogous to the hydrolysis of acetals.

G cluster_0 Acid-Catalyzed Cleavage of 1-Chloroethyl Carbonate A R-O-C(=O)O-CH(CH₃)Cl B Protonated Carbonate A->B + H⁺ C Stabilized Carbocation + R-O-C(=O)OH B->C Loss of R-O-C(=O)OH D R-OH + CO₂ C->D Decarboxylation E CH₃CHO + HCl C->E Reaction with Cl⁻

Caption: Mechanism of acid-catalyzed cleavage of 1-chloroethyl carbonate.

The key to the lability of the CEC group is the formation of a resonance-stabilized α-chloro-carbocation upon departure of the carbonate. The presence of the chlorine atom and the adjacent oxygen atom's lone pair of electrons stabilize this intermediate, facilitating its formation under mild acidic conditions.

The Reductive Cleavage of 2,2,2-Trichloroethyl Carbonates

The Troc group's stability to acids and bases, and its specific lability towards reducing agents, is a cornerstone of its utility. The deprotection is a β-elimination reaction initiated by a single-electron transfer from a reducing agent like zinc.[1]

G cluster_1 Reductive Cleavage of 2,2,2-Trichloroethyl Carbonate A R-O-C(=O)O-CH₂CCl₃ B Radical Anion Intermediate A->B + Zn (e⁻) C R-O-C(=O)O⁻ + CH₂=CCl₂ + Cl⁻ B->C β-elimination D R-OH + CO₂ C->D Decarboxylation G start Start: Need to Protect an Alcohol q1 Are there acid-labile groups in the molecule? start->q1 q2 Are there base-labile or reductively-labile groups? q1->q2 Yes q3 Are there reductively-labile groups (e.g., Cbz, nitro)? q1->q3 No pg_troc Consider 2,2,2-Trichloroethyl Carbonate (Troc) q2->pg_troc Yes other_pg Consider other protecting groups q2->other_pg No pg_cec Consider 1-Chloroethyl Carbonate (CEC) q3->pg_cec No q3->other_pg Yes

Sources

A Senior Application Scientist's Guide to Process Optimization in Prodrug Synthesis: A Cost-Benefit Analysis of the Critical Impurity, Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison for professionals in pharmaceutical development.

For chemists and engineers in process development and large-scale pharmaceutical synthesis, the purity of starting materials and intermediates is not merely an academic concern—it is a critical determinant of yield, safety, and cost-effectiveness. This guide delves into the practical implications of a frequently encountered process impurity, Bis(1-chloroethyl) carbonate, in the synthesis of 1-chloroethyl carbonate-based prodrugs. Rather than evaluating the titular compound as a reagent, we will conduct a cost-benefit analysis of the processes that control its formation, providing a more realistic and actionable framework for industrial synthesis.

Context: The Role of 1-Chloroethyl Carbonates in Modern Pharmaceuticals

Many modern drugs, such as the angiotensin II receptor blocker Candesartan Cilexetil, utilize a prodrug strategy to enhance bioavailability. A common and effective approach involves masking a carboxylic acid or tetrazole group with a (1-((cyclohexyloxy)carbonyl)oxy)ethyl moiety. The key intermediate for introducing this group is often a 1-chloroethyl carbonate derivative. The synthesis of this critical intermediate, however, is often plagued by the formation of the symmetrical dimer, Bis(1-chloroethyl) carbonate.

The Target Synthesis vs. The Impurity Pathway

The intended reaction involves the synthesis of an unsymmetrical 1-chloroethyl carbonate. However, side reactions can lead to the formation of the undesired Bis(1-chloroethyl) carbonate, which acts as a yield-reducing sink for starting materials and a complicating impurity in downstream processes.

reaction_pathway cluster_reactants Starting Materials CEC 1-Chloroethyl Chloroformate Desired_Product Desired Product (1-Chloroethyl Alkyl Carbonate) CEC->Desired_Product + Target Alcohol (Desired Pathway) Impurity Impurity (Bis(1-chloroethyl) carbonate) CEC->Impurity + Acetaldehyde (Impurity Pathway) Acetaldehyde Acetaldehyde Alcohol Target Alcohol (e.g., Cyclohexanol)

Caption: Desired synthetic pathway versus the formation of the critical impurity.

Experimental Protocols: A Tale of Two Syntheses

Here we present two approaches: a standard, unoptimized protocol and an optimized protocol designed to minimize the formation of Bis(1-chloroethyl) carbonate.

Protocol A: Unoptimized Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

This protocol prioritizes simplicity but risks higher impurity levels.

  • Setup: To a stirred solution of 1-chloroethyl chloroformate (1.0 eq) and acetaldehyde (1.5 eq) in dichloromethane (10 vol), a solution of pyridine (1.1 eq) is added at room temperature.

  • Reaction: The mixture is stirred for 2 hours.

  • Second Stage: Cyclohexanol (1.0 eq) is added to the mixture.

  • Workup: The reaction is stirred overnight, then quenched with water. The organic layer is separated, washed with 1M HCl, then brine, dried over sodium sulfate, and concentrated in vacuo.

  • Analysis: The crude product is analyzed by GC-MS, often revealing significant levels of Bis(1-chloroethyl) carbonate.[1]

Causality: The pre-mixing of 1-chloroethyl chloroformate with acetaldehyde in the presence of a base creates ideal conditions for the self-condensation reaction that forms the undesired bis-carbonate impurity.[1]

Protocol B: Optimized Synthesis with Impurity Control

This protocol involves stricter control over reaction parameters to suppress the side reaction.

  • Setup: A solution of 1-chloroethyl chloroformate (1.0 eq) in 1,2-dichloroethane (10 vol) is cooled to 0°C under a nitrogen atmosphere.

  • Controlled Addition: A solution of cyclohexanol (1.05 eq) and pyridine (1.1 eq) in 1,2-dichloroethane (2 vol) is added dropwise over 1 hour, maintaining the internal temperature below 5°C.

  • Reaction: The mixture is stirred at 0-5°C for 3 hours and monitored by HPLC.

  • Workup: Upon completion, the reaction is quenched with cold water. The organic layer is separated, washed sequentially with cold 1M HCl and saturated sodium bicarbonate solution, dried, and concentrated under reduced pressure.

  • Analysis: The crude product shows significantly reduced levels of the Bis(1-chloroethyl) carbonate impurity, often requiring minimal purification.

Causality: By maintaining a low temperature and adding the alcohol/base mixture to the chloroformate, the desired reaction is kinetically favored over the impurity-forming pathway. The absence of excess acetaldehyde at the initial stage is critical.

Cost-Benefit Analysis: Impurity Control vs. Uncontrolled Synthesis

The decision to implement stricter process controls can be evaluated quantitatively. The initial investment in longer reaction times or more complex setups is often offset by substantial savings in downstream processing and improved product quality.

ParameterUnoptimized Process (Higher Impurity)Optimized Process (Low Impurity)Justification
Raw Material Efficiency LowerHigherLess starting material is lost to the formation of the bis-carbonate byproduct.
Yield of Desired Intermediate 60-70%>85%Direct consequence of suppressing the primary side reaction.
Purification Requirements High (e.g., column chromatography)Low (e.g., simple filtration or direct use)High impurity levels necessitate costly and time-consuming chromatographic purification.
Solvent & Consumable Costs HighLowChromatography requires large volumes of solvents and silica gel.
Cycle Time Long (due to extensive purification)ShortEliminating a complex purification step significantly shortens the overall process time.
Process Robustness LowHighHigh variability in impurity levels leads to inconsistent batch quality.
Regulatory Risk HighLowUndefined or variable impurities are a major regulatory concern and can jeopardize batch release.[1][2]
Overall Cost-Effectiveness Poor Excellent The costs associated with purification, waste disposal, and potential batch failure far outweigh the initial process simplicity.

Visualization of the Decision Framework

The choice between the two processes can be visualized as a trade-off between upfront simplicity and long-term efficiency and quality.

decision_framework cluster_approach Synthetic Approach cluster_consequences Process Consequences cluster_outcome Business Impact Unoptimized Unoptimized Process High_Impurity High Impurity Levels (>10%) Unoptimized->High_Impurity Optimized Optimized Process Low_Impurity Low Impurity Levels (<1%) Optimized->Low_Impurity High_Cost High Downstream Costs (Purification, Waste, Risk) High_Impurity->High_Cost Low_Cost Low Downstream Costs (Efficiency, Quality) Low_Impurity->Low_Cost

Caption: Logical flow from process choice to business and quality outcomes.

Conclusion for the Practicing Scientist

In large-scale synthesis, the most direct route is seldom the most efficient. The case of Bis(1-chloroethyl) carbonate demonstrates that this compound is not a viable reagent but a critical process impurity whose formation must be controlled. A thorough understanding of the reaction mechanism allows for the design of an optimized process that, despite appearing more complex initially, delivers a higher yield of purer product at a significantly lower overall cost. For professionals in drug development, investing in process optimization to control critical impurities is a fundamental strategy for ensuring a scalable, safe, and economically viable manufacturing process.

References

  • Title: A preparation method for 1-chloroethyl cyclohexyl propyl carbonate. Source: Google Patents (CN104496822B).
  • Title: Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Source: ResearchGate, originally from an analytical chemistry journal. URL: [Link]

  • Title: Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Source: ResearchGate, originally from Molecules journal. URL: [Link]

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A Comparative Spectroscopic Guide to Intermediates from Bis(1-chloroethyl) Carbonate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the use of prodrug strategies is paramount for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various prodrug linkers, the 1-chloroethyl carbonate moiety has emerged as a versatile tool for masking polar functional groups, thereby enhancing drug delivery and bioavailability. Bis(1-chloroethyl) carbonate is a key reagent in this field, serving as a precursor to reactive intermediates essential for the synthesis of these prodrugs. This guide provides an in-depth comparative analysis of the spectroscopic data for intermediates derived from bis(1-chloroethyl) carbonate and its analogs, offering insights into their structure, reactivity, and characterization.

The Central Role of Bis(1-chloroethyl) Carbonate in Prodrug Synthesis

Bis(1-chloroethyl) carbonate is a symmetrical carbonate ester that, upon reaction, can introduce the 1-chloroethoxycarbonyl group to a drug molecule. The utility of this reagent lies in the lability of the carbon-chlorine bond. This bond is susceptible to cleavage, leading to the formation of a reactive carbocationic intermediate. This intermediate is then readily attacked by nucleophilic moieties on a drug, such as hydroxyl or carboxyl groups, to form a stable carbonate linkage.

The primary advantage of this approach is the in vivo release mechanism of the active drug. The resulting 1-alkoxycarbonyloxyethyl prodrugs are designed to be stable in the aqueous environment of the gastrointestinal tract but are susceptible to enzymatic or chemical hydrolysis within the body, releasing the parent drug, acetaldehyde, and carbon dioxide. Understanding the formation and characteristics of the intermediates is crucial for optimizing reaction conditions and ensuring the purity of the final prodrug product.

Mechanistic Insight: Formation of the Key Electrophilic Intermediate

The reactivity of bis(1-chloroethyl) carbonate is centered around the generation of a key electrophilic intermediate. The reaction is initiated by the departure of a chloride ion, facilitated by the presence of a Lewis acid or polar solvent. This results in the formation of a resonance-stabilized acyl-substituted carbocation. This intermediate is highly electrophilic and readily reacts with nucleophiles.

G reagent Bis(1-chloroethyl) carbonate intermediate Acyl-substituted Carbocation (Reactive Intermediate) reagent->intermediate - Cl- prodrug 1-Alkoxycarbonyloxyethyl Prodrug intermediate->prodrug + Nu-H nucleophile Drug Molecule (Nu-H) byproduct HCl prodrug->byproduct - H+

Figure 1. Formation of the reactive intermediate from Bis(1-chloroethyl) carbonate.

Due to the transient nature of this carbocation, its direct spectroscopic observation is challenging under typical reaction conditions. Therefore, our understanding of its structure and reactivity is largely inferred from the spectroscopic analysis of the starting materials, stable analogs, and the resulting products.

Spectroscopic Characterization: Unveiling the Molecular Signature

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of the reagents and products involved in prodrug synthesis. While direct data on the fleeting intermediates is scarce, a comprehensive analysis of stable related compounds provides a strong basis for understanding their characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms. For 1-chloroethyl carbonate derivatives, a characteristic quartet is observed for the proton on the chloro-substituted carbon of the ethyl group.

Compound¹H NMR (CDCl₃, 500 MHz) δ (ppm)
1-Chloroethyl cyclohexyl carbonate 6.43 (q, J=6.0 Hz, 1H), 4.72-4.65 (m, 1H), 2.00-1.89 (m, 2H), 1.83 (d, J=6.0 Hz, 3H), 1.80-1.71 (m, 2H), 1.58-1.42 (m, 3H), 1.41-1.32 (m, 2H), 1.30-1.22 (m, 1H)[1]
1-Chloroethyl ethyl carbonate Data not explicitly found in search results, but expected to show a quartet for the -CH(Cl)- proton and signals for the ethyl group.
Bis(1-chloroethyl) carbonate While a spectrum is available, specific chemical shift values were not retrieved in the search results.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The carbonyl carbon of the carbonate group typically appears in the downfield region of the spectrum.

Compound¹³C NMR Chemical Shift Range (ppm)
Carbonyl Carbon (C=O) 150 - 170
-CH(Cl)- Carbon 80 - 90
Alkyl Carbons 10 - 70

Note: Specific ¹³C NMR data for Bis(1-chloroethyl) carbonate was not available in the provided search results, but the table indicates expected chemical shift ranges based on related structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Carbonates exhibit a strong, characteristic absorption band for the C=O stretch.

CompoundCharacteristic IR Absorptions (cm⁻¹)
1-Chloroethyl cyclohexyl carbonate C=O Stretch: 1740-1760 (strong) C-O Stretch: 970-1260
Bis(2-chloroethyl) carbonate A reference IR spectrum is available from NIST, showing characteristic carbonate and C-Cl stretches.[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

CompoundExpected Fragmentation
1-Chloroethyl cyclohexyl carbonate Fragmentation would likely involve the loss of the chloroethyl group, the cyclohexyl group, and cleavage of the carbonate moiety.
Bis(1-chloroethyl) carbonate Expected to show fragments corresponding to the loss of a chloroethyl group and other characteristic cleavages.

A Comparative Look at an Alternative Reagent: 1-Bromoethyl Ethyl Carbonate

To provide a comparative perspective, we can examine an alternative reagent used for similar transformations: 1-bromoethyl ethyl carbonate. The bromo-analog is often more reactive than its chloro counterpart due to the better leaving group ability of the bromide ion.

G reagent_br 1-Bromoethyl ethyl carbonate intermediate_br Acyl-substituted Carbocation (Reactive Intermediate) reagent_br->intermediate_br - Br- prodrug 1-Alkoxycarbonyloxyethyl Prodrug intermediate_br->prodrug + Nu-H nucleophile Drug Molecule (Nu-H) byproduct_br HBr prodrug->byproduct_br - H+

Figure 2. Intermediate formation from 1-Bromoethyl ethyl carbonate.

While detailed spectroscopic data for 1-bromoethyl ethyl carbonate was not fully available in the search results, its synthesis has been described.[3][4] The increased reactivity of the bromo-analog can be advantageous in cases where the nucleophile is weak, but it may also lead to more side reactions and require more stringent control of reaction conditions.

Experimental Protocols: A Practical Guide

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 1-chloroethyl carbonate derivatives.

Synthesis of 1-Chloroethyl Cyclohexyl Carbonate

This procedure is adapted from a known synthesis.[5]

  • Dissolve cyclohexanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1-chloroethyl chloroformate (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization Protocol
  • NMR Spectroscopy:

    • Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Acquire the IR spectrum using either a neat film (for liquids) on a salt plate (e.g., NaCl or KBr) or as a KBr pellet (for solids).

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI) or electrospray ionization (ESI)).

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Conclusion

Bis(1-chloroethyl) carbonate is a valuable reagent for the synthesis of prodrugs, proceeding through a reactive carbocationic intermediate. While direct spectroscopic observation of this intermediate is challenging, a thorough analysis of the starting material and stable analogs like 1-chloroethyl cyclohexyl carbonate provides essential insights into its formation and reactivity. The spectroscopic data presented in this guide, including NMR, IR, and MS, are critical for the characterization and quality control of the compounds involved in these important pharmaceutical transformations. The comparison with the bromo-analog highlights the tunability of reactivity that can be achieved by modifying the leaving group. A solid understanding of these spectroscopic properties is fundamental for any researcher working in the field of drug development and prodrug design.

References

Click to expand
  • PrepChem. Synthesis of 1-bromoethyl ethyl carbonate. [Link]

  • ChemSynthesis. 1-bromoethyl ethyl carbonate. [Link]

  • NIST. 2-Chloroethyl carbonate. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of bis(1-chloroethyl) carbonate (CAS 50594-97-3). As a specialty chemical, bis(1-chloroethyl) carbonate and its structural analogs present significant hazards. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide moves beyond simple instruction to explain the chemical reasoning behind each procedural step, empowering researchers to manage this substance with an expert level of caution and care.

Hazard Assessment: Understanding the Reactivity of an α-Chloro Carbonate

While a specific, verified Safety Data Sheet (SDS) for bis(1-chloroethyl) carbonate is not widely available, a robust hazard assessment can be constructed by examining structurally analogous compounds, such as 1-chloroethyl chloroformate and other 1-chloroethyl esters. The primary hazards are derived from the high reactivity of the α-chloroethyl group.

  • Extreme Water Reactivity: This is the most critical hazard. The chlorine atom on the carbon adjacent to the ether oxygen makes the molecule highly susceptible to hydrolysis. Contact with water, alcohols, amines, or bases will likely initiate a rapid, exothermic reaction, liberating corrosive and toxic hydrogen chloride (HCl) gas and acetaldehyde.[1][2]

  • Corrosivity: Due to the liberation of HCl upon hydrolysis, the compound is presumed to be severely corrosive, capable of causing severe skin burns and eye damage.[3]

  • Toxicity: Inhalation of vapors or evolved HCl gas can cause severe respiratory tract irritation. Skin contact can lead to chemical burns. Analogs are often classified as harmful if swallowed or toxic upon inhalation.[2][4]

  • Flammability: Related chloroethyl carbonates and chloroformates are classified as flammable liquids.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source.

Given these inferred but substantial risks, bis(1-chloroethyl) carbonate must be treated as a highly hazardous and reactive substance.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to protect against the dual threats of chemical permeation and splash hazards. Standard laboratory PPE is insufficient.

EquipmentSpecificationRationale
Hand Protection Viton® or Butyl Rubber Gloves (heavy-duty, minimum 11 mil/0.3 mm thickness). A lightweight nitrile glove may be worn underneath as a secondary layer.[5][6][7][8]Standard nitrile gloves offer poor resistance to reactive chlorinated organic compounds and will degrade rapidly upon contact.[8] Viton® and Butyl provide superior resistance to chlorinated and aromatic solvents.[1][5][9]
Eye & Face Protection Chemical Splash Goggles and a full-face shield. Protects against splashes of the liquid and the rapid evolution of HCl gas during accidental contact with moisture, which can severely damage the eyes and face.
Body Protection Flame-resistant (FR) lab coat worn over a long-sleeved shirt and pants. A chemically resistant apron is also recommended.Provides protection against splashes and potential ignition events. Standard cotton lab coats are not sufficient.
Respiratory Protection All handling of the pure substance and its waste must be conducted in a certified chemical fume hood .A fume hood is essential to contain flammable vapors and any HCl gas that may evolve during handling and transfer.
Footwear Closed-toe, chemically resistant shoes. Protects feet from spills.

Disposal Procedures: A Risk-Based Approach

The guiding principle for the disposal of bis(1-chloroethyl) carbonate is risk elimination. The preferred method is always to transfer the responsibility to a licensed entity equipped for high-temperature incineration.

Primary Disposal Protocol (Recommended for All Quantities)

This is the mandatory procedure for bulk quantities (>5 g) and the strongly recommended procedure for all waste containing bis(1-chloroethyl) carbonate.

  • Segregate Waste: Designate a specific waste container for "Halogenated Organic Waste."[2][7][9] Never mix this waste stream with non-halogenated solvents, as this dramatically increases disposal costs and complexity.[10] Do not mix with aqueous waste or bases.

  • Select Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) or glass bottle with a PTFE-lined cap). Ensure the container is clean, dry, and properly vented if required by your institution's EHS.

  • Transfer Waste: Conduct all transfers inside a chemical fume hood. Carefully pour or pipette the waste bis(1-chloroethyl) carbonate and any solvent used for rinsing (e.g., anhydrous dichloromethane) into the designated waste container.

  • Label Container: Immediately label the container with a "Hazardous Waste" tag. Clearly list all constituents by their full chemical name, including "Bis(1-chloroethyl) carbonate" and any solvents used. Specify the approximate percentages of each component.

  • Store Securely: Securely cap the container. Store it in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials (especially water, acids, and bases).[1]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste by a licensed professional service. The ultimate disposal method for such waste is typically high-temperature incineration with flue gas scrubbing.[5][11]

Secondary Protocol: Emergency Neutralization of Trace Quantities (NOT RECOMMENDED)

This procedure should only be considered for the neutralization of trace residual amounts (e.g., coating a small flask) by highly experienced personnel when the primary protocol is not feasible. It is a high-hazard operation that must be approached with extreme caution.

Underlying Chemistry: This procedure forces the rapid hydrolysis of the carbonate into acetaldehyde, ethanol, and hydrochloric acid. The base (sodium hydroxide) then neutralizes the HCl. This reaction is highly exothermic and will generate gas.

  • Prepare the Quenching Station:

    • Perform all steps in a chemical fume hood with the sash positioned as low as possible.

    • Prepare a large ice-water bath.

    • Have a spill kit and appropriate fire extinguisher (dry chemical or CO2) readily available.

  • Prepare Neutralizing Solution: In a separate flask, prepare a 1-2 M solution of sodium hydroxide or a saturated solution of sodium bicarbonate in water. Place this flask in the ice-water bath to chill. Note: Sodium hydroxide is more effective but the reaction will be more vigorous. Sodium bicarbonate is a weaker base and the reaction may be slower but will produce significant CO2 gas.

  • Initial Quench: Slowly and carefully add an anhydrous solvent compatible with the reaction, such as Tetrahydrofuran (THF), to the vessel containing the residual bis(1-chloroethyl) carbonate to dilute it.

  • Controlled Addition: Using a dropping funnel, add the diluted bis(1-chloroethyl) carbonate solution dropwise to the chilled, vigorously stirring basic solution.

  • Monitor the Reaction: Carefully monitor the reaction temperature with a thermometer. Do not allow the temperature to rise above 20°C. Control the addition rate to manage the exotherm and any gas evolution. If the reaction becomes too vigorous, stop the addition immediately.

  • Complete Neutralization: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for several hours to ensure the reaction is complete.

  • Final pH Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9).

  • Dispose of Mixture: The resulting aqueous mixture, containing salts, acetaldehyde, and ethanol, must still be disposed of as hazardous waste. Transfer it to a container labeled "Aqueous Hazardous Waste," listing all potential components, and arrange for EHS pickup.

Spill Management

In the event of a spill, immediate and decisive action is required.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate. If the spill is large or ventilation is inadequate, evacuate the entire laboratory and contact emergency services and your EHS department.

  • Control Vapors & Ignition: Eliminate all sources of ignition.

  • Assess and Equip: Only personnel trained in hazardous spill response and wearing the full PPE outlined in Section 2 should address the spill.

  • Containment: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand. Do NOT use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbent material into a designated, dry, sealable container.

  • Decontamination: Decontaminate the spill area using a detergent solution, followed by wiping with a solvent like acetone (ensure no ignition sources are present). All cleanup materials are considered hazardous waste.

  • Disposal: Seal and label the container with all spill debris and dispose of it as halogenated organic hazardous waste via your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of bis(1-chloroethyl) carbonate waste.

G Disposal Workflow for Bis(1-chloroethyl) carbonate start Waste Generated (Pure, Solution, or Contaminated Labware) is_bulk Is waste > 5g or in a non-trace quantity? start->is_bulk primary_disposal PRIMARY PROTOCOL: Collect in a labeled 'Halogenated Organic Waste' container. is_bulk->primary_disposal Yes secondary_path Is waste a TRACE RESIDUAL (e.g., coating a flask) AND are you highly experienced with reactive quenching procedures? is_bulk->secondary_path No ehs_pickup Store in Satellite Accumulation Area and arrange for EHS pickup for incineration. primary_disposal->ehs_pickup end Safe & Compliant Disposal ehs_pickup->end secondary_path->primary_disposal No emergency_quench SECONDARY PROTOCOL: Perform high-hazard neutralization under strict controls (ice bath, slow addition to base). secondary_path->emergency_quench Yes aqueous_waste Collect neutralized mixture in 'Aqueous Hazardous Waste' container. emergency_quench->aqueous_waste aqueous_waste->ehs_pickup

Caption: Decision workflow for bis(1-chloroethyl) carbonate disposal.

References

  • Yufeng, J. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. [Link]

  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. [Link]

  • superioglove®. (n.d.). VI3035-8 Chemstop Viton-Butyl Chemical Resistant Gloves. [Link]

  • Zoro. (n.d.). CHEMICAL RESISTANT GLOVES. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Harshini Fire Protection Equipments & Services. (n.d.). Viton Chemical Resistant Glove. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. [Link]

  • International Safety. (2025). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. [Link]

  • University of Connecticut, Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. [Link]

  • Oregon State University, Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Chloroethyl chloroformate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. [Link]

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Navigating the Risks: A Guide to Personal Protective Equipment for Bis(1-chloroethyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of Bis(1-chloroethyl) carbonate, a compound demanding the utmost respect and caution. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the established safety profiles of structurally analogous chlorinated carbonates. This approach ensures a conservative and robust safety margin, empowering you to work with confidence and security.

Understanding the Hazard: A Foundation of Causality

Bis(1-chloroethyl) carbonate belongs to a class of compounds that are known to be reactive and possess significant toxicological properties. Based on data from similar chlorinated organic carbonates, the primary hazards include:

  • Corrosivity: These compounds are often corrosive, capable of causing severe skin burns and eye damage upon contact.

  • Toxicity: They can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.

  • Reactivity: Contact with water or moisture can lead to the release of toxic and corrosive gases, such as hydrogen chloride.

  • Hazardous Decomposition: Thermal decomposition can produce highly toxic fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.

Therefore, the selection of Personal Protective Equipment (PPE) is not merely a checklist but a critical system designed to mitigate these specific risks at every potential point of exposure.

The Core Ensemble: Your Primary Shield

A baseline of appropriate PPE is non-negotiable when handling Bis(1-chloroethyl) carbonate. This foundational layer of protection is your first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Primary Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes and droplets of the chemical, which can cause severe eye damage.
Face Protection Full-face shield worn over safety gogglesProvides a secondary barrier to protect the entire face from splashes when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection Chemical-resistant lab coat or apron made of a low-permeability materialShields the body and personal clothing from spills and contamination.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Hand Protection: A Critical Barrier

Given the corrosive nature of chlorinated carbonates, selecting the correct gloves is of utmost importance. The principle of "double-gloving" is strongly recommended to provide a robust and redundant barrier against dermal absorption.

Glove Selection:

Based on chemical resistance guides for chlorinated organic compounds, the following glove materials are recommended:

Glove MaterialBreakthrough Time (General)DexterityNotes
Nitrile Good for short-duration tasksExcellentNitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for initial handling and when dexterity is crucial. However, they may have limited resistance to prolonged exposure to certain chlorinated solvents.
Neoprene ExcellentGoodNeoprene provides a more robust barrier against a broader range of chemicals, including many acids and caustics, making it a good outer glove choice.
Butyl Rubber ExcellentFairButyl rubber offers excellent protection against a wide array of aggressive chemicals, including many ketones, esters, and strong acids. It is a highly protective option, especially for tasks with a higher risk of significant exposure.

Operational Protocol for Gloving:

  • Inner Glove: Don a pair of snug-fitting nitrile gloves.

  • Outer Glove: Over the nitrile gloves, wear a pair of neoprene or butyl rubber gloves. The cuffs of the outer glove should extend over the sleeves of the lab coat.

  • Regular Inspection: Visually inspect gloves for any signs of degradation, discoloration, or puncture before and during use.

  • Prompt Replacement: If any breach is suspected, or after a set duration based on your risk assessment, remove and replace both pairs of gloves immediately, following the proper doffing procedure to avoid skin contact.

Respiratory Protection: Safeguarding Against Inhalation Hazards

All handling of Bis(1-chloroethyl) carbonate must be conducted within a certified chemical fume hood to minimize the inhalation of vapors and potential decomposition products. However, in situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is mandatory.

SituationRecommended RespiratorRationale
Standard Handling in a Fume Hood Not typically required if the fume hood is functioning correctly.The fume hood provides primary containment of vapors.
Weighing or Transferring Outside of a Fume Hood (Not Recommended) A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge.Protects against the inhalation of chemical vapors and potential acid gas decomposition products.
Spill Cleanup or Emergency Situations A full-face respirator with OV/AG cartridges or a Self-Contained Breathing Apparatus (SCBA).Provides a higher level of respiratory and facial protection in situations with unknown or high concentrations of the chemical.

dot

Respiratory_Protection_Workflow start Handling Bis(1-chloroethyl) carbonate in_fume_hood Inside a certified chemical fume hood? start->in_fume_hood spill_emergency Spill or Emergency Situation? in_fume_hood->spill_emergency No no_respirator Standard PPE sufficient in_fume_hood->no_respirator Yes ov_ag_respirator NIOSH-approved respirator with OV/AG cartridge spill_emergency->ov_ag_respirator No (e.g., weighing outside hood) full_face_scba Full-face respirator with OV/AG cartridges or SCBA spill_emergency->full_face_scba Yes PPE_Donning_Sequence cluster_donning PPE Donning Sequence step1 1. Lab Coat/Apron step2 2. Inner Gloves (Nitrile) step1->step2 step3 3. Outer Gloves (Neoprene/Butyl) step2->step3 step4 4. Goggles step3->step4 step5 5. Face Shield step4->step5 step6 6. Respirator (if required) step5->step6

Caption: PPE Donning Sequence

Doffing PPE: The Decontamination Protocol

Removing PPE correctly is as important as putting it on. The goal is to avoid contact with the contaminated outer surfaces.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat/Apron: Unfasten and remove the lab coat, rolling it inside out as you remove it.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: If worn, remove the respirator last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE and Chemical Waste

All materials that have come into contact with Bis(1-chloroethyl) carbonate are considered hazardous waste.

  • Solid Waste: Contaminated gloves, lab coats, and any absorbent materials used for spills should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused Bis(1-chloroethyl) carbonate and any solutions containing it must be collected in a sealed, labeled, and compatible hazardous waste container.

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal facility, likely via incineration, in accordance with local, state, and federal regulations. Do not pour this chemical down the drain.

In Case of Emergency: A Plan of Action

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove all contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, if you are trained and have the appropriate PPE (including respiratory protection), contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable decontaminating agent.

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling Bis(1-chloroethyl) carbonate, ensuring your safety and the integrity of your research.

References

  • Becky Aktsiaselts. Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • PowerPak. (2025). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2023). Isoflurane. Retrieved from [Link]

  • University of California, Santa Cruz. OSHA Glove Selection Chart. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health & Safety. Anesthetics. Retrieved from [Link]

  • Virginia Tech Environmental, Health, and Safety. (2014). Anesthetic Gas Use at Virginia Tech. Retrieved from [Link]

  • Chemical Safety. Halogenated Anesthetics Vapor Monitor. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.